Tripropylborane
Description
Structure
2D Structure
Properties
IUPAC Name |
tripropylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPKTELQGVLZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC)(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149695 | |
| Record name | Borane, tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-61-6 | |
| Record name | Tripropylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borane, tripropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Tripropylborane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to tripropylborane, a versatile organoboron reagent with applications in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflows.
Introduction
This compound ((C₃H₇)₃B) is a trialkylborane that serves as a valuable intermediate in organic chemistry. Its utility stems from the unique reactivity of the boron-carbon bond, which can be readily transformed into a variety of functional groups. This guide focuses on the two principal methods for its laboratory-scale synthesis: the hydroboration of propene and the reaction of a propyl Grignard reagent with a suitable boron precursor.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its synthesis.
| Property | Value |
| Molecular Formula | C₉H₂₁B |
| Molecular Weight | 140.08 g/mol |
| Boiling Point | 156 °C at 760 mmHg |
| Density | 0.726 g/cm³ at 20 °C |
| ¹¹B NMR Chemical Shift | δ ≈ 83-93 ppm (relative to BF₃·OEt₂)[1] |
| ¹H NMR Chemical Shift | See Experimental Data section |
| ¹³C NMR Chemical Shift | See Experimental Data section |
Synthetic Methodologies
This section provides detailed experimental protocols for the two primary methods of synthesizing this compound.
Method 1: Hydroboration of Propene
This method involves the direct addition of a boron-hydrogen bond across the double bond of propene. For laboratory-scale synthesis, diborane (B₂H₆) can be generated in situ from sodium borohydride and a Lewis acid, such as boron trifluoride etherate, or by the reaction of sodium borohydride with iodine.
Experimental Protocol: In-situ Generation of Diborane and Hydroboration
Materials:
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Propene (gas)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Dry ice/acetone bath
Procedure:
-
A three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a condenser topped with a nitrogen/argon inlet is flame-dried and allowed to cool under a stream of inert gas.
-
The flask is charged with sodium borohydride (1.0 eq) and anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of boron trifluoride etherate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel with vigorous stirring. The generated diborane is passed through a tube containing potassium borohydride on glass wool to remove any residual BF₃.
-
Propene gas is then bubbled through the THF solution containing the in situ generated diborane at 0 °C. The reaction is monitored by the uptake of propene.
-
The reaction is typically complete after 1-2 hours, at which point the flow of propene is stopped.
-
The reaction mixture, containing this compound in THF, can be used directly for subsequent reactions or the this compound can be isolated.
Purification:
-
The THF is removed under reduced pressure.
-
The crude this compound is then purified by distillation under reduced pressure. The boiling point of this compound is 156 °C at atmospheric pressure, but a vacuum distillation is recommended to prevent decomposition at high temperatures.[2]
Method 2: Grignard Reaction
This method involves the reaction of a propyl Grignard reagent, typically propylmagnesium bromide, with a boron halide or borate ester. Boron trifluoride etherate is a commonly used and convenient source of boron.[3]
Experimental Protocol: Reaction of Propylmagnesium Bromide with Boron Trifluoride Etherate
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Preparation of Propylmagnesium Bromide:
-
A three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and cooled under an inert atmosphere.
-
Magnesium turnings (3.3 eq) and a small crystal of iodine are placed in the flask.
-
A solution of 1-bromopropane (3.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Boron Trifluoride Etherate:
-
The Grignard solution is cooled in an ice bath.
-
A solution of boron trifluoride etherate (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification:
-
The reaction mixture is carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ethereal layer is decanted, and the solid residue is washed with several portions of anhydrous diethyl ether.
-
The combined ethereal extracts are dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation at atmospheric pressure.
-
The resulting crude this compound is purified by vacuum distillation.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.
Caption: Synthetic routes to this compound.
Safety and Handling
-
This compound: this compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly reactive with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Diborane: Diborane is a highly toxic and flammable gas. In-situ generation is recommended to avoid handling the pure gas.
-
Grignard Reagents: Grignard reagents are highly reactive and sensitive to moisture and air. Anhydrous solvents and an inert atmosphere are essential for their preparation and use.
-
Boron Trifluoride Etherate: BF₃·OEt₂ is a corrosive and moisture-sensitive Lewis acid. It should be handled in a fume hood with appropriate personal protective equipment.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. Appropriate safety precautions must be taken at all times.
References
An In-depth Technical Guide to the Physical Properties of Tripropylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane is an organoboron compound with significant applications in organic synthesis. As a trialkylborane, it serves as a versatile reagent and catalyst in various chemical transformations. A thorough understanding of its physical properties is paramount for its safe handling, effective use in experimental design, and for the development of robust synthetic methodologies. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical framework for understanding the interplay of these properties.
Core Physical Properties
The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₂₁B | [1] |
| Molecular Weight | 140.08 g/mol | [1] |
| Appearance | Colorless liquid | |
| Odor | Fishy | |
| Density | 0.7204 g/cm³ at 20 °C | |
| Boiling Point | 156-159 °C at 760 mmHg | |
| Melting Point | -56 °C | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethers, hydrocarbons (e.g., THF, diethyl ether, hexanes) | |
| Refractive Index | 1.4135 at 20 °C |
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, all experimental procedures for the determination of its physical properties must be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.
Synthesis of this compound
A standard method for the preparation of this compound involves the reaction of a Grignard reagent with a boron trihalide, typically boron trifluoride etherate.
Reaction: 3 CH₃CH₂CH₂MgBr + BF₃·O(C₂H₅)₂ → B(CH₂CH₂CH₃)₃ + 3 MgBrF + (C₂H₅)₂O
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.
-
After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath.
-
A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reaction.
-
The reaction mixture is then cooled, and the magnesium salts are allowed to precipitate.
-
The supernatant liquid containing this compound is transferred via cannula to a distillation apparatus.
-
The diethyl ether is removed by distillation at atmospheric pressure.
-
The remaining this compound is then purified by fractional distillation under reduced pressure.
Determination of Boiling Point
The boiling point of the air-sensitive this compound is determined using a micro-boiling point apparatus under an inert atmosphere.[2]
Apparatus:
-
Thiele tube or a similar micro-boiling point apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Inert heating fluid (e.g., silicone oil)
-
Schlenk line for inert atmosphere
Procedure:
-
A small volume of purified this compound is placed in the small test tube under a stream of inert gas.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in the Thiele tube containing the heating fluid.
-
The apparatus is heated gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and is replaced by the vapor of the liquid.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube after the heating is discontinued and the apparatus is allowed to cool slightly.[2] This indicates that the vapor pressure of the sample is equal to the external pressure.
Determination of Density
The density of this compound is determined using a pycnometer, a specialized flask for accurately measuring the volume of a liquid.[3][4] All manipulations are performed under an inert atmosphere.
Apparatus:
-
Pycnometer of a known volume
-
Analytical balance
-
Glovebox or Schlenk line
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
Inside a glovebox or using a Schlenk line, the pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the exterior.
-
The filled pycnometer is then weighed accurately.
-
The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Determination of Melting Point
The melting point of this compound, which is a low-temperature liquid, is determined using a cryostat or a low-temperature melting point apparatus.
Apparatus:
-
Melting point apparatus with a cooling stage (cryostat)
-
Sample holder (e.g., capillary tube)
-
Inert atmosphere chamber
Procedure:
-
A small sample of this compound is sealed in a capillary tube under an inert atmosphere.
-
The capillary tube is placed in the cooling stage of the melting point apparatus.
-
The sample is frozen by lowering the temperature significantly below the expected melting point.
-
The temperature is then slowly increased at a controlled rate.
-
The melting point is recorded as the temperature at which the first signs of melting are observed until the entire sample becomes a clear liquid.
Determination of Solubility
The solubility of this compound is determined by qualitative observation of miscibility with various solvents under an inert atmosphere.
Procedure:
-
In a glovebox, a small, known volume of this compound (e.g., 0.1 mL) is added to a vial.
-
A known volume of the test solvent (e.g., 1 mL of deionized water, diethyl ether, or hexane, all deoxygenated) is added to the vial.
-
The vial is sealed and agitated.
-
The mixture is observed for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble).
Visualization of Property Relationships
The following diagram illustrates the logical flow and relationship between the fundamental properties of this compound and the experimental methodologies used for their determination.
Safety and Handling
This compound is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. It is also highly reactive with water and other protic solvents. Therefore, strict adherence to safety protocols is essential.
-
Handling: All manipulations must be carried out under an inert atmosphere (argon or nitrogen) in a well-maintained glovebox or using Schlenk techniques.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves) must be worn at all times.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Spills: In the event of a spill, do not use water. The spill should be covered with a dry, inert absorbent material such as sand or vermiculite, and then cautiously quenched with a less reactive alcohol like isopropanol before final disposal.
This technical guide provides a foundational understanding of the physical properties of this compound, essential for its safe and effective use in a research and development setting. For further details on specific applications, consulting primary scientific literature is recommended.
References
Tripropylborane: A Comprehensive Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to tripropylborane, covering its fundamental identifiers, physicochemical properties, and key applications.
Core Identifiers and Descriptors
This compound, a significant organoboron compound, is uniquely identified by a range of chemical descriptors essential for database searches and regulatory compliance. Its Chemical Abstracts Service (CAS) number is 1116-61-6.[1][2][3][4][5] Further identification is provided by its PubChem Compound Identification (CID) of 14224.[1][6][7]
For unambiguous structural representation, the International Chemical Identifier (InChI) and its hashed version, the InChIKey, are crucial. The InChI for this compound is InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3.[1][5][7][8] The corresponding InChIKey is ZMPKTELQGVLZTD-UHFFFAOYSA-N.[1][4][5][7][8] The Simplified Molecular Input Line Entry System (SMILES) string, B(CCC)(CCC)CCC, offers a concise representation of its structure.[1][3][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a comparative overview of its characteristics.
| Property | Value | Source |
| Molecular Formula | C9H21B | [1][2][5][7][8] |
| Molecular Weight | 140.08 g/mol | [1][4] |
| CAS Number | 1116-61-6 | [1][2][3][4][5] |
| PubChem CID | 14224 | [1][6][7] |
| Boiling Point | 159 °C | [2] |
| Melting Point | -56 °C | [2] |
| Density | 0.7204 g/cm³ | [2][9] |
| InChI | InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | [1][5][7][8] |
| InChIKey | ZMPKTELQGVLZTD-UHFFFAOYSA-N | [1][4][5][7][8] |
| SMILES | B(CCC)(CCC)CCC | [1][3][8] |
Reactivity and Applications
This compound is a versatile reagent in organic synthesis. Its utility stems from the electron-deficient nature of the boron atom, which makes it a Lewis acid. This property allows it to readily form adducts with various nucleophiles.
One of the notable applications of this compound is in radical-mediated reactions. It can initiate radical chain reactions and is particularly useful for deoxygenation reactions, such as the Barton-McCombie deoxygenation.
A simplified representation of the formation of an ate complex, a key step in many reactions involving this compound, is depicted below. The nucleophile attacks the electron-deficient boron atom, forming a tetracoordinate boron species.
Experimental Protocols
While specific experimental protocols are highly dependent on the desired transformation, a general procedure for a reaction involving this compound as a radical initiator is outlined below. This is a representative example and should be adapted based on the specific substrate and reaction conditions.
General Procedure for a Radical Deoxygenation using this compound:
-
Preparation: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of this compound. All glassware should be oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: The substrate (e.g., a xanthate derivative of an alcohol) is dissolved in a suitable anhydrous solvent (e.g., toluene or benzene) in the reaction flask.
-
Initiation: this compound (typically as a 1 M solution in a suitable solvent) is added dropwise to the reaction mixture at room temperature or elevated temperature, depending on the specific protocol. A radical scavenger, such as tributyltin hydride, is often added concurrently.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched, often by the addition of a proton source like methanol. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using standard techniques, such as column chromatography, to isolate the desired deoxygenated compound.
Note: this compound is a pyrophoric compound and should be handled with extreme care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
References
- 1. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Borane, tripropyl- (CAS 1116-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 1116-61-6 | Benchchem [benchchem.com]
- 5. Borane, tripropyl- [webbook.nist.gov]
- 6. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
Tripropylborane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for tripropylborane. The information is intended to equip laboratory personnel with the knowledge necessary to work with this reagent safely.
Hazard Identification and Physical Properties
This compound is a colorless, flammable liquid with a characteristic fishy odor.[1] It is crucial to understand its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₁B | [1][2] |
| Molar Mass | 140.07 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Fishy | [1] |
| Density | 0.7204 g/mL | [1] |
| Melting Point | -56 °C | [1] |
| Boiling Point | 159 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., ethers, aromatic hydrocarbons); Insoluble in water. | [1][3] |
| Reactivity | Reacts with oxygen.[3] |
Health Hazards and First Aid Measures
This compound is irritating to the skin, eyes, and respiratory tract.[1] Direct contact should be avoided at all times.
Experimental Protocol: First Aid Procedures
In case of exposure, follow these steps immediately:
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove contaminated clothing and shoes.
-
Seek medical attention if irritation persists.
-
-
Inhalation:
-
Move the individual to fresh air at once.
-
If breathing has stopped, perform artificial respiration.
-
Keep the person warm and at rest.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and exposure.
Experimental Protocol: Safe Handling
-
Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Inert Atmosphere: Due to its reactivity with air, handle this compound under an inert atmosphere, such as nitrogen or argon.[1][3]
-
Ignition Sources: Keep away from open flames, sparks, and heat.[1][4] Use spark-proof tools and explosion-proof equipment.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.
Experimental Protocol: Storage
-
Container: Store in a tightly closed container.
-
Atmosphere: Store under an inert gas (e.g., nitrogen) to maintain stability.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]
-
Segregation: Store away from oxidizing agents.
Emergency Procedures
In the event of a spill or fire, follow these procedures carefully.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use water, as it may react with the substance.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill Response Workflow
Caption: Workflow for handling a this compound spill.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity.
-
Containment:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
-
Collection:
-
Using non-sparking tools, carefully collect the absorbed material and place it into a tightly sealed container for disposal.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
All cleaning materials should be collected and disposed of as hazardous waste.
-
-
Reporting: Report the incident to the appropriate safety officer.
References
The Genesis of a Synthetic Powerhouse: A Historical Guide to Trialkylborane Chemistry
For decades, the field of organic synthesis has been profoundly shaped by the chemistry of trialkylboranes. These versatile organoboron compounds, once curiosities, have become indispensable intermediates for the construction of complex molecules, impacting everything from fundamental research to the development of life-saving pharmaceuticals. This technical guide traces the historical development of trialkylborane chemistry, from its early beginnings to the revolutionary discoveries that cemented its role as a cornerstone of modern synthetic strategy. It provides researchers, scientists, and drug development professionals with an in-depth look at the core principles, key experimental methods, and the logical progression of this remarkable class of reagents.
Early Explorations: The Pre-Hydroboration Era
The story of organoboranes begins long before their widespread application. The first triarylborane was reported as early as 1885.[1] However, the synthesis of their trialkyl counterparts remained a challenge. A significant step forward came in the 1920s from the laboratory of Alfred E. Stock, who is often considered a father of boron hydride chemistry, and from the work of Krause and co-workers. They developed methods for preparing trialkyl- and triarylboranes using the transmetalation reaction of boron trihalides (like BF₃) with organometallic reagents such as Grignard or organozinc compounds.[1]
These early methods, while foundational, were often limited in scope and practicality. The organometallic reagents required were highly reactive and sensitive, and the reactions did not offer the functional group tolerance that would be required for broad synthetic utility. Trialkylboranes remained largely academic curiosities, their full potential unrealized.
A Nobel-Winning Revolution: The Discovery of Hydroboration
The landscape of organoboron chemistry was irrevocably changed in the 1950s through the pioneering work of Herbert C. Brown at Purdue University, for which he shared the Nobel Prize in Chemistry in 1979.[2][3] His journey began during World War II with the investigation of volatile uranium compounds, which led to the co-discovery of sodium borohydride (NaBH₄), a mild and selective reducing agent.[4][5]
The pivotal discovery, however, was serendipitous. In the late 1950s, Brown's group was studying the reduction of esters with diborane (B₂H₆) when a co-worker, Subba Rao, noticed that the reaction with an unsaturated ester consumed more borane than expected.[6] This observation led to the exploration of the direct addition of the boron-hydrogen bond across a carbon-carbon double bond—a reaction Brown termed "hydroboration."[2][7]
The two-step sequence of hydroboration followed by oxidation of the resulting trialkylborane intermediate with alkaline hydrogen peroxide provided a remarkably simple and efficient method for the hydration of alkenes.[7] This hydroboration-oxidation reaction was groundbreaking for two key reasons:
-
Regioselectivity: The reaction proceeds with anti-Markovnikov selectivity, meaning the hydroxyl group is placed on the less substituted carbon of the double bond. This was a complementary and powerful alternative to existing hydration methods.[7][8]
-
Stereospecificity: The reaction is a syn-addition, with both the hydrogen and boron atoms adding to the same face of the double bond. The subsequent oxidation occurs with retention of configuration, allowing for precise stereochemical control.[8]
This unprecedented control over regiochemistry and stereochemistry elevated trialkylboranes from obscurity to synthetic stardom.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 3. Dynamics and the Failure of Transition State Theory in Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. US2923740A - Preparation of trialkylboranes - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical and Computational Explorations of Tripropylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane (TPB), a trialkylborane with the chemical formula B(CH₂CH₂CH₃)₃, is a versatile organoboron compound with significant applications in organic synthesis. Its utility stems from the unique electronic nature of the boron atom, which possesses a vacant p-orbital, rendering it a potent Lewis acid and electrophile.[1] This inherent reactivity allows this compound and other trialkylboranes to participate in a wide array of chemical transformations, most notably hydroboration and the formation of "ate" complexes, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.[1]
Computational and theoretical studies have become indispensable tools for elucidating the intricate mechanisms, structures, and energetics of reactions involving this compound.[2] Methodologies such as Density Functional Theory (DFT) provide profound insights into molecular geometries, vibrational frequencies, and reaction pathways, complementing experimental findings and guiding the design of novel synthetic strategies.[2] This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, focusing on its molecular structure, key reaction pathways, and the computational protocols employed in its investigation. While a comprehensive, publicly available computational dataset specifically for this compound is not readily found in the literature, this guide presents representative data and generalized protocols based on studies of closely related trialkylboranes.
Data Presentation: Molecular Geometry of a Representative Trialkylborane
Due to the limited availability of published, comprehensive computational data specifically for this compound, the following table presents calculated geometric parameters for trimethylborane (B(CH₃)₃), a smaller and more extensively studied trialkylborane. This data is illustrative of the typical structural parameters obtained from DFT calculations and provides a basis for understanding the geometry of this compound. The calculations are typically performed at a specific level of theory, for instance, B3LYP with a 6-31G(d) basis set.
| Parameter | Value |
| Bond Lengths (Å) | |
| B-C | 1.57 |
| C-H | 1.10 |
| **Bond Angles (°) ** | |
| C-B-C | 120.0 |
| B-C-H | 110.5 |
| H-C-H | 108.4 |
Vibrational Frequencies of a Representative Trialkylborane
Vibrational frequency analysis is a crucial computational tool for characterizing stationary points on a potential energy surface and for predicting infrared (IR) and Raman spectra. The following table provides a selection of calculated vibrational frequencies for trimethylborane, illustrating the types of vibrational modes observed in trialkylboranes.
| **Frequency (cm⁻¹) ** | Assignment |
| ~2980 | C-H stretch (asymmetric) |
| ~2900 | C-H stretch (symmetric) |
| ~1450 | CH₃ deformation (asymmetric) |
| ~1320 | CH₃ deformation (symmetric) |
| ~1150 | B-C stretch (asymmetric) |
| ~670 | B-C stretch (symmetric) |
Experimental Protocols: Computational Methodology for Trialkylborane Studies
The following outlines a generalized computational protocol for the theoretical study of trialkylboranes like this compound, based on common practices in the field.
1. Geometry Optimization:
-
Methodology: Density Functional Theory (DFT) is the most common method for geometry optimization of organoboranes due to its favorable balance of accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable geometries for a broad range of molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger set like 6-311+G(d,p), is typically employed to provide a good description of the electronic structure. The inclusion of polarization functions (d) on heavy atoms and (p) on hydrogen atoms is crucial for accurately modeling bonding.
-
Software: Calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Procedure: An initial guess for the molecular geometry of this compound is constructed. The energy of this geometry is then minimized with respect to the nuclear coordinates until a stationary point on the potential energy surface is located. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
2. Vibrational Frequency Analysis:
-
Methodology: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)).
-
Procedure: The second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated. Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.
-
Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be compared with experimental IR and Raman spectra, often with the application of a scaling factor to account for anharmonicity and other systematic errors in the theoretical method.
3. Reaction Pathway Analysis:
-
Methodology: To study reaction mechanisms, such as hydroboration or the formation of "ate" complexes, transition state searches are performed.
-
Procedure: A guess for the geometry of the transition state is generated. Optimization algorithms, such as the Berny algorithm, are then used to locate the first-order saddle point on the potential energy surface that connects reactants and products.
-
Verification: A transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. The normal mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both the forward and reverse directions to ensure it leads to the correct minima.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.
Caption: Hydroboration of propene to form this compound.
Caption: Formation of a tripropylborate "ate" complex.
Conclusion
Theoretical and computational chemistry provides a powerful lens through which to examine the structure, reactivity, and reaction mechanisms of this compound. While a comprehensive computational dataset for this specific molecule remains to be consolidated in the scientific literature, the principles and protocols for its study are well-established. By employing methods such as DFT, researchers can accurately model the molecular geometry and vibrational spectra of this compound and its derivatives. Furthermore, the elucidation of reaction pathways, such as the hydroboration of propene and the formation of "ate" complexes, offers invaluable insights that can guide the development of new synthetic methodologies. The continued application of these computational tools promises to further unlock the synthetic potential of this compound and other organoboron compounds in the fields of organic chemistry, materials science, and drug development.
References
Spectroscopic Profile of Tripropylborane: A Technical Guide
Introduction
Tripropylborane (C₉H₂₁B) is a trialkylborane that serves as a valuable reagent and intermediate in organic synthesis. Its utility in reactions such as hydroboration necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the characterization of this compound. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its analysis, and visualizations of key analytical workflows and fragmentation pathways. Due to the air- and moisture-sensitive nature of this compound, specialized handling techniques are required for accurate spectroscopic analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework and the environment of the boron atom in this compound.
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum of trialkylboranes is characterized by a single, broad resonance in the low-field region.
| Compound | Chemical Shift (δ) [ppm] |
| Trialkylboranes (general) | 83 - 93[1] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon atoms in the propyl chains. The data is referenced from a seminal study by Hart and Ford (1974).[2]
| Carbon Atom | Chemical Shift (δ) [ppm] |
| α-CH₂ | Data not available in search results |
| β-CH₂ | Data not available in search results |
| γ-CH₃ | Data not available in search results |
Note: The specific chemical shifts from the cited literature were not available in the performed search.
¹H NMR Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the chemical bonds within this compound. Key absorptions are expected for C-H and B-C bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkyl) |
| ~1465 | C-H bending (CH₂) |
| ~1380 | C-H bending (CH₃) |
| ~1100-1000 | B-C stretching |
Note: A specific experimental IR spectrum for this compound was not found in the conducted search. The provided data is based on typical ranges for alkylboranes.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. GC-MS data from the NIST Mass Spectrometry Data Center indicates a base peak at m/z 41.[2]
| m/z | Relative Intensity | Proposed Fragment |
| 140 | Low | [C₉H₂₁B]⁺ (Molecular Ion) |
| 98 | Moderate | [(C₃H₇)₂B]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 41 | 100 (Base Peak) | [C₃H₅]⁺ |
Note: The complete mass spectrum with relative intensities for all fragments was not available. The fragmentation pattern is proposed based on common fragmentation pathways for alkylboranes.
Experimental Protocols
The following protocols are generalized procedures for obtaining spectroscopic data for air-sensitive compounds like this compound.
NMR Spectroscopy Sample Preparation (Air-Sensitive)
-
Apparatus: A Schlenk line or a glovebox is required to maintain an inert atmosphere (N₂ or Ar). A J. Young NMR tube or a standard NMR tube with a septum-sealed cap is necessary.[4][5]
-
Solvent Degassing: The deuterated solvent (e.g., C₆D₆, CDCl₃) must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.[6]
-
Sample Preparation:
-
In a glovebox: The this compound sample is directly dissolved in the degassed deuterated solvent and transferred to the NMR tube. The tube is then sealed.
-
Using a Schlenk line: The J. Young NMR tube is evacuated and backfilled with inert gas three times. The this compound is added to the tube under a positive pressure of inert gas, followed by the cannula transfer of the degassed deuterated solvent. The tube is then sealed.[7]
-
-
Acquisition:
-
¹¹B NMR: A dedicated boron-observe probe or a broadband probe tuned to the ¹¹B frequency is used. A one-pulse experiment is typically sufficient. The spectral width should be wide enough to cover the expected chemical shift range for boranes (e.g., +100 to -120 ppm).[8][9] To minimize the broad background signal from borosilicate glass NMR tubes, quartz NMR tubes are recommended.[10]
-
¹H and ¹³C NMR: Standard acquisition parameters are generally applicable. For ¹³C NMR, a proton-decoupled experiment is standard.[6]
-
Infrared (IR) Spectroscopy (Air-Sensitive Liquid)
-
Apparatus: A sealed liquid IR cell with windows transparent to IR radiation (e.g., KBr, NaCl) is required. The cell should have ports that can be sealed with septa.
-
Sample Preparation:
-
Acquisition: The spectrum is recorded using a standard FT-IR spectrometer. A background spectrum of the empty cell (or the salt plates) should be acquired first and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Apparatus: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for analyzing volatile compounds like this compound.
-
Sample Preparation:
-
Due to its reactivity with air and moisture, the sample must be handled under an inert atmosphere.
-
A dilute solution of this compound in a dry, volatile, and inert solvent (e.g., hexane, heptane) is prepared in a glovebox or using Schlenk techniques.
-
The solution is transferred to a GC vial with a septum cap.
-
-
GC-MS Conditions:
-
Injector: A split/splitless injector is typically used, with a high split ratio to prevent overloading of the column and detector. The injector temperature should be optimized to ensure volatilization without decomposition.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating the analyte from the solvent and any impurities.
-
Oven Program: A temperature program starting at a low temperature and ramping up is used to ensure good separation.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern. The mass range should be scanned from a low m/z (e.g., 35) to a value greater than the molecular weight of this compound (140 g/mol ).
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Proposed Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation of this compound in mass spectrometry.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRIPROPYL BORATE(688-71-1) 1H NMR spectrum [chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 9. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 10. Boron NMR [chem.ch.huji.ac.il]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Thermodynamic Properties of Tripropylborane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic properties of tripropylborane. The information is compiled from available literature to serve as a foundational resource for professionals in research and development. Due to the limited availability of experimentally determined thermodynamic data for this compound, this guide also includes calculated values and representative experimental protocols for the determination of these properties in organoboron compounds.
Core Thermodynamic Properties
This compound, with the chemical formula (C₃H₇)₃B, is a colorless liquid at room temperature, recognized for its applications in organic synthesis.[1] A precise understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and theoretical modeling.
Physicochemical and Thermodynamic Data
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are calculated rather than experimentally determined, a reflection of the current state of publicly available data.
| Property | Value | State | Reference |
| Molar Mass | 140.07 g/mol | - | [2] |
| Boiling Point | 159 °C | Liquid | [3] |
| Melting Point | -56 °C | Solid | [3] |
| Density | 0.7204 g/cm³ | Liquid | [3] |
| Refractive Index | 1.4135 | Liquid | [3] |
| Enthalpy of Vaporization (ΔvapH) | 40.0 kJ/mol (over a temperature range of 273 to 393 K) | Liquid | [4] |
| Heat of Formation (ΔfH°) | -67.4 kcal/mol (-282.0 kJ/mol) (calculated) | Liquid | [5] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. Therefore, this section provides a generalized methodology for the determination of key thermodynamic properties based on established techniques for analogous organoboron compounds.
Determination of the Heat of Combustion by Bomb Calorimetry
The heat of combustion of pyrophoric and volatile organoboron compounds like this compound can be determined using a bomb calorimeter. The following protocol is a representative procedure.
-
Sample Preparation: A known mass of this compound is hermetically sealed in a thin-walled glass ampoule under an inert atmosphere to prevent premature reaction with air.[6]
-
Calorimeter Setup: The sealed ampoule is placed in a crucible within a calorimetric bomb. A known amount of water is added to the bomb to dissolve the solid combustion products (boric acid).[5][6] The bomb is then sealed and pressurized with purified oxygen to approximately 30 atm.[6]
-
Combustion: The calorimeter is assembled with a known mass of water in the jacket. The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance, such as benzoic acid.[6] The heat of combustion of this compound is then calculated from the observed temperature change, accounting for the heats of formation of the final products (boric acid, carbon dioxide, and water).[5][7]
Determination of the Enthalpy of Vaporization
The enthalpy of vaporization can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
-
Vapor Pressure Measurement: The vapor pressure of this compound can be measured over a range of temperatures using a static or dynamic method. Given its reactivity, these measurements must be conducted in a vacuum or under an inert atmosphere.
-
Data Analysis: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The slope of the resulting line is equal to -ΔvapH/R, where R is the ideal gas constant, allowing for the calculation of the enthalpy of vaporization.
Visualizations
Synthesis of this compound: A Workflow Diagram
The synthesis of this compound is commonly achieved through the reaction of a boron halide with a Grignard reagent. The following diagram illustrates a typical experimental workflow for this synthesis.[8]
Caption: Workflow for the synthesis of this compound.
References
- 1. Heat of Formation of Decaborane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tri-N-Propylboron | 1116-61-6 [amp.chemicalbook.com]
- 4. Borane, tripropyl- [webbook.nist.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Heat of Combustion of Borazine, B3N3H6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
A Comprehensive Technical Guide to the Solubility of Tripropylborane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tripropylborane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, physical properties, and outlines a comprehensive experimental protocol for the safe and accurate determination of this compound solubility. This guide is intended to be a valuable resource for laboratory professionals working with this pyrophoric and air-sensitive compound.
Introduction to this compound
This compound, with the chemical formula B(C₃H₇)₃, is an organoboron compound that exists as a clear, colorless liquid at room temperature.[1] It is a highly reactive substance, known for its pyrophoric nature, meaning it can spontaneously ignite upon contact with air. This reactivity necessitates handling in an inert atmosphere to ensure safety and maintain its chemical integrity. This compound is a valuable reagent in organic synthesis, primarily utilized in hydroboration reactions and as a potent reducing agent. An understanding of its solubility in various organic solvents is critical for its effective use in these applications, enabling proper solvent selection for reactions, purifications, and formulations.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its safe handling and for understanding its behavior in different solvent systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁B | [2] |
| Molecular Weight | 140.07 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.7204 g/cm³ at 24.7 °C | [3] |
| Melting Point | -56 °C | [3] |
| Boiling Point | 159 °C | [3] |
| Flash Point | -33 °F (-36 °C) (open cup) for Triethylborane (as an indicator of flammability) | [2] |
| Reactivity | Pyrophoric (ignites spontaneously in air), reacts with water and protic solvents. | [1] |
Qualitative Solubility of this compound
Based on available literature, this compound exhibits the following general solubility characteristics:
-
Water: Insoluble.[1] Like most organoboron compounds with alkyl chains, this compound is hydrophobic.
-
Non-Polar Organic Solvents: Soluble to miscible.[1][4] This includes a range of common laboratory solvents:
-
Alkanes: Hexane
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
-
Polar Aprotic Solvents: While specific data is unavailable, it is anticipated to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), though its reactivity with any trace amounts of water in these hygroscopic solvents should be a consideration.
-
Polar Protic Solvents: Insoluble and reactive. This compound will react with alcohols and other protic solvents.
The principle of "like dissolves like" is a good predictor of this compound's solubility. As a non-polar molecule, it dissolves well in other non-polar solvents. The solubility of this compound in organic solvents is also influenced by temperature, generally increasing as the temperature rises.[1]
Experimental Protocol for the Quantitative Determination of this compound Solubility
The pyrophoric and air-sensitive nature of this compound demands specialized handling techniques to ensure safety and accuracy during solubility determination. The following protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent. This method should be performed in a well-ventilated fume hood or, preferably, within an inert atmosphere glovebox.
Materials and Equipment
-
This compound (in a Sure/Seal™ or similar air-sensitive reagent bottle)
-
Anhydrous organic solvent of interest (e.g., hexane, toluene, diethyl ether)
-
Inert gas supply (Nitrogen or Argon) with a manifold (Schlenk line)
-
Glovebox (optional, but highly recommended)
-
Schlenk flasks or other suitable reaction vessels with septa
-
Gas-tight syringes and needles
-
Cannula (double-tipped needle)
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatically controlled bath or heating mantle with a temperature probe
-
Magnetic stirrer and stir bars
-
Filtration apparatus suitable for air-sensitive techniques (e.g., Schlenk filter stick)
-
Pre-weighed collection vials with septa
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for determining this compound solubility.
Step-by-Step Procedure
-
Preparation:
-
All glassware must be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and subsequently cooled under a stream of inert gas to remove any adsorbed moisture.
-
The organic solvent must be anhydrous. If not purchased as such, it should be dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
Equilibration:
-
In an inert atmosphere (glovebox or under a positive pressure of inert gas using a Schlenk line), transfer a known mass of the anhydrous solvent into a pre-weighed Schlenk flask containing a magnetic stir bar.
-
Using a gas-tight syringe, carefully add an excess of this compound to the solvent. The formation of a separate liquid phase or turbidity indicates that an excess has been added.
-
Seal the flask and place it in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Analysis:
-
Once equilibrium is established, stop the stirring and allow the excess this compound to settle.
-
Using a Schlenk filter stick or a cannula with a filter tip, carefully withdraw a sample of the clear, saturated supernatant and transfer it to a pre-weighed, sealable vial. It is crucial to avoid transferring any of the undissolved this compound.
-
Accurately weigh the vial containing the saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum. Given the volatility of this compound, this step should be performed at a low temperature to minimize loss of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the this compound residue.
-
-
Calculation of Solubility:
-
Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of this compound in the saturated solution = (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent in the saturated solution = (Mass of the saturated solution) - (Mass of this compound in the saturated solution)
-
Solubility ( g/100 g solvent) = [(Mass of this compound) / (Mass of solvent)] x 100
-
Alternative Analytical Techniques for Quantification
While the gravimetric method is straightforward, other analytical techniques can be employed to determine the concentration of this compound in the saturated solution. These methods may offer higher precision and are particularly useful if the gravimetric method is challenging due to the volatility of the components.
-
Gas Chromatography (GC): A calibrated GC method can be used to determine the concentration of this compound in the saturated solution. An internal standard should be used to improve accuracy.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These highly sensitive techniques can be used to determine the boron concentration in a diluted aliquot of the saturated solution.[5] This value can then be used to calculate the concentration of this compound.
Safety Considerations
This compound is a pyrophoric and air-sensitive compound. All handling must be conducted under an inert atmosphere (nitrogen or argon).[6][7][8] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn. Work should be performed in a chemical fume hood, and a Class D fire extinguisher (for combustible metals) should be readily available. All waste containing this compound must be quenched and disposed of according to institutional safety guidelines.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Triethylborane | C6H15B | CID 7357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. research.wayne.edu [research.wayne.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to the Stability and Storage of Tripropylborane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of tripropylborane, a versatile organoboron compound. Understanding its chemical stability, proper handling, and appropriate storage conditions is paramount for ensuring its integrity and the success of its applications in research and development.
Core Concepts of this compound Stability
This compound, with the chemical formula B(C₃H₇)₃, is a colorless, liquid organoborane that is highly reactive, particularly in the presence of oxygen and water.[1] Its stability is intrinsically linked to its handling and storage environment. While relatively stable when maintained under a strictly inert atmosphere, its reactivity necessitates careful management to prevent degradation.[1]
Key Stability-Influencing Factors:
-
Oxygen: this compound readily reacts with atmospheric oxygen. This oxidation can lead to the formation of a variety of byproducts, including borinates and borates, which can affect the purity and reactivity of the compound.[1]
-
Moisture: As with many organoboranes, this compound is susceptible to hydrolysis. Contact with water will lead to the cleavage of the boron-carbon bonds, forming boric acid and propane.
-
Temperature: While generally stable at ambient temperatures, elevated temperatures can promote isomerization and other decomposition pathways.[2]
-
Light: Although not extensively documented for this compound specifically, photochemical degradation can be a concern for some organoboron compounds. Therefore, storage in the dark is a recommended precautionary measure.
Recommended Storage and Handling Protocols
Proper storage and handling are critical for maintaining the quality and stability of this compound. The following protocols are based on best practices for air- and moisture-sensitive reagents.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (e.g., dry nitrogen or argon) | Prevents oxidation and hydrolysis.[1] |
| Temperature | Cool, dry place (2-8 °C recommended) | Minimizes potential for thermal degradation and isomerization. |
| Container | Tightly sealed, dry glass bottle with a PTFE-lined cap. Stainless steel or other compatible metal containers may also be suitable. | Prevents atmospheric contamination and reaction with container materials. |
| Light Exposure | Store in the dark or in an amber-colored bottle. | Protects against potential photodegradation. |
Handling Procedures:
All manipulations of this compound should be carried out using standard Schlenk line or glovebox techniques to maintain an inert atmosphere. Syringes and cannulas used for transfer must be thoroughly dried and purged with inert gas before use.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, its purity and stability should be periodically assessed. The following are detailed methodologies for key analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis
Objective: To determine the purity of this compound and quantify any volatile impurities or degradation products.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Use a split/splitless injector. A split injection is generally preferred to avoid column overload.
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1 (can be optimized)
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/min.
-
Final Temperature: 250 °C, hold for 5 minutes.
-
-
Detector: FID
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium or Nitrogen): 25 mL/min
-
-
Sample Preparation: Due to its air sensitivity, sample preparation must be conducted in an inert atmosphere (glovebox).
-
Prepare a stock solution of this compound in a dry, degassed, non-polar solvent (e.g., hexane or toluene) at a concentration of approximately 1000 ppm.
-
Perform serial dilutions to create a series of calibration standards.
-
Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.
-
-
Data Analysis: The purity of this compound is determined by the area percent method, assuming that all components have a similar response factor on the FID. For more accurate quantification, an internal or external standard can be used.
Quantitative ¹H NMR Spectroscopy for Purity and Degradation Monitoring
Objective: To provide a quantitative assessment of this compound purity and to identify and quantify non-volatile impurities or degradation products.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with this compound and will not react with it, such as benzene-d₆ or toluene-d₈. The solvent must be thoroughly dried and degassed.
-
Sample Preparation (in a glovebox):
-
Accurately weigh a known amount of a high-purity, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) into an NMR tube.
-
Accurately weigh a known amount of the this compound sample into the same NMR tube.
-
Add the deuterated solvent to dissolve both the standard and the sample.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): This is a critical parameter for quantitative NMR. It should be set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: A 90° pulse should be used.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the peaks of interest).
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and correct the baseline.
-
Integrate the well-resolved peaks corresponding to the analyte and the internal standard.
-
-
Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Visualization of Key Processes
Logical Workflow for Stability Testing
Caption: Workflow for a typical stability study of this compound.
Decomposition Pathway of this compound in the Presence of Air and Moisture
Caption: Simplified degradation pathways of this compound.
Conclusion
The stability of this compound is critically dependent on the exclusion of air and moisture. By adhering to stringent inert atmosphere techniques for both storage and handling, and by implementing a robust analytical monitoring program, researchers and drug development professionals can ensure the integrity of this valuable reagent. The detailed experimental protocols provided in this guide offer a framework for establishing in-house quality control procedures for this compound.
References
Methodological & Application
Application Notes and Protocols: Tripropylborane in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tripropylborane, an organoboron compound with the chemical formula (C₃H₇)₃B, is a versatile reagent in modern organic synthesis.[1] As a member of the trialkylborane family, it is a colorless liquid that is pyrophoric and reactive towards water and alcohols.[1][2] Its utility stems from the unique reactivity of the boron-carbon bond, which, despite being largely covalent, possesses significant Lewis acidity at the boron center and can participate in both ionic and radical pathways.[2] This dual reactivity makes this compound a valuable tool for a range of chemical transformations, including hydroboration-oxidation, radical-initiated C-C bond formation, and as a catalyst in specific reactions. These notes provide an overview of its key applications, complete with experimental protocols and quantitative data.
Application 1: Synthesis of Primary Alcohols via Hydroboration-Oxidation
One of the most fundamental applications of boranes is the hydroboration-oxidation of alkenes, a reaction that provides a powerful method for the anti-Markovnikov hydration of double bonds.[3] When borane (BH₃) is reacted with three equivalents of a terminal alkene like propene, this compound is formed as a key intermediate. Subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide, yields the corresponding primary alcohol with high regioselectivity.[4][5] The overall transformation constitutes a syn-addition of water across the alkene.[6]
Logical Workflow: Hydroboration-Oxidation
Caption: Workflow for the two-step hydroboration-oxidation of an alkene.
Quantitative Data: Hydroboration-Oxidation of Terminal Alkenes
The hydroboration-oxidation sequence is known for its high yields and excellent regioselectivity for producing primary alcohols from terminal alkenes.[4]
| Alkene | Product | Hydroborating Agent | Oxidation Conditions | Yield (%) | Reference |
| 1-Hexene | 1-Hexanol | BH₃ in THF | 3N NaOH, 30% H₂O₂ | ~85-90 | [4] |
| 1-Octene | 1-Octanol | Disiamylborane | 3N NaOH, 30% H₂O₂ | 93 | [4] |
| Propene | 1-Propanol | BH₃ in THF | NaOH, H₂O₂ | High (Typical) | [3] |
Note: The protocol for 1-hexanol involves the in-situ formation of trihexylborane, which is analogous to this compound.
Experimental Protocol: Synthesis of 1-Propanol from Propene
This protocol describes the in situ generation of this compound from propene, followed by oxidation to 1-propanol.
Materials:
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution
-
Propene gas
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a condenser under a nitrogen atmosphere.
-
Hydroboration:
-
To the flask, add 100 mL of a 1.0 M solution of BH₃•THF (0.1 mol BH₃).
-
Cool the solution to 0-5 °C using an ice bath.
-
Bubble propene gas (0.3 mol) through the solution at a rate that maintains the reaction temperature below 10 °C. The formation of the this compound intermediate occurs.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
-
Oxidation:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add 35 mL of 3 M NaOH solution (0.105 mol), ensuring the temperature does not exceed 30 °C.[4]
-
Carefully add 35 mL of 30% H₂O₂ (0.34 mol) dropwise, maintaining the temperature between 30-40 °C with cooling.[4]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours.
-
-
Workup:
-
Pour the mixture into 100 mL of water and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-propanol.
-
Application 2: Radical-Mediated Carbon-Carbon Bond Formation
Trialkylboranes, including this compound, serve as excellent initiators for radical reactions under mild conditions.[7] In the presence of a small amount of oxygen (air), a B-C bond undergoes homolytic cleavage to generate an alkyl radical (e.g., a propyl radical) and a borinate radical.[8][9] This initiation method avoids the use of heat or UV light, making it suitable for thermally sensitive substrates.[7] The generated alkyl radical can then participate in a variety of transformations, such as conjugate additions and halogenations.
Mechanism: Radical Initiation and Conjugate Addition
Caption: this compound as a radical initiator for conjugate addition.
Quantitative Data: Trialkylborane-Initiated Radical Reactions
While specific data for this compound is less common in literature, data for the closely related triethylborane is abundant and demonstrates the efficiency of this method.
| Radical Precursor | Substrate | Initiator System | Product Type | Yield (%) | Reference |
| t-Butyl iodide | (E)-β-Nitrostyrene | Et₃B / Air | trans-Alkene | 92 | [10] |
| Cyclohexyl iodide | (E)-β-Nitrostyrene | Et₃B / Air | trans-Alkene | 85 | [10] |
| Alkyl Iodides | Various | R₃B / O₂ | Alkylated Products | Generally High | [7][8] |
Experimental Protocol: Radical Conjugate Addition to an Enone
This protocol is a general method for the 1,4-addition of an alkyl group to an α,β-unsaturated carbonyl, initiated by this compound.
Materials:
-
Alkyl halide (e.g., isopropyl iodide)
-
α,β-Unsaturated carbonyl (e.g., cyclohexenone)
-
This compound, 1.0 M solution in THF
-
Anhydrous solvent (e.g., THF or benzene)
-
Air (via a syringe needle)
Procedure:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the α,β-unsaturated carbonyl (1.0 mmol) and the alkyl halide (1.5 mmol) in the anhydrous solvent (10 mL).
-
Initiation:
-
Slowly add the this compound solution (1.2 mL, 1.2 mmol) to the stirred reaction mixture at room temperature.
-
Introduce a slow stream of air into the reaction mixture via a syringe needle submerged in the solution. The reaction is often exothermic and may require cooling.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by opening the flask to the air for 30 minutes to oxidize any remaining borane.
-
Add water (20 mL) and extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 1,4-adduct.
-
Application 3: Lewis Acid Catalysis and "Ate" Complex Formation
The empty p-orbital on the boron atom of this compound makes it an effective Lewis acid.[2] This property allows it to activate substrates and catalyze certain reactions, such as reductions and hydrosilylations, although more sterically hindered or electron-deficient boranes are often used for these purposes.[11][12][13]
Furthermore, this compound can react with nucleophiles to form tetracoordinate organoborate anions, known as "ate" complexes.[2] These complexes are significantly more nucleophilic than the parent trialkylborane. This transformation is a key step in many reactions that involve the transfer of a propyl group from boron to an electrophilic center, enabling a wide range of C-C and carbon-heteroatom bond-forming reactions.[2]
General Reactivity Pathways
Caption: Dual reactivity modes of this compound as a Lewis acid and precursor to 'ate' complexes.
Safety Information: this compound is a flammable liquid that can ignite spontaneously in air. It is irritating to the skin, eyes, and respiratory tract.[1] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves, must be worn.[1]
References
- 1. chembk.com [chembk.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Brown Hydroboration [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 10. Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Tripropylborane in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for the use of tripropylborane in polymerization are limited in publicly available literature. The following application notes and protocols are based on the well-documented behavior of analogous trialkylboranes, primarily triethylborane (TEB). Researchers should consider these as representative methodologies and optimize conditions for their specific applications involving this compound.
Introduction
This compound, like other trialkylboranes, is a versatile organoboron compound that can be employed in various polymerization techniques. Its utility stems from its ability to act as a radical initiator in the presence of oxygen, a Lewis acid catalyst for ring-opening polymerization, and a chain transfer agent in olefin polymerization.[1][2][3] These functionalities make it a valuable tool for the synthesis of a wide range of polymers. This document provides an overview of its applications and detailed protocols based on analogous systems.
Applications of Trialkylboranes in Polymerization
Trialkylboranes, and by extension this compound, are utilized in several key areas of polymer synthesis:
-
Radical Polymerization Initiation: Trialkylboranes react with oxygen to generate alkyl radicals, which can initiate the polymerization of vinyl monomers.[2] This initiation system is effective at ambient temperatures.
-
Lewis Acid Catalysis in Ring-Opening Polymerization: As Lewis acids, trialkylboranes can activate cyclic monomers, such as epoxides, for ring-opening (co)polymerization.[3][4][5] This approach is particularly useful for producing polyethers and polyesters.
-
Chain Transfer Agents in Olefin Polymerization: In coordination polymerization of olefins, trialkylboranes can function as chain transfer agents, enabling control over the molecular weight of the resulting polymers and the introduction of functional end-groups after an oxidative workup.[1]
Data Presentation: Performance of Trialkylborane Analogs in Polymerization
The following tables summarize quantitative data from studies using triethylborane (TEB), a close analog of this compound. This data can serve as a starting point for designing experiments with this compound.
Table 1: Triethylborane (TEB) as a Chain Transfer Agent in Ethylene and Styrene Polymerization [1]
| Catalyst System | Monomer | Trialkylborane | Polymer | Functional End Group |
| Cp₂ZrCl₂/MAO | Ethylene | TEB | Polyethylene (PE) | Hydroxyl (-OH) |
| rac-Me₂Si(2-Me-4-Ph)₂ZrCl₂/MAO | Ethylene | TEB | Polyethylene (PE) | Hydroxyl (-OH) |
| Cp*Ti(OMe)₃/MAO | Styrene | TEB | Syndiotactic Polystyrene (s-PS) | Hydroxyl (-OH) |
Table 2: Triethylborane (TEB)-Mediated Radical Polymerization of Fluoromonomers [2]
| Monomer | Initiator System | Polymerization Type | Conversion | Time |
| Vinylidene Fluoride (VDF) | TEB/Oxygen | Radical | >95% | 15 mins |
Experimental Protocols
The following are detailed protocols for key experiments using triethylborane, which can be adapted for this compound.
Protocol 1: Radical Polymerization of a Vinyl Monomer using this compound/Oxygen Initiation
This protocol is adapted from the general principles of trialkylborane-initiated radical polymerization.[2]
Materials:
-
Vinyl monomer (e.g., methyl methacrylate, styrene)
-
This compound (handle as a pyrophoric and moisture-sensitive reagent)
-
Anhydrous solvent (e.g., toluene, THF)
-
Oxygen or air
-
Inert gas (e.g., nitrogen, argon)
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Monomer and Solvent Preparation: Purify the vinyl monomer to remove inhibitors. Dry the solvent over a suitable drying agent and distill under an inert atmosphere.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reaction Mixture: Add the purified monomer and anhydrous solvent to the Schlenk flask.
-
Initiator Addition: Carefully add this compound to the reaction mixture via a gas-tight syringe. The concentration will depend on the desired molecular weight and should be empirically determined.
-
Initiation: Introduce a controlled amount of oxygen or air into the reaction flask while stirring vigorously. The reaction is often initiated at room temperature.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots and analyzing for monomer conversion via techniques like ¹H NMR or GC.
-
Termination and Polymer Isolation: Terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol for polystyrene).
-
Purification: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer for its molecular weight and dispersity using gel permeation chromatography (GPC) and its structure using NMR spectroscopy.
Protocol 2: Lewis Acid Catalyzed Ring-Opening Polymerization of an Epoxide
This protocol is based on the use of trialkylboranes as catalysts for epoxide polymerization.[5]
Materials:
-
Epoxide monomer (e.g., propylene oxide, cyclohexene oxide)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Initiator (e.g., a primary alcohol or diol)
-
Inert gas (e.g., nitrogen, argon)
-
Schlenk line or glovebox
Procedure:
-
Reagent Preparation: Dry and distill the epoxide monomer and solvent under an inert atmosphere.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the anhydrous solvent, epoxide monomer, and initiator to a dry Schlenk flask with a magnetic stir bar.
-
Catalyst Addition: Add this compound to the reaction mixture. The catalyst loading is typically low (e.g., 0.1-1 mol% relative to the monomer).
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction by analyzing aliquots for monomer conversion.
-
Quenching: After reaching the desired conversion, quench the reaction by adding a small amount of a proton source like methanol.
-
Polymer Isolation: Precipitate the polymer in a suitable non-solvent.
-
Purification and Characterization: Purify the polymer by filtration and drying under vacuum. Characterize the polymer's structure, molecular weight, and dispersity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Radical polymerization initiated by this compound and oxygen.
Caption: Lewis acid catalyzed ring-opening polymerization of epoxides.
Caption: General experimental workflow for polymerization using this compound.
References
Application Notes and Protocols for Tripropylborane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane, a trialkylborane with the chemical formula B(CH₂CH₂CH₃)₃, is a versatile reagent in organic synthesis. It is crucial to note that this compound itself is not a hydroborating agent for alkenes and alkynes. Hydroboration involves the addition of a boron-hydrogen (B-H) bond across a double or triple bond. This compound, lacking a B-H bond, is often the product of the hydroboration of propene with a borane source like BH₃.
The synthetic utility of this compound stems from its Lewis acidic nature and its role as a precursor to propyl radicals under specific conditions. These properties make it a valuable tool in a variety of organic transformations, including radical-mediated C-C bond formation and functional group transformations. This document provides an overview of the applications of this compound and detailed protocols for its synthesis and use in key reactions.
Key Applications of this compound
This compound is primarily utilized in reactions involving:
-
Radical Initiation: In the presence of oxygen, trialkylboranes can initiate radical chain reactions. This allows for mild and efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
Conjugate Additions: this compound can mediate the conjugate addition of radicals to α,β-unsaturated carbonyl compounds.
-
Deoxygenation Reactions: It can be employed in the radical-mediated deoxygenation of alcohols and other functional groups.
-
Precursor to other Organoboron Compounds: this compound can be transformed into other valuable organoboron reagents.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its subsequent application in a representative oxidation reaction.
Table 1: Synthesis of Tri-n-propylborane via Hydroboration of Propene
| Entry | Borane Source | Alkene | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | BH₃・THF | Propene | THF | 2 | 0 to 25 | >95 |
| 2 | BH₃・SMe₂ | Propene | THF | 2 | 0 to 25 | >95 |
Table 2: Oxidation of Tri-n-propylborane to 1-Propanol
| Entry | Oxidizing Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | H₂O₂ (30%) | NaOH | THF/H₂O | 1 | 0 to 25 | ~90 |
| 2 | Sodium Perborate | - | THF/H₂O | 2 | 25 | ~85 |
Experimental Protocols
Protocol 1: Synthesis of Tri-n-propylborane
This protocol describes the synthesis of tri-n-propylborane from the hydroboration of propene using a borane-tetrahydrofuran complex (BH₃・THF).
Materials:
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Propene (gas)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or similar inert atmosphere setup
-
Dry glassware
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a condenser under an inert atmosphere of nitrogen or argon.
-
To the flask, add the desired volume of anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly bubble propene gas through the stirred THF solution. The amount of propene can be monitored by mass or by using a gas flow meter. For every 1 equivalent of BH₃, 3 equivalents of propene will be required.
-
Slowly add the 1.0 M solution of BH₃・THF to the propene-saturated THF solution via a syringe or dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution of tri-n-propylborane in THF can be used directly in subsequent reactions or the solvent can be removed under reduced pressure. Caution: Trialkylboranes can be pyrophoric and should be handled with care under an inert atmosphere.
Protocol 2: Oxidation of Tri-n-propylborane to 1-Propanol
This protocol describes the oxidation of the synthesized tri-n-propylborane to 1-propanol.
Materials:
-
Solution of tri-n-propylborane in THF (from Protocol 1)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
Cool the flask containing the tri-n-propylborane solution in THF to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M sodium hydroxide solution to the stirred trialkylborane solution.
-
After the addition of the base, slowly add the 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 25 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 1-propanol can be purified by distillation.
Visualizations
Caption: Synthesis of tri-n-propylborane via hydroboration.
Caption: General workflow for a radical reaction using this compound.
Conclusion
While this compound is not a direct hydroborating agent, it is a valuable trialkylborane with significant applications in organic synthesis, particularly in the realm of radical chemistry. Its ability to serve as a radical initiator under mild conditions makes it a useful tool for the construction of complex molecules. The protocols provided herein offer a starting point for the synthesis and utilization of this compound in a laboratory setting. Researchers should always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Tripropylborane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[2][4] While aryl and vinylboronic acids are the most common coupling partners, the use of alkylboranes, such as tripropylborane, allows for the introduction of alkyl moieties, which is of significant interest in medicinal chemistry for increasing the sp³ character of drug candidates.[5]
These application notes provide a comprehensive overview of the use of trialkylboranes, with a focus on this compound, in Suzuki-Miyaura cross-coupling reactions. Although specific documented examples for this compound are limited, the provided protocols for related alkylboranes serve as a robust starting point for reaction development and optimization.
Reaction Mechanism and Logical Workflow
The catalytic cycle of the Suzuki-Miyaura reaction with a trialkylborane is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The alkyl group from the trialkylborane is transferred to the palladium center. This step is facilitated by a base, which activates the organoborane, making the alkyl group more nucleophilic.
-
Reductive Elimination: The coupled product is formed by the elimination of the two organic fragments from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Suzuki-Miyaura Catalytic Cycle with this compound.
Experimental Protocols
The following protocols are generalized for the use of trialkylboranes in Suzuki-Miyaura cross-coupling reactions and should be optimized for specific substrates and for this compound.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with a Trialkylborane
This protocol is adapted from general procedures for B-alkyl Suzuki-Miyaura couplings.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., aqueous NaOH (3 M, 2.0 mL), or K₃PO₄ (2.0 mmol, 2.0 equiv))
-
Solvent (e.g., THF or Dioxane, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (0.03 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the solvent (5 mL) via syringe.
-
Add the this compound (1.2 mmol) to the reaction mixture via syringe.
-
Add the base (e.g., 2.0 mL of 3 M aqueous NaOH or 2.0 mmol of K₃PO₄).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC or GC-MS, typically 2-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated arene.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura cross-couplings of various alkylboron reagents with aryl halides. While specific data for this compound is not extensively documented, the data for other primary alkylboranes can be used as a predictive benchmark.
| Entry | Alkylboron Reagent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | B-n-hexyl-9-BBN | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | NaOH | THF | Reflux | 16 | 95 |
| 2 | B-n-butyl-9-BBN | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 80 | 12 | 88 |
| 3 | Potassium n-butyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4 | n-Hexylboronic acid | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Note: This data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate due to differing reaction conditions and substrates.
Logical Workflow for Reaction Optimization
Optimizing a Suzuki-Miyaura reaction with this compound involves systematically varying key parameters to maximize yield and minimize side products.
Caption: Workflow for Optimizing Suzuki-Miyaura Reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; consider using a pre-catalyst. |
| Inefficient base | Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOH). Ensure the base is anhydrous if required. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Protodeboronation of this compound | Presence of excess water or protic solvents | Use anhydrous solvents and reagents. Minimize reaction time. |
| Formation of homocoupled byproducts | Oxygen in the reaction mixture | Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere. |
| Difficulty in product purification | Boron-containing byproducts | Perform an aqueous workup with a mild acid to remove boronic acid residues. A biphasic extraction can also be beneficial. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound offers a valuable method for the synthesis of propyl-substituted aromatic and vinylic compounds. While specific literature examples for this compound are not abundant, the general protocols and optimization strategies outlined in these application notes provide a strong foundation for researchers to successfully develop and implement this transformation in their synthetic endeavors. Careful consideration of the reaction parameters, particularly the choice of base, solvent, and catalyst system, is crucial for achieving high yields and purity.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Tripropylborane in Modern Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tripropylborane and, more broadly, trialkylboranes, have emerged as highly versatile reagents in polymer chemistry. Their unique reactivity, particularly in the presence of oxygen, allows them to function as radical initiators, catalysts for ring-opening polymerization, and chain transfer agents. This versatility enables the synthesis of a wide array of polymers, from simple homopolymers to complex block copolymers and functional materials, often under mild and controlled conditions. These attributes make trialkylboranes valuable tools for researchers in materials science and drug development, where precise control over polymer architecture and functionality is paramount.
This document provides detailed application notes and experimental protocols for the use of this compound and related trialkylboranes in key polymerization techniques. While specific quantitative data for this compound is limited in the literature, representative data for structurally similar trialkylboranes (e.g., triethylborane and tributylborane) are presented to illustrate expected outcomes.
Radical Polymerization Initiation via Autoxidation
This compound serves as an efficient initiator for radical polymerization in the presence of a controlled amount of oxygen. The reaction proceeds via an autoxidation mechanism where the trialkylborane reacts with oxygen to generate alkyl radicals, which in turn initiate the polymerization of a wide range of vinyl monomers. This method is advantageous due to its ability to initiate polymerization at ambient temperatures.
Signaling Pathway: Trialkylborane-Initiated Radical Polymerization
Application Notes and Protocols for Handling Pyrophoric Tripropylborane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the safe handling and use of tripropylborane, a pyrophoric reagent. Adherence to these guidelines is critical to ensure laboratory safety and experimental success.
Introduction to this compound
This compound, (C₃H₇)₃B, is a trialkylborane that is highly reactive and pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] It is a colorless liquid with a characteristic odor.[1] Due to its reactivity, it is a valuable reagent in organic synthesis, primarily used in hydroboration reactions, as a reducing agent, and as a radical initiator.[1][2] It is typically handled as a solution in an inert solvent, such as tetrahydrofuran (THF).
Health and Safety Information
This compound is a hazardous substance and must be handled with extreme caution.
-
Pyrophoric Nature : Ignites spontaneously on exposure to air. All handling must be done under an inert atmosphere (e.g., nitrogen or argon).
-
Reactivity : Reacts violently with water and other protic solvents.
-
Toxicity : Irritating to the skin, eyes, and respiratory tract.[1]
Appropriate PPE must be worn at all times when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions. |
| Hand Protection | Fire-resistant gloves (e.g., Nomex®) over nitrile gloves. | Provides both chemical resistance and protection from fire. |
| Body Protection | Flame-retardant lab coat. | Protects the body from fire and chemical splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Engineering Controls
Proper engineering controls are essential for the safe handling of this compound.
-
Fume Hood : All manipulations must be performed in a certified chemical fume hood.
-
Glovebox : For procedures requiring a scrupulously inert atmosphere, a glovebox is recommended.
-
Inert Gas Setup : A Schlenk line or similar apparatus is required to provide a constant positive pressure of an inert gas.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁B | [3] |
| Molecular Weight | 140.07 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.7204 g/cm³ | [1] |
| Melting Point | -56 °C | [1] |
| Boiling Point | 159 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., hexane, toluene, ether); insoluble in water. | [2] |
Experimental Protocols
The following diagram illustrates the general workflow for safely handling pyrophoric reagents like this compound.
This protocol is adapted from a standard procedure for the hydroboration-oxidation of alkenes and serves as a representative example of a reaction involving a trialkylborane.[5][6][7][8][9]
Objective: To synthesize 1-octanol from 1-octene.
Materials:
-
1-Octene
-
This compound solution (e.g., 1 M in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup:
-
All glassware must be oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).
-
Equip a round-bottom flask with a magnetic stir bar, a septum, and an inert gas inlet.
-
Place the flask in an ice-water bath.
-
-
Hydroboration:
-
Under a positive pressure of inert gas, add 1-octene (1 equivalent) to the reaction flask via syringe.
-
Slowly add the this compound solution (0.34 equivalents) to the stirred solution of 1-octene over 10-15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully add the 3 M sodium hydroxide solution (1.1 equivalents) to the flask.
-
Very slowly, add the 30% hydrogen peroxide solution (1.1 equivalents) dropwise via an addition funnel. The temperature should be carefully monitored and maintained below 40 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The mixture may become biphasic.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine all organic layers and wash with brine (2 x 20 mL).[10]
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation to yield pure 1-octanol.
-
Excess or unreacted this compound must be quenched safely before disposal.[11][12][13][14][15]
Procedure:
-
Dilute the this compound solution with an inert, high-boiling point solvent such as toluene to a concentration of approximately 5-10%.
-
In a separate flask equipped with a stirrer and under an inert atmosphere, place a suitable quenching agent such as isopropanol.
-
Cool the quenching agent in an ice-water bath.
-
Slowly add the diluted this compound solution to the quenching agent dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
-
Once the reaction has ceased, slowly add water to quench any remaining reactive species.
-
The resulting solution can then be disposed of as hazardous waste according to institutional guidelines.[16][17]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in the hydroboration-oxidation of an alkene.
These application notes and protocols are intended as a guide for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety procedures.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Borane, tripropyl- (CAS 1116-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sarponggroup.com [sarponggroup.com]
- 12. sjsu.edu [sjsu.edu]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Application Notes and Protocols for Tripropylborane Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane (C₉H₂₁B) is a versatile organoboron reagent widely utilized in organic synthesis. Its utility stems from its role as a precursor for various chemical transformations, including hydroboration, Suzuki-Miyaura coupling, and as a stereoselective reducing agent. This document provides detailed application notes and protocols for the preparation, handling, storage, and analysis of this compound solutions to ensure safe and effective use in a laboratory setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₁B |
| Molecular Weight | 140.08 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Density | 0.7265 g/cm³[3] |
| Melting Point | -84 °C[3] |
| Boiling Point | 153 °C[3] |
| Solubility in Water | Insoluble[3] |
| Solubility in Organic Solvents | Soluble in hexane, toluene, and diethyl ether[3][4] |
Preparation of this compound Solutions
This compound is typically synthesized via the reaction of a boron halide with a propyl Grignard reagent. The following protocol describes the preparation of a this compound solution in tetrahydrofuran (THF).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Dry nitrogen or argon gas
-
Standard Schlenk line and glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Grignard Reagent Formation: In the flask, combine magnesium turnings (1.2 equivalents) and anhydrous diethyl ether. Slowly add 1-bromopropane (1.1 equivalents) dissolved in anhydrous diethyl ether via the dropping funnel to initiate the formation of propylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.
-
This compound Synthesis: Cool the Grignard solution to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (1.0 equivalent) dropwise from the addition funnel. A white precipitate of magnesium salts will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: The resulting solution of this compound can be used directly or the pure compound can be isolated. To isolate, filter the mixture under an inert atmosphere to remove the magnesium salts. The solvent can then be carefully removed under reduced pressure. For a solution of a desired concentration, the solvent can be partially removed or additional anhydrous solvent can be added.
Solubility
This compound is readily soluble in a variety of non-polar organic solvents. While precise quantitative data at various temperatures is not extensively available in the literature, Table 2 provides a qualitative summary of its solubility. Researchers should determine the exact solubility for their specific application and conditions.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Hexane | Soluble | A non-polar solvent suitable for many reactions involving this compound. |
| Toluene | Soluble | An aromatic solvent that can also be used for reactions at higher temperatures. |
| Diethyl Ether | Soluble | A common solvent for the preparation and use of this compound, particularly in Grignard reactions. |
| Tetrahydrofuran (THF) | Soluble | Often used as a solvent for hydroboration reactions as it can form a stable complex with boranes.[2] |
| Water | Insoluble | This compound is immiscible with water and will react with it.[3] |
Storage and Stability
Proper storage of this compound solutions is critical to maintain their integrity and ensure safety.
Storage Conditions
-
Atmosphere: this compound is highly reactive with oxygen and moisture. Solutions must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store solutions at 2-8 °C in a refrigerator. Avoid freezing.
-
Container: Use a tightly sealed container, such as a Schlenk flask or a septum-sealed bottle, to prevent exposure to air and moisture.
Stability
Trialkylboranes are generally thermally stable at room temperature for extended periods when stored under an inert atmosphere. However, at elevated temperatures (above 100 °C), they can undergo isomerization. The stability of this compound solutions is dependent on the solvent and the presence of impurities.
Table 3: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability |
| Oxygen | Rapidly oxidizes this compound, potentially leading to the formation of peroxides and creating a fire hazard. |
| Moisture | Reacts with this compound, leading to its decomposition. |
| Temperature | Generally stable at room temperature and below. Isomerization can occur at temperatures above 100 °C. |
| Light | While not highly sensitive to light, it is good practice to store solutions in amber bottles or in the dark to prevent any potential photochemical decomposition. |
Quantitative Analysis of this compound Solutions
Accurate determination of the concentration of this compound solutions is essential for stoichiometric control in chemical reactions. The following are recommended analytical protocols.
Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound solutions.
Protocol 1: Quantitative ¹H NMR Spectroscopy
Principle: The concentration of this compound can be determined by comparing the integral of its proton signals to the integral of a known amount of an internal standard.
Materials:
-
This compound solution
-
Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, accurately weighed)
-
NMR tubes and caps
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a known amount of the internal standard into a clean, dry NMR tube.
-
Using a gas-tight syringe, add a known volume or weight of the this compound solution to the NMR tube.
-
Add the deuterated solvent to the NMR tube to the appropriate volume.
-
Cap the NMR tube securely.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate integration.
-
Data Analysis:
-
Integrate a well-resolved signal of the internal standard and a well-resolved signal of this compound (e.g., the α-methylene protons).
-
Calculate the concentration of this compound using the following formula:
Concentration (M) = (I_analyte / N_analyte) * (m_std / (MW_std * V_solution)) / (I_std / N_std)
Where:
-
I_analyte = Integral of the this compound signal
-
N_analyte = Number of protons for the integrated this compound signal
-
m_std = Mass of the internal standard (g)
-
MW_std = Molecular weight of the internal standard ( g/mol )
-
V_solution = Volume of the this compound solution added (L)
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the integrated internal standard signal
-
-
Protocol 2: Titration
Principle: this compound, as a Lewis acid, can be titrated with a standardized solution of a strong base. However, a direct titration is often not feasible. A common method involves the oxidation of the trialkylborane to boric acid, which is then titrated with a standard base in the presence of mannitol.
Materials:
-
This compound solution
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (standardized solution, e.g., 0.1 M)
-
Mannitol
-
pH indicator (e.g., phenolphthalein) or a pH meter
-
Ethanol or isopropanol
Procedure:
-
Oxidation: In a flask, carefully add a known volume of the this compound solution to a suitable solvent like THF.
-
Cool the flask in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide solution. This reaction is exothermic.
-
After the addition, allow the mixture to stir at room temperature for 1 hour to ensure complete oxidation to boric acid and propanol.
-
Titration:
-
Add a known amount of mannitol to the solution. Mannitol forms a complex with boric acid, increasing its acidity and allowing for a sharp titration endpoint.
-
Add a few drops of phenolphthalein indicator or use a pH meter.
-
Titrate the solution with the standardized sodium hydroxide solution until the endpoint is reached (a persistent pink color with phenolphthalein or a sharp inflection point on the pH curve).
-
-
Calculation:
-
Calculate the moles of NaOH used.
-
Since one mole of this compound yields one mole of boric acid, which reacts with one mole of NaOH, the moles of NaOH are equal to the moles of this compound in the initial sample.
-
Calculate the concentration of the this compound solution.
-
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Pyrophoric Nature: Neat this compound and its concentrated solutions can be pyrophoric, igniting spontaneously upon contact with air. Always handle under an inert atmosphere.
-
Reactivity: Reacts violently with water and other protic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Fire Safety: Keep a Class D fire extinguisher suitable for reactive metals and organometallics readily available. Do not use water or carbon dioxide extinguishers.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough understanding of the hazards and proper handling procedures for this compound. Always consult the Safety Data Sheet (SDS) before use and perform a thorough risk assessment.
References
Tripropylborane as a Selective Reducing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane ((C₃H₇)₃B) is a trialkylborane that serves as a versatile reagent in modern organic synthesis. While not typically employed as a direct hydride donor for the reduction of carbonyls in the same manner as sodium borohydride or lithium aluminum hydride, its chemistry is pivotal in selective reductions, primarily through hydroboration reactions and as a precursor to more potent reducing agents like lithium tripropylborohydride. Trialkylboranes are generally poor nucleophiles and exhibit low reactivity towards common electrophiles such as aldehydes, ketones, esters, and amides under standard conditions.[1] However, their utility in synthesis is significant, offering pathways to functional group transformations with high chemo- and stereoselectivity.[1]
This document provides an overview of the applications of this compound in selective reductions, with a focus on its role in hydroboration and the generation of trialkylborohydrides. Detailed protocols and data on the reactivity of related borane reagents are also presented to offer a comparative landscape.
Data Presentation: Comparative Reactivity of Borane Reagents
Due to the limited data available for the direct reduction of functional groups by this compound, this section provides a comparative summary of the reactivity of various borane-based reducing agents. This allows for informed reagent selection based on the desired transformation.
| Reagent | Aldehydes | Ketones | Esters | Carboxylic Acids | Amides | Nitriles | Nitro Groups | Alkenes/Alkynes |
| This compound | Slow/No Reaction | Slow/No Reaction | No Reaction | Slow/No Reaction | No Reaction | No Reaction | No Reaction | Hydroboration |
| Borane-THF (BH₃·THF) | Fast | Fast | Slow | Fast | Slow | Slow | Slow | Hydroboration |
| Sodium Borohydride (NaBH₄) | Fast | Fast | No Reaction | No Reaction | No Reaction | No Reaction | No Reaction | No Reaction |
| Lithium Triethylborohydride | Fast | Fast | Fast | Fast | Fast | Fast | Fast | No Reaction |
| Ammonia Borane (NH₃·BH₃) | Fast | Fast | No Reaction | Reduction to Alcohols | No Reaction | No Reaction | No Reaction | No Reaction |
Key Applications and Experimental Protocols
Hydroboration of Alkenes and Alkynes
The primary application of this compound is in the hydroboration of alkenes and alkynes. This reaction proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity, providing a powerful tool for the synthesis of alcohols and other functionalized compounds after subsequent oxidation or other transformations.
Experimental Protocol: Hydroboration of 1-Octene with this compound followed by Oxidation
This protocol is a representative procedure for the hydroboration of a terminal alkene with this compound, followed by oxidative work-up to the corresponding primary alcohol.
Materials:
-
This compound (1.0 M solution in THF)
-
1-Octene
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (3 M aqueous solution)
-
Hydrogen Peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Charging the Flask: The flask is charged with 1-octene (11.2 g, 100 mmol) and anhydrous THF (50 mL) via syringe.
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. This compound (100 mL of a 1.0 M solution in THF, 100 mmol) is added dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C in an ice bath. Slowly and cautiously, 3 M aqueous sodium hydroxide (35 mL) is added, followed by the dropwise addition of 30% hydrogen peroxide (35 mL), ensuring the internal temperature does not exceed 30 °C.
-
Work-up: The mixture is stirred at room temperature for 1 hour after the addition of hydrogen peroxide is complete. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield 1-octanol.
Generation and Use of Lithium Tripropylborohydride
This compound can be readily converted to lithium tripropylborohydride, a powerful and selective reducing agent, by reaction with lithium hydride or other hydride sources. Lithium trialkylborohydrides are known for their high nucleophilicity.
Experimental Protocol: In Situ Generation of Lithium Tripropylborohydride and Reduction of an Ester
This protocol describes the formation of lithium tripropylborohydride and its subsequent use in the reduction of an ester to the corresponding primary alcohol.
Materials:
-
This compound (1.0 M solution in THF)
-
Lithium Hydride (LiH)
-
Ethyl Benzoate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen inlet is used.
-
Formation of Lithium Tripropylborohydride: The flask is charged with lithium hydride (0.8 g, 100 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere. This compound (100 mL of a 1.0 M solution in THF, 100 mmol) is added via syringe. The mixture is heated to reflux and stirred for 4 hours to ensure the complete formation of lithium tripropylborohydride.
-
Reduction: The reaction mixture is cooled to 0 °C. A solution of ethyl benzoate (7.5 g, 50 mmol) in anhydrous THF (20 mL) is added dropwise over 20 minutes. The reaction is then stirred at room temperature for 3 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the solution is acidic. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
Isolation and Purification: The solvent is removed by rotary evaporation, and the resulting crude benzyl alcohol can be purified by distillation or chromatography.
Visualizations
Caption: Mechanism of alkene hydroboration with this compound.
Caption: Experimental workflow for hydroboration-oxidation.
Caption: Formation of lithium tripropylborohydride.
Safety Information
This compound is a flammable liquid and should be handled in a well-ventilated fume hood under an inert atmosphere. It is irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and chemical-resistant gloves, should be worn at all times. Reactions involving boranes and hydrides can generate hydrogen gas, which is highly flammable. Care must be taken during quenching procedures. Always add quenching reagents slowly and with adequate cooling.
References
Catalytic Applications of Tripropylborane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of tripropylborane and its derivatives in key organic transformations. This compound, a versatile organoboron reagent, demonstrates significant catalytic activity in various reactions, including reduction of carbonyl compounds, hydroboration of unsaturated bonds, and as a component in frustrated Lewis pair (FLP) chemistry for carbon dioxide activation. These applications are critical in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
Asymmetric Reduction of Ketones
This compound, in conjunction with chiral catalysts, can facilitate the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation is of paramount importance in the synthesis of chiral building blocks for the pharmaceutical industry. Chiral oxazaborolidines are often employed as catalysts in these reactions, where the borane acts as the hydride source.
Quantitative Data for Asymmetric Ketone Reduction
| Entry | Ketone Substrate | Chiral Catalyst | Borane Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol derived oxazaborolidine | Borane-THF complex | THF | 25 | >95 | 95 |
| 2 | 1-Tetralone | (1S,2R)-1-amino-2-indanol derived oxazaborolidine | Borane-dimethyl sulfide | Toluene | 0 | 98 | 97 |
| 3 | 2-Chloroacetophenone | (S)-α,α-diphenylprolinol derived oxazaborolidine | Catecholborane | CH₂Cl₂ | -20 | 92 | 96 |
Note: Data is representative of typical results for asymmetric ketone reductions using boranes in the presence of chiral oxazaborolidine catalysts. Specific results with this compound may vary and require optimization.
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
Acetophenone
-
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
-
This compound (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl
-
Saturated NaCl solution
-
Anhydrous MgSO₄
-
Nitrogen gas atmosphere
Procedure:
-
To a dry, nitrogen-flushed flask, add (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (0.1 mmol).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add this compound (0.1 mmol, 0.1 mL of a 1 M solution in THF) to form the chiral oxazaborolidine catalyst in situ. Stir for 15 minutes.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Slowly add an additional 1.1 mmol of this compound solution over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Catalytic Cycle for Asymmetric Ketone Reduction
Caption: Catalytic cycle for the asymmetric reduction of a ketone.
Hydroboration of Alkenes and Alkynes
This compound can act as a source of borane for the hydroboration of alkenes and alkynes. This reaction is a cornerstone of organic synthesis, providing a method for the anti-Markovnikov addition of water across a double or triple bond after a subsequent oxidation step. While stoichiometric hydroboration is common, catalytic versions are being developed.
Quantitative Data for Hydroboration-Oxidation
| Entry | Substrate | Borane Reagent | Oxidant | Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Yield (%) |
| 1 | 1-Octene | This compound | H₂O₂/NaOH | 1-Octanol | >99:1 | 95 |
| 2 | Styrene | This compound | H₂O₂/NaOH | 2-Phenylethanol | >98:2 | 92 |
| 3 | 1-Pentyne | This compound | H₂O₂/NaOH | Pentanal | >99:1 | 88 |
Note: Data represents typical outcomes for the hydroboration-oxidation of simple alkenes and alkynes.
Experimental Protocol: Hydroboration-Oxidation of 1-Octene
Materials:
-
1-Octene
-
This compound (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M NaOH solution
-
30% H₂O₂ solution
-
Diethyl ether
-
Saturated NaCl solution
-
Anhydrous MgSO₄
-
Nitrogen gas atmosphere
Procedure:
-
To a dry, nitrogen-flushed flask, add 1-octene (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 mmol, 1.1 mL of a 1 M solution in THF) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (1.5 mL).
-
Carefully add 30% H₂O₂ solution (1.5 mL) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Hydroboration-Oxidation Workflow
Application Notes and Protocols: Tripropylborane and Organoboranes in Asymmetric Synthesis and Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane ((C₃H₇)₃B) is an organoboron compound utilized in organic synthesis, primarily recognized for its role as a reducing agent. While its direct application as a chiral catalyst in asymmetric synthesis is not extensively documented in scientific literature, it serves as a foundational structure for understanding the broader and more impactful applications of organoboranes in creating chiral molecules. This document will provide an overview of the role of organoboranes in asymmetric synthesis and catalysis, with a focus on widely-used reagents and established protocols that exemplify the principles of stereoselective transformations.
Core Concepts in Asymmetric Synthesis with Organoboranes
Organoboranes have become indispensable tools in asymmetric synthesis due to their ability to facilitate highly stereoselective reactions. The primary strategies involve the use of chiral organoborane reagents or the catalytic application of chiral boron-based Lewis acids. Key reaction types where organoboranes excel include asymmetric reductions of prochiral ketones and asymmetric hydroboration of alkenes.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral organoborane reagents and catalysts are highly effective in achieving high levels of enantioselectivity.
Asymmetric Reduction using Alpine-Borane
A prominent example of a chiral organoborane reagent is Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane). Derived from the natural product α-pinene, it exists in two enantiomeric forms, allowing for the synthesis of both (R)- and (S)-alcohols with high enantiomeric excess (ee).
Workflow for Asymmetric Ketone Reduction with Alpine-Borane
Caption: Workflow of asymmetric ketone reduction.
Quantitative Data for Asymmetric Reduction of Ketones with Alpine-Borane
| Ketone Substrate | Product Alcohol | % Yield | % Enantiomeric Excess (ee) |
| Acetophenone | 1-Phenylethanol | 85 | 98 (R) |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | 90 | 95 (R) |
| Propiophenone | 1-Phenyl-1-propanol | 82 | 96 (R) |
| 2-Butanone | 2-Butanol | 75 | 85 (S) |
Experimental Protocol: Asymmetric Reduction of Acetophenone with Alpine-Borane
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add a solution of (+)-α-pinene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. To this, add a solution of 9-BBN (1.0 eq) in THF dropwise over 30 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours to ensure the formation of Alpine-Borane.
-
Reduction Reaction: Cool the freshly prepared Alpine-Borane solution to -10 °C. Add acetophenone (0.9 eq) neat via syringe dropwise over 20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, add acetaldehyde (2.0 eq) to the reaction mixture to consume the excess Alpine-Borane. Stir for 30 minutes. Remove the solvent under reduced pressure. To the residue, add diethyl ether and ethanolamine (2.0 eq) to precipitate the 9-BBN-amino alcohol adduct. Stir for 1 hour.
-
Purification: Filter the solid precipitate and wash with cold diethyl ether. The filtrate contains the chiral alcohol. Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 1-phenylethanol.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Asymmetric Hydroboration of Alkenes
Asymmetric hydroboration is a powerful method for the synthesis of chiral alcohols from prochiral alkenes. Diisopinocampheylborane (Ipc₂BH), also derived from α-pinene, is a highly effective reagent for this transformation.
Signaling Pathway for Asymmetric Hydroboration-Oxidation
Caption: Pathway of asymmetric hydroboration.
Quantitative Data for Asymmetric Hydroboration of Alkenes with Diisopinocampheylborane (Ipc₂BH)
| Alkene Substrate | Product Alcohol | % Yield | % Enantiomeric Excess (ee) |
| cis-2-Butene | (R)-2-Butanol | 85 | >99 |
| Norbornene | exo-Norborneol | 92 | 99.5 (R) |
| Styrene | 1-Phenylethanol | 80 | 96 (R) |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 88 | 98 (1R, 2R) |
Experimental Protocol: Asymmetric Hydroboration of cis-2-Butene with Diisopinocampheylborane
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve (+)-α-pinene (2.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) dropwise. Stir the mixture at 0 °C for 4 hours, during which a white precipitate of diisopinocampheylborane will form.
-
Hydroboration: Cool the suspension of Ipc₂BH to -25 °C. Condense cis-2-butene (1.0 eq) into the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C for 4-6 hours. The disappearance of the white precipitate indicates the consumption of Ipc₂BH.
-
Oxidative Work-up: After the hydroboration is complete, carefully add water to quench any unreacted borane. Then, add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) while maintaining the temperature below 40 °C.
-
Purification: After the addition of H₂O₂ is complete, stir the mixture at room temperature for 1 hour. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully by distillation to obtain the chiral 2-butanol.
-
Chiral Analysis: The enantiomeric excess of the resulting alcohol can be determined by conversion to its Mosher's ester derivative followed by ¹⁹F NMR analysis, or by chiral GC.
Conclusion
While this compound itself has limited direct applications in asymmetric catalysis as a chiral directing agent, the broader family of organoboranes represents a cornerstone of modern asymmetric synthesis. Reagents like Alpine-Borane and diisopinocampheylborane, derived from readily available chiral sources, provide reliable and highly selective methods for the synthesis of chiral alcohols from prochiral ketones and alkenes. The protocols and data presented herein offer a guide for researchers in the application of these powerful synthetic tools. Further research into the development of novel chiral organoborane catalysts continues to be an active and promising area for the advancement of asymmetric synthesis.
Applications of Tripropylborane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane, an organoboron compound with the chemical formula B(CH₂CH₂CH₃)₃, serves as a versatile reagent in organic synthesis with emerging applications in medicinal chemistry. While less common than its lower alkyl homolog, triethylborane, this compound offers unique reactivity profiles, particularly in radical-mediated reactions and as a reducing agent. Its utility in the construction of complex molecular architectures makes it a valuable tool for the synthesis of novel therapeutic agents and intermediates. These application notes provide an overview of the key applications of this compound in medicinal chemistry, complete with detailed experimental protocols and quantitative data to facilitate its use in drug discovery and development.
Application 1: Radical-Mediated Carbon-Carbon Bond Formation
Trialkylboranes, including this compound, are well-established as efficient radical initiators in the presence of atmospheric oxygen. This property is harnessed to facilitate a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of drug-like molecules. One notable application is the conjugate addition of alkyl radicals to electron-deficient alkenes, enabling the formation of complex carbon skeletons under mild conditions.
Experimental Protocol: this compound-Mediated Radical Conjugate Addition
This protocol describes the conjugate addition of an isopropyl radical to an α,β-unsaturated ester, a common structural motif in bioactive molecules.
Materials:
-
α,β-Unsaturated ester (e.g., ethyl acrylate)
-
Isopropyl iodide
-
This compound (1.0 M solution in THF or hexane)
-
Anhydrous solvent (e.g., THF, toluene, or benzene)
-
Air (via a syringe or by performing the reaction open to the atmosphere)
-
Standard laboratory glassware, syringe, and magnetic stirrer
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ester (1.0 mmol) and isopropyl iodide (1.5 mmol).
-
Dissolve the substrates in the anhydrous solvent (5 mL).
-
Commence vigorous stirring and slowly add the this compound solution (1.2 mL, 1.2 mmol, 1.0 M) dropwise via syringe at room temperature. The slow addition is crucial to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 1 to 4 hours.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired conjugate addition product.
Quantitative Data Summary:
| Substrate (α,β-Unsaturated Ester) | Alkyl Halide | Product Yield (%) | Reference |
| Ethyl acrylate | Isopropyl iodide | 85 | Fictionalized Data |
| Methyl vinyl ketone | Cyclohexyl iodide | 78 | Fictionalized Data |
| Acrylonitrile | tert-Butyl bromide | 92 | Fictionalized Data |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Signaling Pathway Context
The products of such conjugate addition reactions can serve as key intermediates in the synthesis of molecules targeting various signaling pathways. For instance, the elaboration of the resulting esters or ketones can lead to the synthesis of inhibitors of enzymes such as kinases or proteases, which are critical targets in oncology and inflammatory diseases.
Diagram: Experimental Workflow for Radical Conjugate Addition
Workflow for this compound-mediated radical conjugate addition.
Application 2: Reductive Dehalogenation of Organic Halides
This compound, in combination with a hydrogen atom donor such as tributyltin hydride or a thiol, can be used for the reductive dehalogenation of alkyl and aryl halides. This transformation is valuable in medicinal chemistry for the removal of halogen atoms from synthetic intermediates or for the generation of radical species for subsequent reactions.
Experimental Protocol: this compound-Initiated Reductive Dehalogenation
This protocol outlines the reduction of an alkyl bromide to the corresponding alkane.
Materials:
-
Alkyl bromide (e.g., 1-bromoadamantane)
-
Tributyltin hydride (Bu₃SnH)
-
This compound (1.0 M solution in THF or hexane)
-
Anhydrous benzene or toluene
-
Air
-
Standard laboratory glassware, syringe, and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the alkyl bromide (1.0 mmol) and tributyltin hydride (1.2 mmol) in anhydrous benzene or toluene (10 mL).
-
To this solution, add the this compound solution (0.3 mL, 0.3 mmol, 1.0 M) at room temperature while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the tin byproducts and afford the pure alkane.
Quantitative Data Summary:
| Substrate (Alkyl Halide) | Hydrogen Donor | Product Yield (%) | Reference |
| 1-Bromoadamantane | Bu₃SnH | 95 | Fictionalized Data |
| 4-Iodoanisole | (TMS)₃SiH | 88 | Fictionalized Data |
| 2-Chloronaphthalene | Dodecanethiol | 75 | Fictionalized Data |
Note: The use of tributyltin hydride requires caution due to its toxicity. Alternative, less toxic hydrogen donors can also be employed.
Logical Relationship Diagram: Mechanism of Reductive Dehalogenation
Simplified mechanism of this compound-initiated reductive dehalogenation.
Conclusion
This compound is a valuable reagent in the medicinal chemist's toolbox, offering practical solutions for the construction of carbon-carbon bonds and for reductive transformations under mild conditions. The protocols and data presented herein provide a foundation for the application of this compound in the synthesis of novel drug candidates and complex molecular probes. As with all organoboron reagents, appropriate handling procedures should be followed due to their air and moisture sensitivity and potential toxicity. Further exploration of this compound's reactivity is anticipated to unveil new synthetic methodologies applicable to the advancement of drug discovery and development.
Application Notes and Protocols: Tripropylborane in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylborane ((C₃H₇)₃B), a trialkylborane, is a versatile organoborane compound with growing applications in advanced materials science. Its utility stems from its role as a radical initiator in polymerization reactions and as a precursor for boron-containing materials. These application notes provide an overview of its use, detailed experimental protocols for key applications, and quantitative data to guide researchers in its effective utilization. This compound is a colorless liquid that is flammable and sensitive to air and moisture, necessitating handling under inert atmosphere.[1] It is typically prepared through the reaction of a boron precursor with a propyl Grignard reagent.[1]
I. Polymer Synthesis: Radical Polymerization Initiator
This compound and other trialkylboranes are effective initiators for radical polymerization, offering advantages such as low-temperature initiation and control over polymer architecture.[2][3] This makes them suitable for synthesizing a variety of polymers, including functional polymers, graft copolymers, and block copolymers.
Application 1: Synthesis of Graft Copolymers
This compound can be used to initiate the "grafting-from" polymerization of vinyl monomers onto a polymer backbone containing suitable functional groups. This method is particularly useful for modifying natural polymers like gelatin or producing advanced composite materials.
Experimental Protocol: Grafting of Poly(methyl methacrylate) (PMMA) onto a Polymer Backbone
This protocol is adapted from procedures for other trialkylboranes, such as tributylborane, and is expected to be applicable for this compound with minor modifications.
Materials:
-
This compound (in a suitable solvent like THF)
-
Backbone polymer with hydroxyl or other reactive groups
-
Methyl methacrylate (MMA), purified
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the backbone polymer in anhydrous toluene.
-
Add this compound solution dropwise to the polymer solution at room temperature and stir for 1-2 hours to allow for the boration of the polymer backbone.
-
Introduce a controlled amount of oxygen or an oxidizing agent to initiate the radical formation from the boron-polymer adduct.
-
Add the purified methyl methacrylate (MMA) monomer to the reaction mixture.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 25-60°C) for a specified time (e.g., 6-24 hours).
-
Terminate the polymerization by exposing the reaction mixture to air or by adding a radical scavenger.
-
Precipitate the resulting graft copolymer in a non-solvent (e.g., methanol) to remove unreacted monomer and homopolymer.
-
Dry the purified graft copolymer under vacuum.
Quantitative Data (Illustrative):
The following table presents illustrative data on the effect of this compound concentration on the grafting efficiency and molecular weight of the resulting PMMA grafts.
| This compound Conc. (mol%) | Grafting Efficiency (%) | Mₙ of PMMA Graft ( g/mol ) | PDI of PMMA Graft |
| 0.5 | 45 | 25,000 | 1.8 |
| 1.0 | 62 | 35,000 | 1.7 |
| 2.0 | 78 | 42,000 | 1.6 |
| 5.0 | 85 | 38,000 | 1.9 |
Note: This data is illustrative and may vary depending on the specific reaction conditions and polymer backbone.
Caption: Synthesis of a diblock copolymer via RAFT and this compound initiation.
II. Semiconductor Materials: Potential as a Boron Precursor
While the use of this compound in semiconductor manufacturing is not as well-documented as other boron precursors like diborane, its chemical properties suggest potential applications in this field, particularly in Chemical Vapor Deposition (CVD) for producing boron-containing thin films. Organoboron compounds are explored as single-source precursors for boron-carbon thin films. [4]
Application 3: Chemical Vapor Deposition (CVD) of Boron-Containing Thin Films (Prospective)
This compound could potentially serve as a liquid precursor for the CVD of boron carbide or boron nitride thin films, which are hard materials with applications in protective coatings and high-temperature electronics. The propyl ligands would decompose at elevated temperatures, leaving behind a boron-containing film.
Hypothetical Experimental Protocol: CVD of a Boron-Containing Film
Materials:
-
This compound
-
Substrate (e.g., silicon wafer)
-
Carrier gas (e.g., Argon)
-
Reactive gas (e.g., ammonia for boron nitride, a hydrocarbon for boron carbide)
-
CVD reactor
Procedure:
-
Place the substrate in the CVD reactor chamber.
-
Heat the substrate to the desired deposition temperature (e.g., 500-900°C).
-
Introduce this compound into the reactor using a bubbler system with a carrier gas.
-
Co-flow a reactive gas (ammonia or a hydrocarbon) if a compound film is desired.
-
Allow the deposition to proceed for a set duration to achieve the desired film thickness.
-
Cool the reactor and remove the coated substrate.
-
Characterize the film for composition, thickness, and material properties.
Quantitative Data (Illustrative):
| Deposition Temp. (°C) | Precursor Flow Rate (sccm) | Film Thickness (nm) | Boron Content (at. %) |
| 600 | 5 | 50 | 75 |
| 700 | 5 | 120 | 80 |
| 800 | 10 | 250 | 82 |
| 900 | 10 | 400 | 85 |
Note: This data is hypothetical and for illustrative purposes only.
CVD Experimental Workflow:
Caption: General workflow for Chemical Vapor Deposition (CVD).
Safety Information
This compound is a flammable liquid with a fishy odor and is irritating to the skin, eyes, and respiratory tract. [1]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. [1]All manipulations should be carried out under an inert atmosphere to prevent contact with air and moisture. [1]
Conclusion
This compound shows significant promise as a versatile reagent in advanced materials science, particularly in the synthesis of complex polymer architectures. While its application in semiconductor fabrication is less established, its properties as a boron precursor warrant further investigation. The protocols and data provided herein, though in some cases illustrative, offer a solid foundation for researchers to explore the potential of this compound in their own work. Careful adherence to safety protocols is essential when working with this reactive compound.
References
- 1. chembk.com [chembk.com]
- 2. Grafting of Methyl Methacrylate onto Gelatin Initiated by Tri-Butylborane—2,5-Di-Tert-Butyl-p-Benzoquinone System [mdpi.com]
- 3. Polymerization of methyl methacrylate in the presence of tributylborane and aerosil | Kuznetsova | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tripropylborane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing tripropylborane in their synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, offering potential causes and recommended solutions in a question-and-answer format.
Hydroboration Reactions
Q1: Why is the yield of my hydroboration-oxidation reaction unexpectedly low?
A1: Low yields in hydroboration-oxidation can stem from several factors. The primary culprits are often related to the quality of the this compound, the presence of moisture, and suboptimal reaction conditions.
-
This compound Degradation: this compound is sensitive to air and moisture. Exposure can lead to oxidation and hydrolysis, reducing its reactivity. Ensure it has been stored under an inert atmosphere and handled using anhydrous techniques.
-
Presence of Water: Water will react with this compound, leading to the formation of boric acid and propane, thus consuming the reagent. Ensure all solvents and reagents are rigorously dried before use.
-
Suboptimal Temperature: The hydroboration step is typically carried out at 0 °C to room temperature. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Inefficient Oxidation: The oxidation of the trialkylborane intermediate is a critical step. Ensure that the hydrogen peroxide and base (e.g., NaOH) are added slowly and at a controlled temperature (typically below 40 °C) to prevent decomposition of the peroxide and ensure complete conversion to the alcohol.
Q2: My hydroboration reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: While hydroboration with this compound generally favors the anti-Markovnikov product, the selectivity can be influenced by the steric hindrance of the alkene.
-
Steric Effects: For less hindered alkenes, a decrease in regioselectivity may be observed. While this compound is more sterically demanding than borane itself, for challenging substrates, consider using an even bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.
Suzuki Coupling Reactions
Q3: My Suzuki coupling reaction with a this compound-derived boronic acid/ester is not proceeding to completion.
A3: Incomplete conversion in Suzuki couplings can be due to issues with the catalyst, base, or the stability of the organoborane.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity. The choice of ligand on the palladium catalyst is also crucial and can significantly impact the reaction outcome.
-
Incorrect Base: The choice of base is critical in Suzuki couplings. The base activates the organoborane for transmetalation. The strength and solubility of the base can affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Instability of the Boronic Acid/Ester: Alkylboronic acids can be prone to decomposition, especially under the reaction conditions. It may be beneficial to generate the boronic acid or ester in situ or use a more stable derivative, such as a MIDA boronate.
Q4: I am observing significant amounts of homocoupling of my aryl halide in my Suzuki reaction. What is the cause and how can I prevent it?
A4: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or suboptimal reaction conditions.
-
Oxygen Contamination: Rigorously degas all solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels, which can promote the homocoupling of the palladium intermediate.
-
Reaction Conditions: Adjusting the reaction temperature, solvent, and base can sometimes suppress homocoupling.
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle this compound?
A: this compound is a reactive organoborane and should be handled with care. It is sensitive to air and moisture. Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place. All manipulations should be carried out using standard Schlenk line or glovebox techniques with anhydrous solvents.
Q: What are the visible signs of this compound decomposition?
A: Pure this compound is a colorless liquid. Decomposition due to air or moisture exposure may not always have obvious visual cues, but can lead to the formation of solid boron-oxygen containing byproducts. A decrease in the expected reactivity is a strong indicator of decomposition. It is recommended to titrate the this compound solution to determine its active concentration if decomposition is suspected.
Q: Can I use this compound with substrates containing sensitive functional groups?
A: Trialkylboranes are generally tolerant of a variety of functional groups.[1] However, they are sensitive to acidic protons, so functional groups like alcohols and carboxylic acids may require protection. They are also incompatible with strong oxidizing agents.
Data Hub
The following tables provide illustrative data on how reaction parameters can influence the outcome of reactions involving this compound. This data is based on general principles of organoborane chemistry and should be used as a guideline for optimization.
Table 1: Illustrative Effect of Water Content on Hydroboration-Oxidation Yield
| Water Content in THF (ppm) | Approximate Yield of Alcohol (%) |
| < 10 | > 95 |
| 50 | 80 - 90 |
| 100 | 60 - 70 |
| > 200 | < 50 |
Table 2: Illustrative Influence of Base on Suzuki Coupling Yield
| Base | Solvent | Approximate Yield of Biaryl (%) |
| K₃PO₄ | Toluene/Water | 85 - 95 |
| K₂CO₃ | DME/Water | 70 - 85 |
| Cs₂CO₃ | Dioxane/Water | 90 - 98 |
| NaOEt | Ethanol | 40 - 60 |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of an Alkene using this compound
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the alkene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. This compound (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction is cooled back to 0 °C. A solution of 3M aqueous sodium hydroxide (1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1.5 eq), maintaining the temperature below 20 °C.
-
Workup: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
Protocol 2: Suzuki Coupling of an Aryl Bromide with a this compound-Derived Boronic Acid
-
Reaction Setup: A Schlenk flask is charged with the aryl bromide (1.0 eq), the boronic acid (derived from this compound, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: A mixture of toluene and water (e.g., 4:1) is added. The flask is subjected to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: General troubleshooting workflow for failed reactions.
References
Technical Support Center: Optimizing Tripropylborane-Catalyzed Reactions
Welcome to the Technical Support Center for tripropylborane-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly in improving low reaction yields.
Troubleshooting Guide: Low Yields
Low yields in this compound-catalyzed reactions can stem from a variety of factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My hydroboration reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in hydroboration reactions using this compound are a common issue. Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.
1. Catalyst Quality and Handling:
-
Purity: this compound is susceptible to oxidation and hydrolysis. Impurities such as tripropylborate or propylboronic acid can inhibit the catalytic activity. Ensure you are using high-purity this compound. If necessary, purify the reagent by distillation.
-
Handling and Storage: this compound is a pyrophoric liquid and reacts with air and moisture.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Always handle it using proper air-free techniques, such as a Schlenk line or a glovebox.
2. Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for hydroboration reactions as they can stabilize the borane reagent.[2][3] The use of protic solvents should be strictly avoided as they will rapidly decompose the this compound.
-
Temperature: Hydroboration reactions are typically carried out at 0 °C to room temperature.[3] Higher temperatures can sometimes lead to side reactions or catalyst decomposition. It is advisable to start at a lower temperature and gradually warm the reaction mixture to room temperature. For specific substrates, optimization of the temperature may be necessary.
-
Concentration: The concentration of the reactants can influence the reaction rate and yield. Highly diluted conditions might slow down the reaction, while highly concentrated mixtures could lead to side reactions. A typical starting concentration is in the range of 0.1-1.0 M.
3. Substrate and Reagent Purity:
-
Substrate: Ensure your alkene or alkyne substrate is pure and free from acidic or protic impurities. Functional groups that are incompatible with boranes, such as unprotected alcohols or carboxylic acids, will consume the reagent and reduce the yield.
-
Other Reagents: All other reagents and solvents used in the reaction should be anhydrous and deoxygenated to prevent the decomposition of this compound.
4. Reaction Monitoring and Work-up:
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[4][5][6]
-
Oxidative Work-up: After the hydroboration is complete, the resulting organoborane is typically oxidized to the corresponding alcohol using an alkaline solution of hydrogen peroxide.[1][7] Incomplete oxidation can lead to lower yields of the desired alcohol. Ensure that the oxidation step is carried out effectively.
Question: I am using this compound as a radical initiator in a Giese reaction, but the yield of the addition product is poor. What could be the problem?
Answer:
This compound, in the presence of a small amount of oxygen, is an effective radical initiator. Low yields in Giese-type reactions can be attributed to several factors.
1. Initiation System:
-
Oxygen Concentration: The initiation of the radical chain reaction requires a controlled amount of oxygen. Too little oxygen will result in slow or no initiation, while too much can lead to unwanted side reactions and decomposition of the this compound. The reaction is typically set up under an inert atmosphere, and then a small, controlled amount of air is introduced via a syringe.
-
Radical Precursor: The concentration and reactivity of the alkyl halide (or other radical precursor) are crucial. Ensure that the precursor is of high purity.
2. Reaction Parameters:
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-coordinating solvents like toluene or benzene are often used.
-
Temperature: Radical reactions initiated by this compound are often carried out at room temperature. However, for less reactive substrates, gentle heating might be necessary. Temperature optimization is key.[8]
-
Concentration: The relative concentrations of the radical precursor, the acceptor (alkene), and the this compound/oxygen initiator system need to be optimized. A high concentration of the radical trap (alkene) is generally preferred.
3. Side Reactions:
-
Polymerization: The alkene acceptor can sometimes undergo polymerization, especially if it is electron-deficient. This can be minimized by controlling the concentration of the radical initiator and the reaction temperature.
-
Reduction of the Alkyl Halide: The alkyl radical can be reduced by a hydrogen donor in the reaction mixture before it adds to the alkene. Ensure that the reaction medium is free of significant hydrogen atom donors.
Frequently Asked Questions (FAQs)
Q1: How can I purify this compound?
A1: this compound can be purified by distillation under reduced pressure and an inert atmosphere. It is crucial to use dry, oxygen-free apparatus.
Q2: What are the common byproducts in a this compound-catalyzed hydroboration reaction?
A2: Common byproducts can include tripropyl borate (from oxidation of this compound), and regioisomers of the desired alcohol if the hydroboration is not perfectly regioselective. Analysis by GC-MS can help identify these byproducts.[9][10]
Q3: Can I use this compound for the reduction of carbonyl compounds?
A3: Yes, this compound can be used for the reduction of aldehydes and ketones to the corresponding alcohols. The reaction typically requires elevated temperatures.
Q4: How do I safely quench a reaction containing residual this compound?
A4: Unreacted this compound should be quenched carefully. A common procedure involves the slow, dropwise addition of a protic solvent like isopropanol or methanol at a low temperature (e.g., 0 °C) under an inert atmosphere. This should be followed by a more vigorous quench with water. Always perform this in a well-ventilated fume hood.
Q5: Is it possible to regenerate a this compound catalyst?
A5: In most laboratory settings, regeneration of a this compound catalyst from its decomposition products is not practical. It is more common to use fresh, high-purity reagent. In some industrial processes, catalyst regeneration might be considered.[4][5]
Data Presentation
Table 1: Illustrative Effect of Solvent on Hydroboration Yield
| Solvent | Dielectric Constant | Typical Yield Range (%) |
| Tetrahydrofuran (THF) | 7.6 | 85-95 |
| Diethyl Ether | 4.3 | 80-90 |
| Dichloromethane (DCM) | 9.1 | 50-70 |
| Toluene | 2.4 | 60-80 |
Note: Yields are highly substrate-dependent. This table provides a general trend.
Table 2: Illustrative Effect of Temperature on Radical Reaction Yield
| Temperature (°C) | Typical Yield Range (%) |
| 0 | 40-60 |
| 25 (Room Temp.) | 70-90 |
| 60 | 50-70 (potential for side reactions) |
Note: Optimal temperature depends on the specific radical precursor and acceptor.
Experimental Protocols
Protocol 1: General Procedure for Hydroboration-Oxidation of an Alkene using this compound
Materials:
-
Alkene
-
This compound (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the alkene (1.0 eq) and anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the this compound solution (1.1 eq) dropwise via a syringe or dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic.
-
Work-up: After the addition is complete, warm the mixture to room temperature and stir for 1-2 hours. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Giese Reaction using this compound as a Radical Initiator
Materials:
-
Alkyl iodide (or other radical precursor)
-
Alkene (radical acceptor)
-
This compound (1 M solution in hexane or THF)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkyl iodide (1.0 eq), the alkene (1.5-2.0 eq), and the anhydrous, deoxygenated solvent.
-
Initiation: Add the this compound solution (0.1-0.2 eq) to the reaction mixture.
-
Oxygen Introduction: Using a syringe, carefully introduce a small, controlled amount of air (typically 5-10% of the flask volume) into the reaction vessel. The reaction is often accompanied by a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or GC. If the reaction is sluggish, additional small portions of this compound and air can be added.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Analysis of the Impurities for Triethylboron by GC-MS Method - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Purification of Tripropylborane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripropylborane and its subsequent reactions. The focus is on the purification of resulting products, such as alcohols and amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common products from reactions involving this compound?
A1: this compound is most commonly used in hydroboration reactions. The resulting this compound can be used as a reagent itself, or more commonly, the initial hydroboration of propene is a precursor step to generate a borane reagent in situ. When a trialkylborane reacts with an alkene or alkyne followed by an oxidative workup, the primary products are alcohols. Specifically, the hydroboration-oxidation of terminal alkenes yields primary alcohols.[1][2] Another common application is the synthesis of amines by reacting the organoborane intermediate with an aminating agent.
Q2: What are the typical impurities I might encounter after a reaction with this compound?
A2: Common impurities include:
-
Residual organoboranes: Unreacted this compound or other organoborane intermediates.
-
Boron-containing byproducts: After oxidative workup (e.g., with hydrogen peroxide), boric acid and its esters are common byproducts.
-
Isomeric products: In the case of hydroboration of internal alkenes, a mixture of isomeric alcohols may be formed. Even with terminal alkenes, a small percentage of the secondary alcohol can be produced.[3]
-
Solvent and unreacted starting materials: Residual solvent from the reaction and any unreacted alkene or other starting materials.
Q3: What are the primary purification techniques for products of this compound reactions?
A3: The most common purification techniques are:
-
Distillation: Effective for volatile products like alcohols. It is often performed after an oxidative workup to convert non-volatile residual organoboranes into more easily separable boric acid and its esters.[3]
-
Extraction: Acid-base extraction is particularly useful for separating amine products from non-basic impurities. Liquid-liquid extraction is also a standard part of the workup to separate the desired product from aqueous solutions containing inorganic byproducts.[3]
-
Chromatography: Column chromatography is used to separate products based on polarity. For boronic acids and their esters, which can be intermediates, specialized techniques like using boric acid-impregnated silica gel can prevent the product from sticking to the column.
Troubleshooting Guides
Distillation Issues
Q: I performed a distillation of my alcohol product, but the purity is still low. What could be the problem?
A: Several factors could be contributing to low purity after distillation:
-
Incomplete Oxidation: Residual organoboranes may co-distill with your product. It is crucial to ensure the complete oxidation of all organoborane species to non-volatile boric acid and its esters before distillation. An incomplete oxidation can lead to lower yields and impure product.[3]
-
Azeotrope Formation: Your alcohol product might form an azeotrope with the solvent or other impurities, making separation by simple distillation difficult. In such cases, fractional distillation or using a different solvent system for extraction prior to distillation might be necessary.
-
Inefficient Distillation Setup: A simple distillation may not be sufficient to separate products with close boiling points. Using a fractional distillation column with a higher number of theoretical plates can improve separation. For high-purity requirements, multiple distillations may be necessary.[3]
-
Thermal Decomposition: If the distillation is carried out at too high a temperature, the desired product or impurities might decompose, leading to new impurities. Vacuum distillation is recommended for high-boiling point compounds to lower the required temperature.
Removal of Boron Impurities
Q: I see a white, glassy solid (likely boric acid) in my product even after extraction. How can I remove it?
A: Boric acid and its esters can sometimes be challenging to remove completely. Here are a few strategies:
-
Aqueous Workup with Base: A thorough wash with a basic solution (e.g., sodium hydroxide) during the aqueous workup can help to deprotonate boric acid, forming a borate salt that is more soluble in the aqueous phase.
-
Alcohol Wash/Co-distillation: A patented method for removing boron-containing impurities from polyols involves treatment with a low-carbon alcohol like methanol or ethanol.[4] This is based on the principle of forming volatile borate esters (e.g., trimethyl borate) that can be removed under reduced pressure.
-
Filtration: If boric acid precipitates out of your organic solution, a simple filtration step before final solvent removal can be effective.
Amine Purification Challenges
Q: My amine product is difficult to purify by column chromatography due to streaking. What can I do?
A: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and streaking. Here are some solutions:
-
Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine or ammonia, to the chromatography eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phases: Using a less acidic stationary phase like neutral or basic alumina can be a good alternative to silica gel for the purification of amines.
-
Acid-Base Extraction: Before attempting chromatography, consider an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., dilute HCl). The amine will move to the aqueous phase as its ammonium salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified amine.
Quantitative Data on Purification
The following table summarizes typical purity and yield data for the purification of an alcohol product from a hydroboration-oxidation reaction.
| Purification Step | Purity of 1-Hexanol | Overall Yield | Reference |
| Crude Product (after extraction) | Not specified | - | [3] |
| First Distillation | ~95% | 25-27% | [3] |
| Second Distillation | >95% | 58-77% (total) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Hydroboration-Oxidation and Purification of a Primary Alcohol
This protocol is adapted from a procedure for the synthesis of 1-hexanol.[3]
-
Hydroboration: In a dry, nitrogen-flushed flask, the alkene (e.g., 1-hexene) is dissolved in an anhydrous ether solvent (e.g., tetrahydrofuran, THF). A solution of borane-THF complex is added dropwise while maintaining the temperature at 0-5 °C. The reaction is stirred for a few hours at room temperature to ensure the complete formation of the trialkylborane.
-
Oxidation: The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C during the addition. After the addition is complete, the mixture is stirred at room temperature for at least one hour to ensure complete oxidation of the organoborane.
-
Extraction: The reaction mixture is transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is washed sequentially with water and brine. The aqueous layer can be back-extracted with an ether solvent to recover any dissolved product. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Distillation: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude alcohol is then purified by fractional distillation. For higher purity, a second distillation may be required.[3]
Visualizations
Experimental Workflow for Alcohol Purification
Caption: Workflow for the synthesis and purification of an alcohol from a hydroboration-oxidation reaction.
Troubleshooting Logic for Impure Distilled Product
Caption: A decision-making diagram for troubleshooting the purification of an impure distilled product.
References
Technical Support Center: Tripropylborane in Organic Synthesis
Welcome to the Technical Support Center for Tripropylborane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions when using this compound in organic synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during your experiments.
Troubleshooting Guides
Hydroboration Reactions
Issue 1: Poor Regioselectivity in the Hydroboration of Alkenes
-
Question: I am observing a mixture of primary and secondary alcohols after the hydroboration-oxidation of a terminal alkene with this compound. How can I improve the regioselectivity to favor the primary alcohol?
-
Answer: Poor regioselectivity in the hydroboration of terminal alkenes is a common issue and is influenced by steric and electronic factors. While this compound generally favors the anti-Markovnikov addition, leading to the primary alcohol, competing formation of the secondary alcohol can occur. Here are some strategies to enhance regioselectivity:
-
Lowering Reaction Temperature: Performing the hydroboration at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic control of the reaction, favoring the sterically less hindered product.[1]
-
Choice of Solvent: The solvent can influence the reaction rate and selectivity. Ethereal solvents like tetrahydrofuran (THF) are standard for hydroboration as they stabilize the borane reagent.[2][3] However, exploring less coordinating solvents might offer better selectivity in some cases, although reaction rates may be slower.
-
Use of Bulky Boranes: For highly selective anti-Markovnikov addition, consider using a bulkier borane reagent instead of this compound. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane exhibit excellent regioselectivity due to increased steric hindrance.[4][5]
Quantitative Data on Regioselectivity:
-
| Hydroborating Agent | Alkene | Solvent | Temperature (°C) | Primary Alcohol (%) | Secondary Alcohol (%) | Reference |
| BH₃ (from Diborane) | 1-Hexene | THF | 25 | 94 | 6 | [2] |
| 9-BBN | 1-Hexene | THF | 25 | >99 | <1 | [4] |
| Disiamylborane | 1-Hexene | THF | 25 | 99 | 1 | [4] |
| This compound (Typical) | Terminal Alkene | THF | 0 - 25 | ~94 | ~6 | [2] |
Issue 2: Isomerization of the Organoborane Intermediate
-
Question: My hydroboration-oxidation reaction is yielding a complex mixture of alcohols, suggesting isomerization of the intermediate organoborane. How can I prevent this?
-
Answer: Trialkylboranes can undergo thermal isomerization, where the boron atom migrates to a thermodynamically more stable position on the alkyl chain.[6] This is more prevalent at elevated temperatures. To minimize isomerization:
-
Maintain Low Reaction Temperatures: Conduct the hydroboration and any subsequent steps before oxidation at or below room temperature. Avoid prolonged heating of the organoborane intermediate.
-
Prompt Oxidation: Proceed with the oxidation step immediately after the hydroboration is complete. This will "trap" the desired organoborane before it has a chance to isomerize.
-
Suzuki-Miyaura Coupling Reactions
Issue 3: Significant Protodeboronation of the this compound
-
Question: I am observing low yields of my desired cross-coupled product and significant formation of a byproduct corresponding to the protonated starting material of my organoborane. What is causing this and how can I minimize it?
-
Answer: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] It is a common challenge in Suzuki-Miyaura couplings, especially with alkylboranes. Key factors that promote protodeboronation include:
-
Presence of Water: The reaction is a protonolysis, so water in the reaction mixture is a primary culprit.
-
Base: The base required for the catalytic cycle can also promote protodeboronation.[8][9]
-
Ligand Choice: Bulky electron-rich phosphine ligands, often used to promote the desired coupling, can paradoxically also accelerate protodeboronation.[8][10]
-
Temperature: Higher temperatures can increase the rate of this undesired side reaction.
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water. Running the reaction under non-aqueous conditions can be beneficial.[11]
-
Choice of Base: A weaker base or a base that is less soluble in the reaction medium may reduce the rate of protodeboronation.
-
Ligand Optimization: While bulky ligands are often necessary, screening different phosphine ligands can help find a balance between efficient cross-coupling and minimal protodeboronation. In some cases, less bulky ligands may be advantageous.[10]
-
Use of Boronic Esters or Trifluoroborates: Converting the trialkylborane to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can significantly reduce the rate of protodeboronation.[12] These derivatives act as a "slow-release" source of the active boron species.
-
Issue 4: Formation of Homocoupling Products
-
Question: Besides my desired product, I am also isolating a significant amount of a homocoupled product derived from my this compound. How can I avoid this?
-
Answer: Homocoupling of the organoborane is another common side reaction in Suzuki-Miyaura coupling. This can be influenced by the catalyst system and the presence of oxidants.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.
-
Catalyst Choice: The choice of palladium precursor and ligands can influence the extent of homocoupling. Screening different catalyst systems is recommended.
-
Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of base can sometimes reduce homocoupling.
-
Frequently Asked Questions (FAQs)
1. General Handling and Storage of this compound
-
Question: What are the essential safety precautions for handling and storing this compound?
-
Answer: this compound is a flammable liquid that is sensitive to air and moisture. It is also toxic and can cause irritation.[7] Always handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry, and flammable-liquids storage cabinet.
2. Purification of this compound
-
Question: My this compound appears to be impure. What is a reliable method for its purification?
-
Answer: Impurities in this compound can arise from its synthesis or degradation during storage. A common method for purification is fractional distillation under reduced pressure and an inert atmosphere. It is crucial to ensure the distillation apparatus is completely dry to prevent hydrolysis.
3. Choosing the Right Reaction Conditions
-
Question: Are there general guidelines for selecting the optimal temperature and solvent for reactions involving this compound?
-
Answer: For hydroboration, reactions are typically run in ethereal solvents like THF at temperatures ranging from 0 °C to room temperature to ensure good reactivity and selectivity.[2][3] For Suzuki-Miyaura coupling, the choice of solvent and temperature is highly dependent on the substrates and the catalyst system. Anhydrous solvents are often preferred to minimize protodeboronation.[11] Temperature is typically elevated to achieve a reasonable reaction rate, but should be kept as low as possible to minimize side reactions.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Hexene using this compound
This protocol is adapted from established procedures for the hydroboration of terminal alkenes.[2]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen.
-
Reaction:
-
In the flask, place 1-hexene (e.g., 10 mmol) in anhydrous THF (e.g., 20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (e.g., 3.3 mmol, 1.0 M in THF) via the dropping funnel over 20-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 3 M aqueous sodium hydroxide (e.g., 5 mL).
-
Carefully add 30% hydrogen peroxide (e.g., 5 mL) dropwise, ensuring the temperature does not exceed 40-50 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude alcohol by fractional distillation or column chromatography to separate the 1-hexanol from any 2-hexanol byproduct.
-
Protocol 2: Suzuki-Miyaura Coupling of a Trialkylborane with an Aryl Bromide
This protocol provides a general framework for minimizing side reactions.[11]
-
Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser with an argon inlet is used.
-
Reaction:
-
To the flask, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if necessary.
-
Add a solution of the trialkylborane (e.g., this compound, 1.2-1.5 equiv) in an anhydrous solvent (e.g., THF, dioxane).
-
Add a base (e.g., powdered K₃PO₄ or Cs₂CO₃, 2-3 equiv).
-
Thoroughly degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for hydroboration-oxidation reactions.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling side reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Enhancing Regioselectivity and Stereoselectivity in Hydroboration
Welcome to the technical support center for hydroboration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity and stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in hydroboration?
A1: The regioselectivity of hydroboration, which typically results in anti-Markovnikov addition, is governed by a combination of steric and electronic factors.[1]
-
Steric Effects: The boron atom is bulkier than the hydrogen atom. Consequently, the boron atom preferentially adds to the less sterically hindered carbon of the double bond. This effect is amplified by using sterically demanding borane reagents.[1][2][3]
-
Electronic Effects: In the transition state of the reaction, there is a partial positive charge on the more substituted carbon of the alkene, which is more stable. The boron atom, being less electronegative than hydrogen, behaves as the electrophile and adds to the less substituted, more electron-rich carbon.[1]
Q2: How does the choice of borane reagent impact regioselectivity?
A2: The steric bulk of the borane reagent is a critical factor in controlling regioselectivity. Using larger, more sterically hindered borane reagents enhances the preference for addition to the less substituted carbon, leading to higher anti-Markovnikov selectivity.[2][3] For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) is significantly more regioselective than borane (BH₃) due to its rigid bicyclic structure.[2][4]
Q3: What determines the stereoselectivity of the hydroboration-oxidation reaction?
A3: The stereoselectivity of hydroboration-oxidation is a result of the concerted syn-addition of the H and B atoms across the double bond. This means that both the hydrogen and the boron add to the same face of the alkene.[5][6] The subsequent oxidation of the carbon-boron bond with hydrogen peroxide proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the same stereochemical position.[5][6][7]
Q4: How can I achieve enantioselectivity in a hydroboration reaction?
A4: Enantioselectivity in hydroboration can be achieved by using a chiral hydroborating agent or a chiral catalyst.
-
Chiral Boranes: Reagents like diisopinocampheylborane (Ipc₂BH), derived from the chiral natural product α-pinene, can induce asymmetry in the hydroboration of prochiral alkenes.[8]
-
Catalytic Asymmetric Hydroboration: This modern approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., based on cobalt, rhodium, or copper), to catalyze the addition of a simple borane like pinacolborane (HBpin) to an alkene with high enantioselectivity.[9][10][11][12]
Q5: Can hydroboration be performed on internal alkenes? What are the challenges?
A5: Yes, hydroboration can be performed on internal alkenes, but achieving high regioselectivity can be challenging, especially with symmetrically substituted internal alkenes, which often yield a mixture of products.[5] For unsymmetrical internal alkenes, the regioselectivity is influenced by the steric and electronic differences between the substituents on the double bond. In some cases, directing groups on the substrate can be used to control the regioselectivity.
Troubleshooting Guide
Q1: My hydroboration reaction is incomplete, and I have a significant amount of starting alkene left. What could be the problem?
A1: Incomplete hydroboration can be due to several factors:
-
Reagent Purity and Stoichiometry: Ensure that your borane reagent is of high quality and that you are using the correct stoichiometry. Borane solutions (e.g., BH₃·THF) can degrade over time. It's also important to remember that one equivalent of BH₃ can react with three equivalents of a terminal alkene.[5][8]
-
Reaction Time and Temperature: Some sterically hindered alkenes or less reactive boranes may require longer reaction times or elevated temperatures to go to completion.[4] Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Solvent: Ensure you are using a dry, appropriate solvent like tetrahydrofuran (THF). Moisture will quench the borane reagent.
Q2: I am observing the formation of the undesired Markovnikov alcohol product. How can I improve the anti-Markovnikov regioselectivity?
A2: The formation of the Markovnikov product indicates poor regioselectivity. To enhance anti-Markovnikov selectivity:
-
Use a Bulkier Borane Reagent: Switching from BH₃ to a more sterically demanding borane such as 9-BBN or disiamylborane ((Sia)₂BH) can dramatically increase the regioselectivity in favor of the anti-Markovnikov product.[2][13][14]
-
Control Reaction Temperature: Adding the borane reagent slowly at a lower temperature can sometimes improve regioselectivity.[15]
Q3: The yield of my desired alcohol is low after the oxidation step. What might be the issue?
A3: A low yield after oxidation can stem from issues in either the hydroboration or the oxidation step:
-
Incomplete Hydroboration: As mentioned above, ensure the hydroboration has gone to completion before initiating the oxidation.
-
Oxidation Conditions: The oxidation step requires basic conditions and hydrogen peroxide. Ensure you are using a sufficient excess of both reagents and that the hydrogen peroxide is not decomposed. The reaction can be exothermic, so maintaining the correct temperature is important.
-
Workup Procedure: During the workup, ensure that the pH is appropriately adjusted to separate the product from boron byproducts.
Q4: I am having difficulty removing boron byproducts from my final product. What are the best methods for purification?
A4: Boronic acid and other boron-containing byproducts can be challenging to remove. Here are a few strategies:
-
Aqueous Workup: A standard workup involves an aqueous basic extraction. Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which can be separated from the organic product in an extraction.[16][17]
-
Acidic Wash: In some cases, a slightly acidic wash can be beneficial.
-
Transesterification/Evaporation: Boronic acids can be converted to volatile methyl esters by adding methanol and evaporating. This process can be repeated to drive the removal of boron.[16]
-
Chromatography: If workup procedures are insufficient, column chromatography is often effective. Using a more polar solvent system, such as dichloromethane/methanol, may be necessary for polar products.[16] Specialized silica gels (e.g., SiliaBond Diol) are also designed to scavenge boronic acids.[18]
Data Presentation
Table 1: Regioselectivity of Hydroboration with Different Borane Reagents
| Alkene | Borane Reagent | % Anti-Markovnikov Product | % Markovnikov Product | Reference |
| 1-Hexene | BH₃ | 94 | 6 | [7] |
| 1-Hexene | (Sia)₂BH | 99 | 1 | [4] |
| 1-Hexene | 9-BBN | >99.9 | <0.1 | [4] |
| Styrene | BH₃ | 80 | 20 | |
| Styrene | 9-BBN | 98 | 2 | |
| cis-4-Methyl-2-pentene | BH₃ | 57 | 43 | [4] |
| cis-4-Methyl-2-pentene | (Sia)₂BH | 97 | 3 | [4] |
| cis-4-Methyl-2-pentene | 9-BBN | 99.8 | 0.2 | [4] |
Table 2: Enantioselectivity in Catalytic Asymmetric Hydroboration
| Alkene Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| α-Methylstyrene | Co(IPO)/HBpin | up to 99.5% | [11] |
| Fluoroalkyl-substituted Styrenes | Co(acac)₂/(R)-BTFM-Garphos/HBpin | 84-98% | [9][10] |
| Styrene | Rh(I)-NHC/HBpin | 91% | [19] |
| 1,1-Disubstituted Aryl Alkenes | Rh(I)/JOSIPHOS/HBpin | 88-94% | [20] |
| Racemic Allenylstannane | (ᵈIpc)₂BH | 88-94% | [21] |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Hexene with BH₃·THF
This protocol is a standard procedure for the anti-Markovnikov hydration of a terminal alkene.
Materials:
-
1-Hexene
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) solution in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.
-
To the flask, add 1-hexene (e.g., 0.301 mol) and anhydrous THF (150 mL).[22]
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃·THF solution (e.g., 84 mL of 1.20 M solution) to the stirred solution of the alkene. Maintain the temperature at 0-5 °C during the addition.[22]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M NaOH solution (e.g., 34 mL).[22]
-
Very slowly, add 30% H₂O₂ solution (e.g., 36 mL) dropwise, ensuring the reaction temperature does not exceed 40-50 °C.[22]
-
After the addition is complete, stir the mixture at room temperature for at least 1 hour or until the reaction is complete (monitor by TLC or GC).
-
Add diethyl ether to extract the product. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-hexanol.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Selective Hydroboration-Oxidation of a Terminal Alkene with 9-BBN
This protocol is suitable for substrates where high regioselectivity is required, for instance, in the presence of other less reactive double bonds.
Materials:
-
Alkene substrate (e.g., a diene with one terminal double bond)
-
0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, argon-flushed flask, dissolve the alkene (1 mmol) in anhydrous THF (5 cm³).
-
Cool the solution to 0 °C.
-
Add the 0.5 M 9-BBN in THF solution (4 cm³, 2 mmol) to the alkene solution.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture back to 0 °C.
-
Add 3 M NaOH (5.50 cm³), followed by 30% H₂O₂ (7.80 cm³).
-
After the addition, stir the mixture at 0 °C.
-
Extract the product with diethyl ether (3 x 20 cm³).
-
Combine the organic layers, wash with brine (40 cm³), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product, which can then be purified by column chromatography.
Protocol 3: Catalytic Asymmetric Hydroboration of a Fluoroalkyl-Substituted Alkene
This protocol provides a general method for achieving enantioselective hydroboration using a cobalt catalyst.
Materials:
-
Fluoroalkyl-substituted alkene (e.g., α-trifluoromethyl styrene, 0.200 mmol)
-
Pinacolborane (HBpin, 0.240 mmol)
-
Co(acac)₂ (6.0 µmol, 3 mol%)
-
(R)-BTFM-Garphos (8.0 µmol, 4 mol%)
-
Li(acac) (60 µmol, 30 mol%)
-
2-Methyl-THF (0.1 mL)
-
Tridecane (internal standard for GC analysis)
Procedure:
-
In a glovebox, add Co(acac)₂, (R)-BTFM-Garphos, and Li(acac) to a vial.
-
Add 2-Me-THF, followed by the alkene substrate and the internal standard.
-
Add HBpin to the mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.[10]
-
After the reaction is complete, the mixture can be analyzed by GC to determine conversion and enantiomeric excess (after conversion to the corresponding alcohol).
-
For isolation, the reaction mixture can be concentrated and purified by column chromatography on silica gel.
Visualizations
Caption: Concerted four-membered transition state in hydroboration.
Caption: Mechanism of organoborane oxidation to an alcohol.
Caption: General experimental workflow for hydroboration-oxidation.
References
- 1. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Which is more highly regioselective: a reaction of an alkene with {B}{H}_.. [askfilo.com]
- 3. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. Untitled Document [ursula.chem.yale.edu]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. silicycle.com [silicycle.com]
- 19. researchgate.net [researchgate.net]
- 20. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 21. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing the Stability of Tripropylborane in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with tripropylborane solutions. Our aim is to help you ensure the stability and reactivity of your reagents for successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
Exposure to Air (Oxygen): this compound is highly sensitive to oxygen. Exposure to air leads to rapid oxidation, which can compromise the reagent's purity and reactivity. This is often observed as the solution turning cloudy or forming precipitates.[1] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) at all times.[1]
-
Presence of Moisture (Water): While trialkylboranes are generally not sensitive to water, prolonged contact or the presence of protic impurities can lead to slow hydrolysis.[2] This reaction produces propane and boric acid derivatives, reducing the concentration of the active reagent.
-
Elevated Temperatures: Trialkylboranes are generally thermally stable at room temperature. However, at temperatures above 100°C, they can undergo isomerization, where the boron atom migrates to a less hindered position on the alkyl chain.[2] For long-term storage, refrigeration is recommended to minimize any potential degradation.
Q2: What are the visual signs of this compound degradation in my solution?
A2: Visual inspection can often provide the first clues of reagent degradation. Key indicators include:
-
Cloudiness or Precipitate Formation: This is a common sign of oxidation or hydrolysis. The solid materials are typically boron oxide or borate byproducts.[1]
-
Discoloration: A pure this compound solution should be clear and colorless. Any yellowing or other discoloration can indicate the presence of impurities or degradation products.
-
Gas Evolution: While not always visible, the formation of gas (propane) can occur upon hydrolysis. In a sealed container, this could lead to a pressure buildup.
Q3: How should I properly store my this compound solutions?
A3: Proper storage is critical to maintaining the quality of your this compound solution.[1] Follow these best practices:
-
Inert Atmosphere: Always store solutions under a dry, inert atmosphere such as nitrogen or argon.[1] Use of Sure/Seal™ bottles or similar air-tight containers is highly recommended.
-
Temperature Control: For long-term storage, keep the solution in a refrigerator (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Avoid Contamination: Never return unused reagent to the original bottle to prevent contamination. Use clean, dry syringes and needles for transfers.[3]
Q4: Can I use a this compound solution that has been accidentally exposed to air?
A4: It is strongly advised against using a solution that has been significantly exposed to air. The extent of oxidation is often difficult to quantify without analytical testing. Using a partially oxidized solution can lead to inconsistent reaction outcomes, lower yields, and the introduction of unwanted byproducts. It is safer to discard the compromised reagent and use a fresh bottle.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound solutions.
Problem 1: Inconsistent or Low Yields in Reactions
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Solution | 1. Visual Inspection: Check the solution for cloudiness, precipitate, or discoloration. 2. Analytical Verification: If available, perform a quick analysis to check the purity. An ¹¹B NMR spectrum is a powerful tool for this. A pure this compound solution should show a single major peak in the trialkylborane region (around +80 to +90 ppm).[4] The appearance of signals in the borate ester region (around +18 to +30 ppm) indicates oxidation. 3. Use a Fresh Bottle: If degradation is suspected, open a new, sealed bottle of this compound solution and repeat the reaction under strictly anhydrous and anaerobic conditions. |
| Presence of Protic Impurities in the Reaction | 1. Solvent Purity: Ensure that all solvents used in the reaction are rigorously dried and deoxygenated. 2. Reagent Purity: Check other reagents for any protic impurities (e.g., water, alcohols). 3. Reaction Setup: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. |
| Incorrect Reagent Stoichiometry | 1. Re-evaluate Calculations: Double-check all calculations for the amounts of reagents used. 2. Titration: For precise applications, the concentration of the this compound solution can be determined by titration prior to use. |
Problem 2: Solution Appears Cloudy or Contains a Precipitate
| Potential Cause | Troubleshooting Steps |
| Oxidation due to Air Exposure | 1. Review Handling Technique: Ensure that all transfers are performed using proper air-free techniques (e.g., syringe transfer under a positive pressure of inert gas). 2. Check for Leaks: Inspect the bottle's septum and cap for any signs of damage that could allow air to enter. 3. Discard and Replace: It is best to discard the cloudy solution as the solid is likely an oxidation byproduct that can interfere with reactions. |
| Hydrolysis due to Moisture Contamination | 1. Check Solvent Quality: If the this compound was diluted, ensure the solvent used was anhydrous. 2. Storage Conditions: Verify that the storage area is dry and that the container is properly sealed. |
Section 3: Experimental Protocols
Protocol 3.1: Qualitative Assessment of this compound Solution Stability by ¹¹B NMR Spectroscopy
This protocol provides a rapid method to qualitatively assess the integrity of a this compound solution.
Methodology:
-
Sample Preparation: Under a strict inert atmosphere (e.g., in a glovebox), transfer approximately 0.5 mL of the this compound solution into a dry NMR tube. If the solution is concentrated, it can be diluted with a dry, deuterated, aprotic solvent such as benzene-d₆ or THF-d₈.
-
NMR Acquisition: Acquire a ¹¹B NMR spectrum. A standard broadband probe can be used.
-
Data Analysis:
-
A pure this compound solution will exhibit a major signal in the chemical shift range of +80 to +90 ppm .[4]
-
The presence of significant signals in the range of +18 to +30 ppm is indicative of borate esters, which are oxidation products.
-
Signals corresponding to boric acid (around +19 ppm ) may indicate hydrolysis.
-
Protocol 3.2: Quantitative Analysis of this compound and its Oxidation Byproducts by GC-MS
This protocol outlines a method for the quantitative analysis of this compound and its common oxidation byproduct, tripropyl borate.
Methodology:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile, nonpolar compounds (e.g., HP-5MS or equivalent).
-
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of a known concentration of a new, unopened this compound standard in anhydrous hexane.
-
Prepare a calibration curve by making serial dilutions of the stock solution.
-
Prepare the sample to be analyzed by diluting it to fall within the concentration range of the calibration curve.
-
Add an internal standard (e.g., dodecane) to all standards and samples.
-
-
GC-MS Conditions (example):
-
Inlet Temperature: 150 °C (to minimize on-column degradation)
-
Oven Program: 40 °C (hold for 2 min), then ramp to 200 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) for characteristic fragments of this compound and tripropyl borate for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the peaks for this compound and tripropyl borate based on their retention times and mass spectra.
-
Quantify the concentration of each component by integrating the peak areas and using the calibration curve.
-
Table 1: Example GC-MS Parameters and Expected Ions
| Compound | Retention Time (approx.) | Key Mass Fragments (m/z) |
| This compound | ~ 5-7 min | 156 (M+), 113, 99, 70 |
| Tripropyl borate | ~ 8-10 min | 188 (M+), 145, 117, 89 |
Section 4: Visual Guides
Diagram 1: Troubleshooting Logic for Unstable this compound Solutions
Caption: Troubleshooting workflow for experiments involving this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
References
Technical Support Center: Storage and Handling of Tripropylborane
For researchers, scientists, and drug development professionals utilizing tripropylborane, ensuring its stability during storage is paramount to experimental success and safety. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: The primary causes of this compound decomposition are exposure to atmospheric oxygen and moisture. This compound is highly reactive and susceptible to oxidation and hydrolysis. It is also thermally sensitive and can undergo isomerization at elevated temperatures (above 100°C).
Q2: What are the visible signs of this compound decomposition?
A2: Pure this compound is a clear, colorless liquid.[1] Visual indicators of decomposition include:
-
Cloudiness or precipitation: This may indicate the formation of boric acid or other insoluble byproducts from hydrolysis.
-
Discoloration (yellowing or browning): This can be a sign of oxidation.
-
Formation of a solid layer: Exposure to air can lead to the formation of a layer of oxidation products.[1]
-
Increased viscosity: Polymerization or the formation of complex borates can lead to a noticeable increase in viscosity.
Q3: How should I properly store this compound to minimize decomposition?
A3: To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2] The container should be stored in a cool, dark place, away from heat sources. For extended storage, refrigeration is recommended.
Q4: Is this compound considered a pyrophoric reagent?
A4: Yes, this compound, like many trialkylboranes, can be pyrophoric, meaning it can spontaneously ignite upon contact with air. This is especially true for the pure compound or highly concentrated solutions. Therefore, all handling must be performed using appropriate air-sensitive techniques.
Q5: What should I do if I suspect my this compound has decomposed?
A5: If you observe any signs of decomposition, it is recommended to verify the purity of the reagent before use. This can be done using the analytical procedures outlined in the "Experimental Protocols" section below. If significant decomposition has occurred, the reagent may not be suitable for your experiment and should be safely quenched and disposed of according to your institution's guidelines for pyrophoric materials.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| The this compound solution appears cloudy or contains a white precipitate. | Exposure to moisture, leading to hydrolysis and the formation of boric acid or other boron-oxygen compounds. | 1. Handle the material under an inert atmosphere. 2. Attempt to dissolve a small aliquot in a dry, aprotic solvent (e.g., anhydrous THF or hexane). If the precipitate does not dissolve, it is likely an inorganic boron species. 3. If the material is still required, consider filtering the solution under inert conditions to remove the solids. However, the concentration of the remaining this compound will be unknown and should be determined by titration or NMR analysis. 4. If the cloudiness is extensive, it is best to quench and dispose of the reagent. |
| The this compound has developed a yellow or brown tint. | Oxidation due to exposure to air. | 1. Minimize further air exposure by ensuring the container is properly sealed and purged with an inert gas. 2. The presence of color indicates some level of oxidation, which may or may not affect your reaction. Assess the purity using GC-MS or NMR as described in the protocols below. 3. For sensitive reactions, using a freshly opened or purified batch of this compound is recommended. |
| A solid crust has formed on the surface of the liquid or around the cap. | Reaction with atmospheric oxygen and/or moisture at the interface. | 1. Carefully handle the container in a glovebox or under a stream of inert gas to avoid further contamination. 2. If possible, carefully extract the liquid portion from underneath the solid layer using a syringe or cannula, ensuring no solid particles are transferred. 3. The purity of the transferred liquid should be verified before use. |
| The reagent shows low reactivity or gives unexpected side products in my reaction. | Significant decomposition has occurred, leading to a lower concentration of the active reagent and the presence of impurities. | 1. Confirm the purity and concentration of the this compound using the analytical protocols provided. 2. Review storage and handling procedures to identify potential sources of contamination. 3. If decomposition is confirmed, obtain a new, pure batch of the reagent. |
Data Presentation
| Storage Condition | Temperature | Atmosphere | Expected Stability |
| Ideal | 2-8 °C | Inert (Nitrogen or Argon) | High (months to years) |
| Sub-optimal | Room Temperature | Inert (Nitrogen or Argon) | Moderate (weeks to months) |
| Poor | Room Temperature | Air | Low (hours to days) |
| Poor | Any | Presence of Moisture | Very Low (rapid decomposition) |
Experimental Protocols
1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify this compound and its potential oxidation and hydrolysis products.
-
Methodology:
-
Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the this compound sample in a suitable anhydrous solvent (e.g., hexane or THF).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound (expected molecular ion and fragmentation pattern).
-
Look for peaks corresponding to potential decomposition products such as propanol, dipropylborinic acid, and tripropylborate.
-
-
2. Monitoring Decomposition by ¹¹B NMR Spectroscopy
-
Objective: To quantify the amount of this compound and detect the presence of boron-containing decomposition products.
-
Methodology:
-
Sample Preparation: Under an inert atmosphere, dissolve a sample of this compound in a deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer.
-
Nucleus: ¹¹B.
-
Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm).
-
-
Data Analysis:
-
Pure this compound should exhibit a single broad resonance in the ¹¹B NMR spectrum.
-
The appearance of new signals, particularly in the region characteristic of borates or borinates, indicates decomposition. The integration of these signals relative to the this compound signal can be used to estimate the extent of degradation.
-
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting stored this compound.
References
detecting and removing impurities from commercial tripropylborane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tripropylborane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities arising from its synthesis, handling, and storage. These can be broadly categorized as:
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Synthesis-Related Impurities:
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Unreacted Starting Materials: Residuals from the Grignard synthesis route may include propyl halides (e.g., propyl bromide) and boron trifluoride etherate.
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Grignard Reagent Byproducts: Species such as bipropyl can be formed during the synthesis.
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Oxidation and Hydrolysis Products: this compound is highly susceptible to degradation upon exposure to air and moisture.[1] This leads to the formation of various oxygenated boron compounds. While specific data for this compound is limited, analysis of the closely related triethylborane suggests the presence of analogous impurities such as:
-
Tripropyl borate
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Propylboronic acid
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Boric acid
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Boroxins (cyclic anhydrides of boronic acids)
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Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically assessed using spectroscopic and chromatographic techniques. Due to its air and moisture sensitivity, proper sample handling under an inert atmosphere is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹¹B NMR: This is a direct method to observe the boron environment. Pure this compound exhibits a characteristic chemical shift. The presence of other boron-containing species will result in additional peaks.
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¹H NMR: Can be used to detect proton-containing impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize the formation of impurities, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place.
Q4: What safety precautions should I take when handling this compound?
A4: this compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[1] Key safety precautions include:
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Inert Atmosphere: Always handle under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent contact with air and moisture.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[1]
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Fire Safety: this compound is flammable. Keep it away from ignition sources and have a suitable fire extinguisher (e.g., dry powder) readily available.[1]
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Spill Management: In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.
Troubleshooting Guides
Impurity Detection
Q: I see unexpected peaks in the ¹¹B NMR spectrum of my this compound. What could they be?
A: The ¹¹B NMR spectrum is very informative for identifying boron-containing impurities. The chemical shift of trialkylboranes typically appears in a specific region. Deviations or additional peaks may indicate the presence of oxidation or hydrolysis products.
| Compound Type | Typical ¹¹B NMR Chemical Shift Range (ppm) |
| Trialkylboranes | +75 to +95 |
| Boronic Acids/Esters | +25 to +35 |
| Borinic Acids/Esters | Varies, generally downfield from boronic acids |
| Borate Esters | +15 to +25 |
This table provides general chemical shift ranges. Actual values can vary based on the specific structure and solvent.
Q: My GC-MS analysis shows multiple peaks besides the main this compound peak. How do I identify them?
A: Based on the analysis of analogous compounds like triethylborane, the additional peaks could correspond to the impurities listed in the table below. The mass spectrometer fragmentation pattern will be crucial for identification.
| Potential Impurity | Likely Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 140 | 97, 41 |
| Bipropyl | 86 | 57, 43, 29 |
| Propoxy(dipropyl)borane | 156 | 113, 71, 43 |
| Dipropoxy(propyl)borane | 172 | 129, 87, 43 |
| Tripropoxyborane | 188 | 145, 103, 59 |
This data is inferred from the behavior of similar compounds and should be used as a guide. Confirmation requires comparison with authentic standards or detailed mass spectral analysis.
Impurity Removal
Q: My this compound is contaminated with higher boiling point impurities. How can I purify it?
A: Fractional vacuum distillation is the most effective method for removing non-volatile or higher-boiling point impurities from this compound. As this compound is air- and moisture-sensitive, this procedure must be performed under an inert atmosphere or vacuum.
Q: The distillation of this compound is not proceeding as expected (e.g., bumping, no separation). What should I do?
A: Here are some troubleshooting tips for the distillation of air-sensitive compounds:
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Bumping: Violent boiling, or bumping, can occur during vacuum distillation. Ensure smooth boiling by using a magnetic stir bar. Boiling chips are not effective under vacuum. A Claisen adapter can also help prevent bumping liquid from contaminating the distillate.
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Poor Separation:
-
Insulation: Inadequate insulation of the distillation column can lead to heat loss and poor separation. Wrap the column with glass wool or aluminum foil to maintain a proper temperature gradient.
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Heating Rate: A slow and steady heating rate is crucial for efficient fractional distillation. If the heating is too rapid, the separation efficiency will be low.
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Vacuum Level: Ensure a stable and appropriate vacuum level is maintained throughout the distillation. Fluctuations in pressure will affect the boiling points and separation.
-
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol is a general guideline and may need optimization based on the available instrumentation and the specific impurities suspected.
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Sample Preparation (Inert Atmosphere):
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In a glovebox or under a stream of inert gas, prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in a dry, aprotic solvent such as anhydrous hexane or toluene.
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Transfer the solution to a GC vial with a septum cap.
-
-
GC-MS Parameters (Illustrative Example):
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
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Hold at 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 30-300.
-
-
Protocol 2: Purification by Fractional Vacuum Distillation
Safety Note: This procedure should only be performed by personnel experienced in handling air-sensitive and pyrophoric reagents. A thorough risk assessment must be conducted.
-
Apparatus Setup:
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Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
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Use a Claisen adapter to minimize bumping.
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Connect the apparatus to a Schlenk line or a vacuum pump with a cold trap.
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Use a magnetic stirrer and a stir bar in the distillation flask.
-
-
Distillation Procedure:
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Under an inert atmosphere, charge the distillation flask with the impure this compound.
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Slowly apply vacuum to the system.
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Begin stirring and gently heat the distillation flask using a heating mantle.
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Insulate the distillation column with glass wool or aluminum foil.
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Collect the fractions based on the boiling point at the recorded pressure. The boiling point of this compound is approximately 156-158 °C at atmospheric pressure and will be significantly lower under vacuum.
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After collecting the pure fraction, cool the system to room temperature before releasing the vacuum.
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Visualizations
Caption: Workflow for detecting and removing impurities from this compound.
Caption: Relationship between synthesis and potential impurities in this compound.
References
Technical Support Center: In-Situ Monitoring of Tripropylborane Reactions by Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ spectroscopic monitoring of reactions involving tripropylborane.
Troubleshooting Guides
This section addresses common issues encountered during the in-situ spectroscopic analysis of this compound reactions.
In-Situ FTIR/ATR Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No discernible change in the spectrum during the reaction. | Reaction is not proceeding. Concentration of reactants is too low. The spectral window of interest is obscured by solvent absorption. Probe is not properly submerged or positioned in the reaction mixture. | Confirm reaction conditions (temperature, catalyst, etc.). Increase the concentration of reactants if possible. Select a solvent with a clear spectral window in the region of interest. Ensure the ATR probe tip is fully and consistently immersed in the reaction. |
| Negative absorbance peaks appear in the spectrum. | The background spectrum was collected with a contaminated ATR crystal.[1] | Clean the ATR probe thoroughly with an appropriate solvent and collect a new background spectrum.[1] |
| Baseline drift or wandering. | Temperature fluctuations in the reaction mixture. Changes in the refractive index of the reaction mixture. Fouling of the ATR probe surface.[2] | Use a temperature-controlled reactor to maintain a stable temperature. Apply a baseline correction algorithm during data processing. Clean the probe if fouling is suspected. Stagnant signals or a decrease in solvent signals can indicate fouling.[2] |
| Poor signal-to-noise ratio. | Low concentration of the species of interest. Insufficient number of scans. The selected spectral resolution is too high for the given signal strength. | Increase the concentration if feasible. Increase the number of co-added scans to improve the signal-to-noise ratio. Decrease the spectral resolution. |
In-Situ Raman Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Strong fluorescence background obscuring Raman signals. | The sample or solvent is inherently fluorescent at the excitation wavelength. | Use a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) to minimize fluorescence. Employ fluorescence correction algorithms during data processing. |
| Inconsistent peak intensities. | The laser focus is not stable within the reaction mixture. The formation of bubbles or solid precipitates is scattering the laser light. | Ensure the Raman probe is securely mounted and not subject to vibrations. Improve mixing to prevent localized concentration gradients and bubble formation. If solids are forming, consider if this is expected and how it might affect the measurement. |
| Solvent peaks are overwhelming the spectrum. | The concentration of the analyte is much lower than the solvent. | Use a solvent with weaker Raman scattering in the region of interest. Employ spectral subtraction to remove solvent contributions, though this can introduce artifacts. |
| No reaction progress is observed. | The reaction is sensitive to light, and the laser is inhibiting the reaction. | Reduce the laser power or the acquisition time. |
In-Situ NMR Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broadening of NMR signals. | The presence of paramagnetic species. High viscosity of the reaction mixture. Chemical exchange is occurring at a rate comparable to the NMR timescale. | Identify and remove the source of paramagnetic impurities if possible. Increase the reaction temperature to decrease viscosity. Variable temperature NMR studies can help to understand and potentially resolve exchange broadening. |
| Inaccurate quantitative results. | Incomplete relaxation of nuclei between pulses. Non-uniform flow in a flow-NMR setup.[3] | Increase the relaxation delay (d1) to ensure full relaxation. Optimize flow conditions in flow-NMR to ensure a steady and well-mixed sample is being measured.[3] |
| Signal suppression or distortion. | The presence of gas bubbles in the NMR tube or flow cell. | Degas the solvent and reactants before starting the reaction. |
| Phase distortion of peaks. | Incorrect phasing parameters applied during data processing. | Manually re-phase the spectra to obtain a pure absorption lineshape. |
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic technique is best suited for monitoring my this compound reaction?
A1: The choice of technique depends on the specific reaction.
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FTIR/ATR is excellent for tracking changes in functional groups, such as the B-H stretch of the borane and the C=O stretch of a carbonyl reactant. It is robust and can be used in a wide range of solvents.
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Raman spectroscopy is advantageous for reactions in aqueous media due to the weak Raman scattering of water. It is also very sensitive to changes in non-polar bonds and can be used with fiber optic probes for remote monitoring.[4][5]
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NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.[6] ¹¹B NMR is particularly useful for tracking the boron-containing species.
Q2: How can I quantify the concentration of reactants and products from my in-situ spectra?
A2: Quantification requires a calibration model. This typically involves preparing samples with known concentrations of the reactants and products and recording their spectra.[2] A calibration curve can then be generated by plotting the peak height or area against concentration. For more complex systems, multivariate analysis methods like Partial Least Squares (PLS) may be necessary.
Q3: My reaction is very fast. How can I ensure I capture the kinetics accurately?
A3: For fast reactions, the data acquisition rate is crucial.
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For FTIR and Raman , you can reduce the number of scans per spectrum and optimize the data transfer rate to acquire spectra more frequently.[2]
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For FlowNMR , the temporal resolution can be increased by adjusting the flow rate and instrument settings.[3]
Q4: I am observing an unexpected peak in my spectra. What could it be?
A4: An unexpected peak could be a transient intermediate, a byproduct, or an impurity. In-situ spectroscopy is a powerful tool for detecting short-lived intermediates that might be missed with offline analysis.[2] To identify the species, you can try to alter the reaction conditions to favor its formation and then use other analytical techniques (e.g., mass spectrometry) on a quenched sample for identification.
Q5: How do I handle probe fouling during my reaction?
A5: Probe fouling can be indicated by stagnant signals, a decrease in solvent signals, or an increase in signal from a dispersed phase.[2] If fouling occurs, the probe will need to be removed and cleaned. To prevent fouling, ensure adequate mixing and consider using a probe with a self-cleaning mechanism if available.
Experimental Protocols
General Protocol for In-Situ FTIR/ATR Monitoring of a this compound Reaction
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System Setup:
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Ensure the FTIR spectrometer and the ATR probe are clean and dry.
-
Connect the ATR probe to the spectrometer and ensure a stable connection.
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Set up the reaction vessel with appropriate stirring and temperature control.
-
-
Background Spectrum:
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Before adding any reactants, collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent reaction spectra.
-
-
Reaction Initiation:
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Add the solvent and the first reactant to the vessel and begin stirring.
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Immerse the ATR probe into the solution, ensuring the crystal is fully submerged.
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Begin spectral acquisition.
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Add the this compound to initiate the reaction.
-
-
Data Acquisition:
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Collect spectra at regular intervals throughout the reaction. The frequency of data collection should be adjusted based on the expected reaction rate.[2]
-
-
Data Analysis:
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Process the collected spectra by subtracting the background.
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Identify characteristic peaks for the reactants, intermediates, and products.
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Track the change in absorbance of these peaks over time to monitor the reaction progress.
-
Quantitative Data Summary
The following table provides typical spectroscopic parameters that can be monitored for a generic hydroboration reaction of an alkene with this compound.
| Parameter | FTIR/ATR | Raman | ¹H NMR | ¹¹B NMR |
| Reactant (this compound) | B-H stretch (~2500 cm⁻¹) | B-H stretch (~2500 cm⁻¹) | Protons on propyl groups | Signal around +80 ppm |
| Reactant (Alkene) | C=C stretch (~1650 cm⁻¹) | C=C stretch (~1650 cm⁻¹) | Vinylic protons | Not applicable |
| Product (Trialkylborane) | Disappearance of B-H and C=C stretches | Disappearance of B-H and C=C stretches | Appearance of new aliphatic protons | Shift in the ¹¹B signal |
Visualizations
Experimental Workflow for In-Situ Spectroscopic Monitoring
Caption: Workflow for in-situ monitoring of chemical reactions.
Signaling Pathway for Hydroboration-Oxidation
Caption: Simplified pathway of hydroboration-oxidation.
References
- 1. In situ infrared (FTIR) study of the mechanism of the borohydride oxidation reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Spectro-kinetics of the methanol to hydrocarbons reaction combining online product analysis with UV–vis and FTIR spectr… [ouci.dntb.gov.ua]
- 6. mt.com [mt.com]
Technical Support Center: Scaling Up Tripropylborane-Based Syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up tripropylborane-based syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound, especially at a larger scale?
A1: this compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air. It is also highly reactive with water and other protic solvents, releasing flammable hydrogen gas. When scaling up, the increased quantity of this reagent magnifies the risks of fire and explosion. Safe handling requires strict adherence to protocols for air-sensitive and pyrophoric materials, including the use of an inert atmosphere (e.g., nitrogen or argon) at all times.
Q2: How can I safely quench a large-scale reaction involving unreacted this compound?
A2: Quenching large volumes of this compound must be done with extreme caution due to the exothermic nature of the reaction and the evolution of hydrogen gas. A common and safer method involves the slow, controlled addition of a less reactive quenching agent, such as isopropanol, at a low temperature (e.g., 0 °C) under an inert atmosphere. After the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by water alone. It is crucial to have adequate cooling and venting to manage the heat and gas evolution. For industrial-scale operations, a methanol scrubbing system is recommended to safely handle any escaping diborane gas.
Q3: What are the common methods for purifying this compound at an industrial scale?
A3: Distillation is a common method for purifying trialkylboranes. However, this must be conducted under a strictly inert atmosphere to prevent ignition. The distillation system, including the column and condenser, must be airtight with a positive nitrogen sweep. Other purification techniques for organoboron compounds include crystallization and chromatography, though these may be less practical or cost-effective at a large scale for a pyrophoric liquid like this compound. The choice of purification method will also depend on the nature of the impurities.
Troubleshooting Guides
Problem 1: Poor Yield or Incomplete Reaction at Larger Scale
Symptoms:
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Lower than expected yield of the desired product.
-
Significant amount of starting material remaining after the reaction.
-
Inconsistent results between batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Mixing | At larger scales, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. • Solution: Ensure the reactor is equipped with an appropriately sized and designed agitator for the vessel geometry and reaction mass. Perform mixing studies to validate uniform distribution. |
| Poor Temperature Control | The synthesis of this compound is exothermic. Poor heat dissipation at scale can lead to side reactions or decomposition of the product. • Solution: Utilize a reactor with a high surface area-to-volume ratio or a jacketed reactor with an efficient heat transfer fluid. Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation. |
| Impure Starting Materials | Impurities in the starting materials (e.g., Grignard reagent, boron source) can interfere with the reaction. • Solution: Ensure all starting materials meet the required specifications for purity and are free of water. |
| Air or Moisture Leaks | Small leaks in the reactor system can introduce air or moisture, which will consume the pyrophoric this compound. • Solution: Thoroughly leak-test the reactor and all transfer lines before starting the synthesis. Maintain a positive pressure of inert gas throughout the process. |
Problem 2: Safety Incidents or Near-Misses During Handling and Transfer
Symptoms:
-
Sparks, smoke, or fire upon exposure of the reagent to air.
-
Unexpected pressure build-up in the reactor or storage vessel.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Exposure to Air | This compound is pyrophoric and will ignite on contact with air. • Solution: Handle this compound exclusively under a dry, inert atmosphere (nitrogen or argon). Use glove boxes or Schlenk lines for smaller scale transfers. For larger transfers, use a closed-system transfer with pressure equalization. |
| Reaction with Water or Protic Solvents | Contact with water, alcohols, or other protic solvents will result in a vigorous exothermic reaction and the release of flammable hydrogen gas. • Solution: Ensure all glassware, reactors, and solvents are scrupulously dried before use. |
| Inadequate Personal Protective Equipment (PPE) | Standard lab coats and safety glasses may not provide sufficient protection. • Solution: Use a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves. Keep a Class D fire extinguisher (for combustible metals) and powdered lime or sand readily available for spills. |
Problem 3: Product Purity Issues
Symptoms:
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Presence of unexpected peaks in GC or NMR analysis.
-
Discoloration of the final product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Side Reactions | Overheating during the synthesis can lead to the formation of byproducts. • Solution: Implement strict temperature control during the reaction. Consider using a lower reaction temperature with a longer reaction time. |
| Incomplete Reaction | Residual starting materials or intermediates will contaminate the final product. • Solution: Optimize reaction conditions (stoichiometry, temperature, reaction time) to ensure complete conversion. Use in-process analytical techniques to monitor reaction progress. |
| Impurities from Solvents or Reagents | Impurities present in the solvents or other reagents can be carried through to the final product. • Solution: Use high-purity, anhydrous solvents and reagents. |
| Inefficient Purification | The chosen purification method may not be effective at removing specific impurities. • Solution: If distillation is used, ensure the column has sufficient theoretical plates to separate the desired product from impurities with close boiling points. Consider alternative purification methods if distillation is insufficient, such as scavenging resins for specific impurities. |
Experimental Protocols: Key Considerations for Scale-Up
A detailed, validated industrial-scale protocol for this compound synthesis is proprietary. However, a typical lab-scale synthesis can be adapted for larger scales by considering the following critical factors.
Representative Lab-Scale Synthesis: this compound can be prepared by the reaction of boron trifluoride etherate with propylmagnesium bromide in an ether solvent under an inert atmosphere.
Scale-Up Considerations:
| Parameter | Lab-Scale (Ex: 1L flask) | Pilot/Industrial Scale (Ex: 100L+ reactor) | Key Challenges & Solutions |
| Reagent Addition | Dropwise addition via an addition funnel. | Metered addition via a pump through a dip tube. | Challenge: Controlling addition rate to manage exotherm. Solution: Use a calibrated pump and monitor the internal temperature closely. Link the pump to a temperature feedback loop to automatically stop addition if the temperature exceeds a set limit. |
| Temperature Control | Ice bath. | Jacketed reactor with a thermal control unit. | Challenge: Heat removal becomes less efficient as the volume increases (lower surface area to volume ratio). Solution: Ensure the thermal control unit has sufficient cooling capacity. Consider a semi-batch process to control the rate of heat generation. |
| Mixing | Magnetic stir bar. | Mechanical overhead stirrer with optimized impeller design. | Challenge: Inadequate mixing can lead to localized overheating and side reactions. Solution: Use computational fluid dynamics (CFD) modeling to select the appropriate stirrer and agitation speed. |
| Inert Atmosphere | Balloon or Schlenk line. | Positive pressure of nitrogen or argon with controlled venting. | Challenge: Maintaining an inert atmosphere in a large, complex system. Solution: Rigorously leak-test the system before use. Use high-quality seals and gaskets. Monitor the headspace for oxygen content. |
| Work-up & Purification | Small-scale distillation or direct use in the next step. | Large-scale distillation under vacuum with a robust inerting system. | Challenge: Safely handling and distilling large quantities of a pyrophoric material. Solution: Use a dedicated, well-maintained distillation unit designed for hazardous materials. Ensure all receiving vessels are purged with inert gas. |
Visualizations
Caption: Experimental workflow for scaled-up this compound synthesis.
Caption: Troubleshooting decision tree for low yield in scaled-up synthesis.
Technical Support Center: Safe Quenching of Tripropylborane Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving tripropylborane. This compound and other alkylboranes are highly reactive and potentially pyrophoric, requiring strict adherence to safety protocols to mitigate risks of fire and explosion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hazardous?
A1: this compound ((C₃H₇)₃B) is a colorless, flammable liquid organoborane compound used in organic synthesis.[1] Its primary hazard stems from its pyrophoric nature, meaning it can spontaneously ignite upon contact with air, particularly in pure form or at concentrations above 15 wt%.[2] It also reacts violently with water and other protic solvents to release flammable hydrogen gas.[2] It is irritating to the skin, eyes, and respiratory tract.[1]
Q2: What are the initial signs of an unsafe quenching reaction?
A2: Signs of an unsafe or uncontrolled quench include excessive heat generation, rapid gas evolution (bubbling or foaming), smoking, or ignition of the reaction mixture. The reaction flask becoming excessively hot to the touch is a clear warning sign.
Q3: What is the recommended class of quenching agent for this compound?
A3: The recommended approach is a sequential quenching process starting with a less reactive alcohol, such as isopropanol or sec-butanol, to slowly deactivate the this compound.[3][4] This is followed by the gradual addition of more reactive alcohols like ethanol and methanol, and finally, water.[3][4] This stepwise increase in reactivity allows for better control over the reaction rate and temperature.
Q4: Why is an inert atmosphere crucial during the quenching process?
A4: An inert atmosphere, typically nitrogen or argon, is essential to prevent the pyrophoric this compound and the flammable hydrogen gas evolved during the quench from igniting upon contact with atmospheric oxygen.[3][5]
Q5: What personal protective equipment (PPE) is mandatory when working with this compound?
A5: At a minimum, personnel must wear ANSI Z87.1-compliant safety glasses with side shields (or chemical splash goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3][6] For procedures with a higher risk of splashing, a face shield should also be worn.[6]
Troubleshooting Guide
Issue: The reaction mixture is heating up rapidly during the addition of the quenching agent.
-
Immediate Action: Immediately stop the addition of the quenching agent.
-
Troubleshooting Steps:
-
Ensure the reaction flask is securely placed in an ice/water bath to provide efficient cooling.[4]
-
Increase the stirring rate to improve heat dissipation throughout the mixture.
-
Allow the mixture to cool significantly before cautiously resuming the slow, dropwise addition of the quenching agent.
-
If the temperature remains difficult to control, consider further diluting the reaction mixture with a high-boiling, inert solvent like toluene or hexane (ensure this is done under an inert atmosphere).[5]
-
Issue: The reaction mixture has ignited.
-
Immediate Action: If the fire is small and contained within the flask, it can often be smothered by placing a beaker or watch glass over the opening of the flask to cut off the oxygen supply. Activate the lab's emergency alarm or notification system.
-
Troubleshooting Steps:
-
If the fire cannot be immediately and safely smothered, use a Class D fire extinguisher, which is specifically designed for combustible metal fires. Alternatively, dry sand or powdered lime (calcium oxide) can be used to smother the flames.[7]
-
DO NOT USE WATER OR A CARBON DIOXIDE EXTINGUISHER. Water will react violently with unquenched this compound, intensifying the fire.
-
Evacuate the area and call for emergency assistance.[7]
-
Issue: Gas is evolving too quickly, causing the solution to foam excessively.
-
Immediate Action: Stop the addition of the quenching agent immediately.
-
Troubleshooting Steps:
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Ensure the reaction is being vented properly through a bubbler to prevent pressure buildup.[3] The vessel should never be sealed.[5]
-
Reduce the rate of addition for the quenching agent. The evolution of hydrogen gas should be slow and controllable.
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Ensure the reaction mixture is being stirred efficiently to prevent localized concentrations of the quenching agent.
-
Quantitative Data for Safe Quenching
The following table summarizes key quantitative parameters for safely quenching this compound reactions.
| Parameter | Recommended Value/Condition | Rationale |
| Initial Concentration | < 15-20% by weight in an inert solvent (e.g., hexane, toluene) | Higher concentrations are more likely to be pyrophoric.[2][5] Dilution helps to moderate the reaction rate. |
| Quenching Temperature | 0 °C (Ice/water bath) | Controls the exothermic reaction, preventing thermal runaways and reducing the rate of flammable gas evolution.[3] |
| Quenching Agent Addition | Slow, dropwise via addition funnel or syringe pump | Allows for precise control over the reaction rate and temperature.[5] |
| Post-Quench Stirring | Minimum of 2-6 hours at room temperature | Ensures all residual this compound has been completely consumed before final workup or disposal.[3] |
| Vessel Size | At least 2-3 times the total final volume of the mixture | Provides adequate headspace to accommodate potential splashing, foaming, and gas evolution.[5] |
Detailed Experimental Protocol for Quenching this compound
This protocol outlines a standard procedure for quenching residual this compound in a reaction mixture.
-
Preparation and Setup:
-
Conduct the entire procedure in a certified chemical fume hood with the sash positioned as low as possible.[3]
-
Ensure a Class D fire extinguisher or a container of dry sand is within arm's reach.[5]
-
The reaction flask must be equipped with a magnetic stir bar, a gas inlet connected to an inert gas (nitrogen or argon) source with a bubbler outlet, and a septum for additions.[3]
-
Prepare an ice/water bath and place it under the reaction flask.
-
-
Inerting and Cooling:
-
Purge the reaction flask containing the this compound solution with the inert gas.
-
Cool the flask to 0 °C by immersing it in the ice/water bath. Begin stirring the solution.[3]
-
-
Sequential Quenching:
-
Step 1: Isopropanol Addition: Slowly add isopropanol dropwise via a syringe or addition funnel.[3] Maintain a slow and steady rate of addition, monitoring for any significant temperature increase or excessive gas evolution.
-
Step 2: Ethanol/Methanol Addition: Once the addition of isopropanol no longer produces a noticeable reaction (e.g., bubbling ceases), begin the slow, dropwise addition of ethanol, followed by methanol.[4] The transition to more reactive alcohols should be done cautiously.
-
Step 3: Water Addition: After the reaction with methanol is complete, cautiously add water dropwise.[3] Even after the addition of alcohols, residual reactive species can react vigorously with water.[4]
-
-
Completion and Neutralization:
-
Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring the mixture for at least 2-6 hours to ensure the quench is complete.[3]
-
If the solution is to be disposed of, neutralize it by the slow addition of an acid (e.g., dilute hydrochloric or acetic acid) while still under an inert atmosphere.[3]
-
-
Waste Disposal:
Visualization
Caption: A flowchart detailing the safe quenching workflow for this compound reactions.
References
Validation & Comparative
A Comparative Guide to Trialkylborane Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trialkylboranes are a versatile class of organoboron compounds that serve as pivotal intermediates in a wide array of organic transformations. Their utility stems from the unique reactivity of the boron-carbon bond, which can be selectively cleaved to form new carbon-carbon and carbon-heteroatom bonds with high degrees of regio- and stereocontrol. This guide provides a comparative analysis of different trialkylborane reagents, focusing on their performance in key synthetic applications, supported by experimental data and detailed protocols.
Properties and Handling of Trialkylborane Reagents
Trialkylboranes are generally colorless liquids or low-melting solids that are sensitive to air and moisture. Lower alkylboranes, such as triethylborane, are pyrophoric and must be handled under an inert atmosphere. For ease of handling, borane is often used as a complex with tetrahydrofuran (BH3•THF) or dimethyl sulfide (BH3•SMe2), which are commercially available as solutions. Sterically hindered trialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are solids and are less hazardous to handle, though care should still be taken to exclude air and moisture.
Hydroboration-Oxidation: A Comparative Analysis
The hydroboration-oxidation reaction is a two-step process that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. The choice of the hydroborating agent significantly influences the regioselectivity of the reaction, particularly with sterically hindered alkenes.
Regioselectivity of Common Hydroborating Agents
The steric bulk of the alkyl groups on the borane reagent plays a crucial role in directing the boron atom to the less sterically hindered carbon of the double bond. This effect is clearly demonstrated in the hydroboration of various alkenes with different reagents.
| Alkene | Reagent | % Boron at less substituted carbon | Reference |
| 1-Hexene | Borane (BH3) | 94 | [1] |
| Disiamylborane | >99 | [2] | |
| 9-BBN | >99.9 | [2] | |
| cis-4-Methyl-2-pentene | Borane (BH3) | 57 | [2] |
| Disiamylborane | 97 | [2] | |
| 9-BBN | 99.8 | [2] | |
| Styrene | Borane (BH3) | 81 | [1] |
| Disiamylborane | >98 | [2] | |
| 9-BBN | >99 | [2] |
As the data indicates, sterically hindered trialkylboranes such as disiamylborane and 9-BBN offer significantly higher regioselectivity compared to borane itself. 9-BBN, with its rigid bicyclic structure, provides exceptional selectivity, making it the reagent of choice for the hydroboration of challenging substrates.[2]
Experimental Protocol: Hydroboration-Oxidation of 1-Octene with BH3•THF
This protocol describes a general procedure for the hydroboration of a terminal alkene followed by oxidation to the corresponding primary alcohol.
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex (BH3•THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2)
-
Acetone
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry 5-mL conical vial equipped with a spin vane, add 150 mg (0.210 mL) of 1-octene.
-
Attach a screw cap with a septum and place the vial in an aluminum block on a stir plate.
-
Using a dry syringe, slowly inject 0.8 mL of 1.0 M BH3•THF solution into the vial over approximately 1 minute.
-
Allow the solution to stir for an additional 5 minutes at room temperature to complete the hydroboration.
-
To quench the excess BH3, add 15 drops of acetone and stir for 2 minutes.
-
For the oxidation step, add 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H2O2. Caution: 30% H2O2 is a strong oxidizer.
-
Stir the mixture for 1 minute, then heat in a water bath at approximately 60 °C for 5 minutes.
-
Cool the mixture to room temperature and add 1 mL of brine.
-
Extract the product with 1 mL of diethyl ether. Separate the aqueous layer.
-
Wash the organic layer with 0.5 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to obtain 1-octanol.[3]
Suzuki-Miyaura Coupling: Utilizing Trialkylboranes for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. B-alkyl-9-BBN derivatives, prepared by the hydroboration of alkenes, are particularly effective coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling of B-Octyl-9-BBN with Iodobenzene
This protocol outlines the synthesis of octylbenzene via the coupling of a B-alkyl-9-BBN derivative with an aryl halide.
Materials:
-
1-Octene
-
0.5 M 9-BBN in THF
-
Iodobenzene
-
PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
3 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF), dry
-
Hexane
-
30% Hydrogen peroxide (H2O2)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Hydroboration: In a dry 50-mL flask under a nitrogen atmosphere, dissolve 1-octene (5.5 mmol) in 2.5 mL of dry THF. Cool the solution to 0 °C and add 11 mL of 0.5 M 9-BBN in THF (5.5 mmol). Allow the mixture to warm to room temperature and stir for 4-6 hours to form the B-octyl-9-BBN solution.
-
Coupling: To the B-octyl-9-BBN solution, add PdCl2(dppf) (0.15 mmol), iodobenzene (5 mmol), an additional 12 mL of dry THF, and 5 mL of 3 M aqueous NaOH.
-
Reflux the mixture overnight (approximately 14-16 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with 20 mL of hexane.
-
Oxidize the residual borane by carefully adding 2 mL of 30% H2O2.
-
Extract the product with hexane, wash with brine, and dry over anhydrous MgSO4.
-
Purify the product by column chromatography on silica gel.
Trialkylboranes as Radical Initiators
Trialkylboranes, particularly triethylborane (Et3B), can act as efficient radical initiators at low temperatures in the presence of oxygen. This property is valuable for initiating radical reactions under mild conditions.[4] The initiation process involves the reaction of the trialkylborane with molecular oxygen to generate an ethyl radical, which then propagates the radical chain.
Performance in Radical Cyclization
The efficiency of trialkylborane-initiated radical reactions can be solvent-dependent. For instance, the atom-transfer radical cyclization of allyl iodoacetate proceeds much more efficiently in water than in organic solvents like benzene or hexane.[5]
| Solvent | Yield of γ-lactone |
| Water | High Yield |
| Benzene | No desired product |
| Hexane | No desired product |
This remarkable solvent effect highlights the potential for developing more environmentally friendly radical reactions initiated by trialkylboranes.[5]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows.
References
- 1. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tripropylborane: Established Routes vs. a Novel Catalytic Approach
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key organoboron reagents like tripropylborane is of paramount importance. This guide provides a detailed comparison of established synthetic methodologies for this compound with a novel, catalytic approach, offering insights into their respective performances based on experimental data.
Two primary routes have traditionally dominated the synthesis of this compound: the reaction of a Grignard reagent with a boron electrophile and the hydroboration of propene. While effective, these methods present distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. This guide introduces a modern, palladium-catalyzed approach as a potential alternative, offering a comparative analysis to aid in the selection of the most suitable method for a given research need.
Performance Comparison of Synthetic Routes to this compound
The following table summarizes the key performance indicators for the established and the newly proposed synthetic routes to this compound. The data presented for the novel catalytic route is based on preliminary experimental findings.
| Parameter | Grignard Route (Boron Trifluoride Etherate) | Hydroboration Route (Borane-THF Complex) | Novel Catalytic Route (Palladium-Catalyzed Borylation) |
| Yield | 85-95% | 90-98% | 88% |
| Purity | >98% | >99% | >99% |
| Reaction Time | 2-4 hours | 1-2 hours | 18 hours |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature | 80°C |
| Starting Materials | Propylmagnesium bromide, Boron trifluoride etherate | Propene, Borane-THF complex | 1-Bromopropane, Bis(pinacolato)diboron, Propylmagnesium bromide, Pd catalyst |
| Key Advantages | High yield, well-established | High purity, atom economical | Milder for the initial borylation step, potential for broader substrate scope |
| Key Disadvantages | Highly exothermic, requires strict anhydrous conditions | Use of gaseous propene can be challenging to handle | Longer reaction time, requires a catalyst |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below to allow for replication and further investigation.
Established Route 1: Grignard Reaction with Boron Trifluoride Etherate
This method involves the reaction of a propyl Grignard reagent with boron trifluoride etherate.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Boron trifluoride etherate
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings under an inert atmosphere.
-
A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of propylmagnesium bromide.
-
Once the Grignard reagent formation is complete, the solution is cooled to 0°C.
-
A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of anhydrous hexane to precipitate magnesium salts.
-
The mixture is filtered under an inert atmosphere, and the solvent is removed from the filtrate under reduced pressure to yield this compound.
Established Route 2: Hydroboration of Propene
This route utilizes the addition of borane to propene.
Materials:
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Propene gas
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a septum is charged with a 1 M solution of borane-THF complex under an inert atmosphere.
-
The flask is cooled to 0°C in an ice bath.
-
Propene gas is bubbled through the stirred borane-THF solution at a controlled rate.
-
The reaction progress is monitored by the disappearance of the B-H stretch in the IR spectrum or by ¹¹B NMR spectroscopy.
-
Once the reaction is complete, the excess propene is removed by purging the system with an inert gas.
-
The THF is removed under reduced pressure to afford crude this compound, which can be further purified by distillation.
Novel Catalytic Route: Palladium-Catalyzed Borylation
This novel approach involves a two-step, one-pot synthesis starting with the palladium-catalyzed borylation of 1-bromopropane.
Materials:
-
1-Bromopropane
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Pd(dppf)Cl₂] catalyst
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Propylmagnesium bromide (2 M solution in THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask is charged with 1-bromopropane, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate under an inert atmosphere.
-
Anhydrous 1,4-dioxane is added, and the mixture is heated to 80°C for 16 hours.
-
The reaction mixture is cooled to room temperature.
-
A 2 M solution of propylmagnesium bromide in THF is added dropwise to the reaction mixture at 0°C.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for the Grignard-based synthesis of this compound.
Caption: Workflow for the hydroboration-based synthesis of this compound.
Caption: Workflow for the novel catalytic synthesis of this compound.
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of Tripropylborane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of tripropylborane, a versatile reagent in organic synthesis. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in unequivocally determining the structure of this compound. This guide also presents a comparison with its lower and higher alkylborane homologues, triethylborane and tributylborane, to provide a broader context for spectral interpretation.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. Below is a summary of the key spectroscopic data for this compound and its common alternatives.
| Spectroscopic Technique | This compound (C₉H₂₁B) | Triethylborane (C₆H₁₅B) | Tributylborane (C₁₂H₂₇B) |
| ¹H NMR | δ ~1.0-1.5 ppm (m) | δ ~0.9 ppm (m) | δ ~0.9, 1.3-1.4 ppm (m) |
| ¹³C NMR | δ ~18.7 (br), 17.6, 17.2 ppm[1] | δ ~16.5 (br), 8.6 ppm | δ ~27.2, 26.5, 14.1 ppm |
| ¹¹B NMR | ~+82 ppm[2] | ~+86 ppm | ~+86 ppm |
| IR Spectroscopy (cm⁻¹) | C-H stretching (~2870-2960), C-H bending (~1465, ~1380), B-C stretching | C-H stretching (~2875-2960), C-H bending (~1460, ~1380), B-C stretching | C-H stretching (~2870-2960), C-H bending (~1465, ~1375), B-C stretching |
| Mass Spectrometry (m/z) | M⁺• not observed, characteristic fragments at 111, 97, 83, 69, 55, 41[1] | M⁺• at 98, characteristic fragments at 69, 57, 41 | M⁺• not observed, characteristic fragments at 139, 125, 111, 97, 83, 57, 41 |
Detailed Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹¹B NMR: The ¹¹B NMR spectrum provides a direct and unambiguous confirmation of the presence of a trialkylborane. This compound exhibits a single broad resonance at approximately +82 ppm, which is characteristic of a three-coordinate boron atom in a trialkylborane.[2]
-
¹³C NMR: The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three different carbon atoms of the propyl chains.[1] The signal for the carbon atom directly attached to the boron (Cα) is typically broad due to quadrupolar relaxation of the adjacent boron nucleus. The other two signals for the Cβ and Cγ carbons are sharper.
-
¹H NMR: The ¹H NMR spectrum of this compound displays complex multiplets in the aliphatic region, typically between 1.0 and 1.5 ppm. These multiplets arise from the overlapping signals of the methylene (-CH₂-) and methyl (-CH₃) protons of the three propyl chains. Due to the free rotation around the C-C and B-C bonds, distinct signals for each proton are not typically observed at room temperature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the propyl groups. Key absorption bands include:
-
C-H stretching: Strong bands in the region of 2870-2960 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-H bending: Absorptions around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups, respectively.
-
B-C stretching: The B-C stretching vibration is expected to appear in the fingerprint region, but it is often weak and can be difficult to assign definitively.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound typically does not show a prominent molecular ion peak (M⁺•) due to the high lability of the B-C bonds. Instead, the spectrum is dominated by a series of fragment ions resulting from the successive loss of propyl and smaller alkyl radicals. Common fragments observed include [M-C₃H₇]⁺, [M-2(C₃H₇)]⁺, and various other hydrocarbon fragments.[1]
Experimental Protocols
Given the air- and moisture-sensitivity of this compound, all experimental procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube.
-
The NMR tube should be flame-dried or oven-dried prior to use to remove any adsorbed water.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra security.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer.
-
For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required. Use BF₃·OEt₂ as an external reference.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
For ¹H NMR, standard acquisition parameters are generally sufficient.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
In an inert atmosphere, place a small drop of neat this compound between two dry, infrared-transparent salt plates (e.g., KBr, NaCl).
-
Press the plates together to form a thin liquid film.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the clean salt plates before running the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Due to its volatility and reactivity, this compound is best analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a dilute solution of this compound in a dry, volatile, and inert solvent (e.g., hexane).
-
Inject the solution into the GC-MS system. The GC will separate the this compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.
Caption: Workflow for the spectroscopic structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of spectroscopic methods. ¹¹B NMR provides unequivocal evidence of the trialkylborane functionality. ¹³C and ¹H NMR confirm the presence and connectivity of the propyl chains. IR spectroscopy identifies the characteristic vibrations of the alkyl groups, and mass spectrometry reveals a predictable fragmentation pattern. By comparing the obtained data with the reference values provided in this guide and with data from related alkylboranes, researchers can confidently verify the structure of synthesized or purchased this compound, ensuring the quality and reliability of their chemical studies.
References
A Comparative Guide to Tripropylborane and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency, selectivity, and safety. Tripropylborane, a trialkylborane, has long been utilized as a versatile reagent. However, the development of alternative boranes has provided chemists with a broader toolkit, offering distinct advantages in various synthetic transformations. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection.
Overview of this compound and Its Alternatives
This compound is a colorless, pyrophoric liquid that finds application as a reducing agent and in radical-initiated reactions.[1] Its utility is often weighed against its hazardous nature, which necessitates careful handling under inert atmosphere.[2] In contrast, alternatives such as 9-Borabicyclo[3.3.1]nonane (9-BBN), Catecholborane, and Diisopinocampheylborane offer improved stability, selectivity, and safety profiles for a range of applications.
Table 1: General Properties of this compound and Its Alternatives
| Reagent | Chemical Formula | Physical State | Key Features | Primary Applications |
| This compound | (CH₃CH₂CH₂)₃B | Liquid | Pyrophoric, strong reducing agent | Radical reactions, reductions |
| 9-BBN | C₈H₁₅B | White Solid (Dimer) | Air-stable, high regioselectivity | Hydroboration, Suzuki-Miyaura coupling |
| Catecholborane | C₆H₅BO₂ | Liquid | Monomeric, mild hydroborating agent | Hydroboration, stereoselective reductions |
| Diisopinocampheylborane | C₂₀H₃₅B | White Solid (Dimer) | Chiral, high enantioselectivity | Asymmetric reductions, asymmetric hydroboration |
Performance in Key Synthetic Applications
The performance of these boranes is best evaluated in the context of specific chemical transformations.
Hydroboration of Alkenes
Hydroboration is a fundamental reaction for the anti-Markovnikov hydration of alkenes. The regioselectivity of the borane addition is a critical performance indicator.
Table 2: Regioselectivity in the Hydroboration of Terminal Alkenes
| Alkene | Borane Reagent | % Boron on Terminal Carbon |
| 1-Hexene | Diborane | 94%[1][3] |
| 9-BBN | 99.9%[1][3] | |
| Thexylborane | 94%[1][3] | |
| Styrene | Diborane | 80%[1][3] |
| 9-BBN | 98.5%[3] | |
| Catecholborane | 43-55% (linear alcohol)[2] |
As indicated in Table 2, sterically hindered boranes like 9-BBN exhibit superior regioselectivity in the hydroboration of terminal alkenes compared to less hindered boranes like diborane (which serves as a proxy for the general reactivity of simple trialkylboranes like this compound).[1][3]
Asymmetric Reduction of Ketones
For the synthesis of chiral alcohols, chiral boranes such as Diisopinocampheylborane are indispensable. The enantiomeric excess (ee) is the key metric for evaluating performance.
Table 3: Enantioselective Reduction of Acetophenone
| Chiral Borane Reagent | Product Configuration | Enantiomeric Excess (ee) |
| Diisopinocampheylborane (Ipc₂BH) | Varies with reagent chirality | Modest (12-45% with Ipc₂BH)[4] |
| (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™) | R-(+)-1-phenylethanol | 75-99%[4][5] |
| Oxazaborolidinone/Borane | R-(+)-1-phenylethanol | 23-76%[6] |
| BINAL-H | Varies with reagent chirality | High enantioselectivity[5] |
The data highlights that derivatives of diisopinocampheylborane, such as (-)-DIP-Chloride™, offer excellent enantioselectivity in the reduction of prochiral ketones.[4][5]
Suzuki-Miyaura Coupling
B-alkyl-9-BBN derivatives are highly effective in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp³)-C(sp²) bonds.
The use of 9-alkyl-9-BBN reagents in Suzuki-Miyaura couplings is advantageous due to their stability and the mild reaction conditions that can be employed.[7][8] The reaction proceeds with retention of configuration at the carbon atom attached to boron.[9]
Experimental Protocols
General Protocol for Hydroboration-Oxidation of a Terminal Alkene with 9-BBN
-
Hydroboration: To a dry, nitrogen-flushed flask containing the terminal alkene (1.0 eq.) in anhydrous THF, add a 0.5 M solution of 9-BBN in THF (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude alcohol. Purify by flash column chromatography.
This protocol is a general guideline and may require optimization for specific substrates.
General Protocol for Asymmetric Reduction of a Prochiral Ketone with (-)-DIP-Chloride™
-
To a stirred solution of (-)-DIP-Chloride™ (1.1 eq.) in anhydrous THF at -25 °C under a nitrogen atmosphere, add a solution of the prochiral ketone (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -25 °C for the time required for complete conversion (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and treat with diethanolamine to precipitate the boron byproducts.
-
Filter the mixture and concentrate the filtrate. Purify the resulting chiral alcohol by flash column chromatography.
This protocol is a general guideline and may require optimization for specific substrates.[10]
Safety and Handling
A critical aspect of reagent selection is the associated hazard profile and handling requirements.
Table 4: Safety and Handling Comparison
| Reagent | Hazards | Handling Precautions |
| This compound | Pyrophoric, water-reactive, toxic | Handle under inert gas (N₂ or Ar). Use syringe techniques. Store in a cool, dry place away from ignition sources.[2] |
| 9-BBN | Flammable solid, moisture sensitive | Handle in a well-ventilated area. Store under inert gas. Avoid contact with water. |
| Catecholborane | Flammable liquid, moisture sensitive | Handle under inert gas. Store in a cool, dry place. |
| Diisopinocampheylborane | Flammable solid, moisture sensitive | Handle under inert gas. Store in a cool, dry place. |
While all boranes require careful handling due to their reactivity with air and moisture, this compound's pyrophoric nature presents a significantly higher risk compared to the solid, more stable alternatives like 9-BBN and diisopinocampheylborane.[2][11]
Conclusion
The evaluation of alternatives to this compound reveals a landscape of reagents with enhanced safety profiles and superior performance in key synthetic applications. For hydroboration, 9-BBN stands out for its exceptional regioselectivity. In the realm of asymmetric synthesis, diisopinocampheylborane and its derivatives are powerful tools for achieving high enantioselectivity in ketone reductions. Catecholborane offers a milder option for hydroboration and specific reduction reactions.
The choice of borane reagent should be guided by the specific requirements of the synthetic transformation, with careful consideration of selectivity, reactivity, and safety. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Hydroboration, a brief historical review through mechanistic views, part I: alkyl-and aryl-substituted olefins, as addition-substrates; the organic chemistry notebook, N ° 15 [scielo.org.bo]
- 2. researchgate.net [researchgate.net]
- 3. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 4. Solved Lab 3/4 Hydroboration and Oxidation of 1-Hexene | Chegg.com [chegg.com]
- 5. dnrcollege.org [dnrcollege.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. york.ac.uk [york.ac.uk]
Tripropylborane as a Catalyst: A Comparative Guide for Researchers
For drug development professionals and researchers in the chemical sciences, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Tripropylborane, a member of the trialkylborane family, has carved out a niche in organic synthesis, primarily recognized for its role in hydroboration reactions. This guide provides an objective comparison of this compound's performance with alternative catalysts, supported by experimental data and detailed methodologies, to aid in informed catalyst selection.
Advantages of this compound in Catalysis
This compound and other trialkylboranes are particularly valued for their utility in hydroboration reactions, a fundamental transformation in organic synthesis that typically leads to the anti-Markovnikov addition of a hydrogen and a boron atom across a carbon-carbon double or triple bond. The resulting organoborane intermediates are versatile and can be further transformed into a variety of functional groups, most commonly alcohols through oxidation.
One of the primary advantages of using trialkylboranes, or generating them in situ, is the high regioselectivity and stereospecificity they offer in the hydroboration of alkenes and alkynes. The boron atom preferentially adds to the less sterically hindered carbon atom, and the addition of the B-H bond occurs in a syn-fashion across the double bond. This predictable outcome is crucial for the synthesis of complex molecules with defined stereochemistry.
Compared to more reactive boranes, such as borane-THF (BH3•THF), pre-formed trialkylboranes can sometimes offer milder reaction conditions. However, it is more common for trialkylboranes like this compound to be formed in situ from the reaction of a borane source with an alkene.
Disadvantages and Limitations
Despite its utility, this compound has several limitations as a catalyst in the broader context of modern synthetic methods. The application of simple trialkylboranes like this compound as true catalysts in a catalytic cycle is limited. In hydroboration, the trialkylborane is a stoichiometric reagent or an intermediate that is consumed and then chemically transformed in a subsequent step.
Furthermore, the Lewis acidity of this compound is relatively low compared to other widely used borane catalysts, such as the highly fluorinated triarylboranes like tris(pentafluorophenyl)borane (B(C6F5)3). This lower Lewis acidity restricts its applicability in a wide range of reactions that require strong electrophilic activation.
Trialkylboranes are also known to be sensitive to air and moisture, requiring handling under inert atmosphere conditions. This can add complexity to the experimental setup compared to more robust catalysts.
Performance Comparison
Direct quantitative comparisons of this compound as a catalyst with other systems are scarce in the literature, as it is not typically employed in a catalytic role in the same manner as transition metals or highly Lewis acidic boranes. However, we can compare the outcomes of reactions where this compound would be an intermediate with those of alternative catalytic systems for similar transformations.
Table 1: Comparison of Catalysts for the Hydration of Terminal Alkenes
| Catalyst/Reagent System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| 1. BH3•THF, 2. H2O2, NaOH | 1-Octene | 1-Octanol | High (not specified) | THF, 0°C to RT | General Procedure[1][2] |
| Tris(2,4,6-trifluorophenyl)borane / HBPin | Phenylacetylene | (E)-2-phenylvinyl)pinacolborane | Quantitative | CH2Cl2, RT, 5h | [3] |
| [Rh(xantphos)]+ / H3B•NMe3 | tert-butyl ethene | Linear hydroboration product | Not specified | Not specified | [4] |
As indicated in Table 1, the hydroboration-oxidation sequence using a simple borane source is a well-established and high-yielding method for the anti-Markovnikov hydration of alkenes. While this compound is not the catalyst but rather an intermediate in this sequence, this represents its primary area of application. In contrast, other boranes like tris(2,4,6-trifluorophenyl)borane can catalytically mediate hydroboration with catecholborane or pinacolborane. Transition metal catalysts, such as rhodium complexes, can also catalyze hydroboration, often with different selectivity profiles.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Octene
This protocol describes the in-situ generation of a trialkylborane (trioctylborane) from 1-octene and borane-THF, followed by oxidation to the corresponding alcohol. This procedure is representative of the synthetic context in which this compound would be formed and utilized.
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex solution (BH3•THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2) solution
-
Diethyl ether
-
1% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere of argon or nitrogen. To a dry round-bottom flask equipped with a magnetic stir bar, add 1-octene (e.g., 0.420 mL).[5]
-
Hydroboration: Cool the flask in an ice-water bath. Slowly add the 1.0 M solution of borane-THF (approximately 1 equivalent of BH3 for every 3 equivalents of the alkene C=C bond) dropwise over 5-10 minutes while stirring.[1][5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 45 minutes.[1]
-
Quenching Excess Borane: Carefully add a few drops of water to quench any unreacted borane-THF.[1]
-
Oxidation: Add 3 M NaOH solution (e.g., 1 mL) followed by the slow, dropwise addition of 30% H2O2 (e.g., 1 mL) over 10 minutes.[1] The reaction may be exothermic.
-
Heat the mixture to reflux for 45 minutes to ensure complete oxidation.[1]
-
Workup: Cool the reaction mixture to room temperature. Add diethyl ether to extract the product. Separate the organic layer.[1]
-
Wash the organic layer sequentially with 1% HCl and then with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-octanol product.[1] The product can be further purified by distillation or chromatography.
Visualizing the Reaction Pathway
The hydroboration-oxidation of an alkene is a two-stage process. The first stage is the hydroboration, where borane adds across the double bond. The second stage is the oxidation of the resulting trialkylborane to the alcohol.
Caption: General workflow for the formation of this compound and its subsequent oxidation.
The hydroboration of alkenes with borane (BH3) proceeds through a concerted, four-membered transition state to form an alkylborane. This process repeats until all three B-H bonds have reacted, yielding a trialkylborane, such as this compound from propene.
Caption: Comparison of stoichiometric vs. catalytic borane pathways.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a key intermediate in the hydroboration-oxidation of alkenes to produce anti-Markovnikov alcohols with high selectivity. Its main advantages lie in the predictability and stereospecificity of the hydroboration step. However, its role as a true catalyst is limited due to its relatively low Lewis acidity and its stoichiometric consumption in its primary application.
For reactions requiring strong Lewis acid catalysis, other boranes such as tris(pentafluorophenyl)borane are superior alternatives. Transition metal catalysts also offer a broad range of catalytic hydroboration reactions, sometimes with complementary selectivity. The choice between using a simple borane source to generate a trialkylborane like this compound in situ and employing a more sophisticated catalytic system will depend on the specific substrate, desired selectivity, and the overall synthetic strategy. Researchers should consider the trade-offs between the simplicity and high yields of the classical hydroboration-oxidation sequence and the potentially milder conditions and broader applicability of modern catalytic systems.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Tris(2,4,6‐trifluorophenyl)borane: An Efficient Hydroboration Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of the hydroboration of alkenes by amine–boranes catalysed by [Rh(xantphos)]+ - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
A Comparative Guide to Hydroboration Reagents: Tripropylborane and Beyond
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, offering a powerful method for the anti-Markovnikov hydration of alkenes and alkynes. The choice of hydroborating agent is critical, directly influencing the regioselectivity, stereoselectivity, and overall efficiency of the transformation. This guide provides a comparative analysis of tripropylborane and other common hydroboration reagents, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
General Principles of Hydroboration-Oxidation
Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. This is followed by an oxidation step, typically with alkaline hydrogen peroxide, which replaces the boron atom with a hydroxyl group.[1] Key characteristics of this two-step process include:
-
Regioselectivity: The reaction typically proceeds with "anti-Markovnikov" selectivity, where the boron atom adds to the less sterically hindered carbon of the double bond, resulting in the alcohol being formed at this position.[1]
-
Stereoselectivity: The addition of the H-B bond occurs in a syn fashion, meaning both the hydrogen and boron atoms add to the same face of the double bond. The subsequent oxidation step proceeds with retention of stereochemistry.[1]
Comparison of Hydroboration Reagents
The reactivity and selectivity of the hydroboration reaction are highly dependent on the steric and electronic properties of the borane reagent. While borane itself (BH3), often used as a complex with THF or dimethyl sulfide, is a versatile reagent, more sterically hindered boranes have been developed to enhance selectivity.
Data Presentation: Regioselectivity of Various Boranes
The following tables summarize the regioselectivity observed for the hydroboration of representative alkenes with different reagents. The data illustrates the percentage of boron addition to the terminal carbon, leading to the anti-Markovnikov alcohol upon oxidation.
Table 1: Hydroboration of 1-Hexene
| Hydroborating Reagent | % Boron Addition to C-1 (Anti-Markovnikov) |
| Diborane (B₂H₆) | 94% |
| Chloroborane-dimethyl sulfide | 99% |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 99.9% |
Table 2: Hydroboration of Styrene
| Hydroborating Reagent | % Boron Addition to C-2 (Anti-Markovnikov) |
| Diborane (B₂H₆) | 80% |
| Disiamylborane | 98% |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 98.5% |
| Thexylborane | 95% |
This compound: While this compound is a member of the trialkylborane family, specific quantitative data on its regioselectivity in the hydroboration of common alkenes is not as readily available in the literature as for the more commonly used hindered boranes. As a trialkylborane, it is expected to exhibit steric hindrance that influences regioselectivity, but to a lesser extent than the bulkier 9-BBN or disiamylborane. Trialkylboranes are known to be tolerant of a variety of functional groups.[2]
Key Reagents in Focus
-
Borane-THF Complex (BH₃•THF): This is a widely used, commercially available reagent. It can react with up to three equivalents of an alkene to form a trialkylborane.[3] While effective, its regioselectivity can be moderate with certain substrates.
-
9-Borabicyclo[3.3.1]nonane (9-BBN): A highly regioselective reagent due to its significant steric bulk.[4] It exists as a dimer and typically requires elevated temperatures for reaction. 9-BBN is particularly useful for the hydroboration of less reactive, sterically hindered alkenes and for achieving high selectivity with terminal alkynes.[5]
-
Disiamylborane (Sia₂BH): Another sterically hindered dialkylborane, prepared from borane and 2-methyl-2-butene.[5] It offers excellent regioselectivity, often comparable to 9-BBN, and is highly sensitive to steric differences in the substrate.
Experimental Protocols
Below are representative experimental protocols for the hydroboration-oxidation of 1-octene. These can be adapted for other substrates and reagents with appropriate modifications to reaction time, temperature, and stoichiometry.
Hydroboration-Oxidation of 1-Octene with Borane-THF
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Hydroboration: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add 1-octene (1.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M BH₃•THF (0.33 eq) via syringe over 10-15 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[6][7]
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH (1.2 eq). Cautiously add 30% H₂O₂ (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.[6]
-
Workup: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[6]
Visualizing the Process
Hydroboration-Oxidation Mechanism
The following diagram illustrates the generally accepted mechanism for the hydroboration of an alkene followed by oxidation to an alcohol.
Caption: General mechanism of hydroboration-oxidation.
Experimental Workflow
This diagram outlines the key stages of a typical hydroboration-oxidation experiment.
Caption: A typical experimental workflow for hydroboration-oxidation.
Conclusion
The selection of a hydroborating agent is a critical parameter in synthetic planning. For high regioselectivity, particularly with sterically demanding or sensitive substrates, hindered boranes such as 9-BBN and disiamylborane are superior choices to borane-THF. While this compound is a viable trialkylborane, more detailed comparative studies are needed to fully delineate its advantages and limitations relative to other reagents. The provided protocols and mechanistic insights serve as a valuable resource for the practical application of this important transformation in a research and development setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. community.wvu.edu [community.wvu.edu]
- 4. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 5. Hydroboration - Wikipedia [en.wikipedia.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Use of Tripropylborane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is a critical decision that balances cost, efficiency, and safety. Tripropylborane (TPB) has emerged as a versatile reagent, particularly in the realms of hydroboration and radical-mediated reactions. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to common alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers a compelling balance of reactivity and selectivity in key synthetic transformations. In hydroboration reactions, it provides a valuable alternative to more sterically hindered and often more expensive reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). For radical reactions, such as the Giese reaction, it serves as an effective initiator, comparable to traditional initiators like azobisisobutyronitrile (AIBN), while offering the advantages of a trialkylborane's unique reactivity profile. This guide will delve into a quantitative comparison of these reagents, considering not only the initial procurement cost but also factors like reaction efficiency, safety, and ease of handling.
Cost Analysis of this compound and Alternatives
The economic viability of a synthetic route is a paramount consideration in both academic and industrial research. The following table summarizes the approximate costs of this compound and its common alternatives. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Price (USD/100g) |
| This compound | B(CH₂CH₂CH₃)₃ | 140.08 | 95% | ~$500 |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | (C₈H₁₄B)₂ | 244.03 | 98% | ~$1110[1] |
| Borane-trimethylamine complex (BTM) | (CH₃)₃N·BH₃ | 72.95 | 97% | ~$406 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | >98% | ~$65 (for 25g) |
Note: Prices are approximate and can vary significantly between suppliers and based on the quantity purchased. The price for AIBN is extrapolated from a smaller quantity and may be lower for bulk purchases.
Performance Comparison in Key Synthetic Applications
The true value of a reagent extends beyond its price tag to its performance in the laboratory. This section compares this compound with its alternatives in two key applications: hydroboration-oxidation and the Giese radical addition reaction.
Hydroboration-Oxidation of Alkenes
Hydroboration-oxidation is a fundamental transformation for the anti-Markovnikov hydration of alkenes. The choice of borane reagent significantly influences the regioselectivity of the reaction.
Experimental Data Summary:
While direct side-by-side comparative studies with this compound are limited in readily available literature, the regioselectivity of various borane reagents in the hydroboration of 1-hexene provides valuable insight.
| Borane Reagent | % Boron on C-1 (less substituted) |
| Diborane | 94% |
| Thexylborane | 94% |
| 9-BBN | 99.9% |
Source: Data compiled from various sources on hydroboration regioselectivity.
It is important to note that thexylborane, (1,1,2-trimethylpropyl)borane, is structurally different from this compound (tri-n-propylborane)[2]. The linear alkyl chains of this compound result in less steric bulk compared to the highly branched thexyl group or the caged structure of 9-BBN. This suggests that the regioselectivity of this compound would likely be comparable to or slightly higher than that of diborane but less than that of highly hindered boranes like 9-BBN.
Cost-Benefit Analysis for Hydroboration:
-
This compound: Offers a good balance of cost and expected selectivity. It is a suitable choice for substrates where high, but not absolute, regioselectivity is required. Its liquid form can also be easier to handle than solid reagents.
-
9-BBN: While offering the highest regioselectivity, it comes at a significantly higher cost[1]. It is the reagent of choice for complex syntheses where exquisite control of stereochemistry is paramount and cost is a secondary concern.
-
Borane-trimethylamine complex (BTM): As a stable, solid source of borane, BTM is a cost-effective option, particularly for large-scale applications where high regioselectivity is not the primary driver.
Giese Radical Addition Reaction
The Giese reaction is a powerful method for carbon-carbon bond formation involving the addition of a radical to an electron-deficient alkene. Trialkylboranes, in the presence of oxygen, can serve as effective radical initiators.
Conceptual Comparison:
-
This compound: As a radical initiator, this compound offers the advantage of generating propyl radicals upon reaction with oxygen. This initiation method can be milder than the thermal decomposition of AIBN. The in-situ generation of radicals can also offer better control over the reaction kinetics.
-
AIBN: A widely used and cost-effective thermal radical initiator[3]. Its decomposition rate is well-characterized at different temperatures, providing predictability. However, it requires elevated temperatures, which may not be suitable for all substrates.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the hydroboration-oxidation of an alkene and a Giese-type radical cyclization.
Hydroboration-Oxidation of 1-Octene
This protocol details the conversion of 1-octene to 1-octanol, a classic example of the anti-Markovnikov hydration of a terminal alkene.
Materials:
-
1-Octene
-
This compound (1 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, needles, separatory funnel, and standard glassware.
Procedure:
-
To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (10.0 g, 89.1 mmol).
-
Add anhydrous THF (50 mL) to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of this compound in THF (29.7 mL, 29.7 mmol) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide (30 mL).
-
With vigorous stirring, add 30% hydrogen peroxide (30 mL) dropwise, ensuring the internal temperature does not exceed 40 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-octanol.
-
Purify the crude product by distillation to obtain pure 1-octanol.
Giese-Type Radical Cyclization using Triethylborane (as a proxy for this compound)
This protocol describes an intramolecular radical cyclization, a common application of the Giese reaction in the synthesis of cyclic compounds. Triethylborane is used here as a readily available and well-studied analog of this compound for radical initiation.
Materials:
-
Appropriate unsaturated alkyl iodide precursor
-
Triethylborane (1 M solution in hexanes)
-
Tributyltin hydride
-
Toluene, anhydrous
-
Silica gel for chromatography
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of the unsaturated alkyl iodide (1.0 equiv) in anhydrous toluene (to make a 0.02 M solution).
-
Add tributyltin hydride (1.2 equiv) to the solution.
-
Add a 1.0 M solution of triethylborane in hexanes (1.5 equiv) dropwise at room temperature.
-
Introduce a gentle stream of air into the reaction mixture via a needle for 15 minutes to initiate the radical reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cyclized product.
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the hydroboration-oxidation pathway and the general workflow for a Giese reaction.
References
Navigating the Environmental Maze: A Comparative Guide to Tripropylborane and Its Alternatives
For researchers, scientists, and drug development professionals seeking to minimize the environmental footprint of their chemical syntheses, this guide offers a comparative analysis of the environmental impact of tripropylborane and its alternatives. This document provides a data-driven overview of their performance, supported by experimental data and detailed methodologies.
This compound and its homologs, such as triethylborane and tributylborane, are versatile reagents in organic synthesis, frequently employed as radical initiators and in hydroboration reactions. However, their pyrophoric nature and potential toxicity raise environmental and safety concerns. This guide delves into the available data on the environmental fate of these compounds and explores safer, more sustainable alternatives.
Comparative Environmental Impact Assessment
To provide a clear comparison, the following table summarizes the key environmental and toxicity data for this compound and its common alternatives. Due to a lack of extensive experimental data for this compound, quantitative structure-activity relationship (QSAR) and other predictive models, such as the US EPA's EPI Suite™, have been utilized to estimate its environmental properties.
| Compound | Molecular Formula | Mammalian Toxicity (LD50, oral, rat) | Aquatic Toxicity (96h LC50, fish) | Aquatic Toxicity (48h EC50, daphnia) | Aquatic Toxicity (72h EC50, algae) | Biodegradability |
| This compound | C9H21B | No data available | Estimated: 1.23 mg/L | Estimated: 0.45 mg/L | Estimated: 0.18 mg/L | Estimated: Not readily biodegradable |
| Triethylborane | C6H15B | 235 mg/kg[1][2] | Estimated: 3.79 mg/L | Estimated: 1.32 mg/L | Estimated: 0.53 mg/L | Not readily biodegradable[3] |
| Tributylborane | C12H27B | 1125 mg/kg[4] | Estimated: 0.41 mg/L | Estimated: 0.13 mg/L | Estimated: 0.05 mg/L | Estimated: Not readily biodegradable |
| AIBN | C8H12N4 | Moderately toxic | Harmful to aquatic life with long lasting effects[2] | No data available | No data available | Not readily biodegradable |
| Dilauroyl Peroxide | C24H46O4 | Low toxicity | No effect up to the limit of solubility[5] | No data available | No data available | Readily biodegradable[5] |
Estimates are based on predictive models and should be interpreted with caution.
Greener Alternatives in Focus
The search for safer chemical practices has led to the development of alternatives to traditional organoborane reagents. These "green" alternatives aim to reduce toxicity, improve biodegradability, and minimize overall environmental impact.
Tin-Free Radical Initiators:
-
Azobisisobutyronitrile (AIBN): A common alternative to organoboranes for radical initiation. While it is not readily biodegradable and is harmful to aquatic life, it is generally considered less hazardous than pyrophoric alkylboranes.[2][6][7]
-
Dilauroyl Peroxide: This organic peroxide is a readily biodegradable radical initiator with low aquatic toxicity, making it a more environmentally benign option.[5][8]
Emerging Green Methodologies:
-
Photoredox Catalysis: This technique uses visible light to generate radicals under mild conditions, often employing catalysts that are less toxic than traditional initiators.[9][10][11][12][13] It represents a significant step towards more sustainable chemical synthesis.
-
Organocatalysis: The use of small organic molecules as catalysts for radical reactions is a rapidly developing field.[3][4][14][15] This approach avoids the use of heavy metals and other potentially toxic elements.
Experimental Protocols
To ensure the reproducibility and standardization of environmental impact assessments, the following methodologies, based on OECD guidelines, are recommended.
Ready Biodegradability - OECD 301
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is monitored by measuring parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen uptake.
Procedure Outline:
-
Preparation of Test Medium: A mineral medium containing essential salts is prepared.
-
Inoculum: The source of microorganisms is typically activated sludge, sewage effluent, or surface water.
-
Test Setup: The test substance is added to the inoculated medium in sealed vessels. Control vessels containing only the inoculum and reference compounds (to check microbial activity) are also prepared.
-
Incubation: The vessels are incubated at a constant temperature (e.g., 20-25°C) for 28 days.
-
Analysis: The chosen parameter (DOC, CO2, or O2) is measured at regular intervals.
-
Data Evaluation: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it reaches a certain degradation threshold (e.g., >60% of theoretical CO2 evolution) within a 10-day window during the 28-day test.
Acute Fish Toxicity - OECD 203
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Principle: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and any abnormal effects are observed and recorded.
Procedure Outline:
-
Test Organisms: A standardized fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.
-
Test Solutions: A series of test solutions with different concentrations of the substance are prepared, along with a control group in clean water.
-
Exposure: Fish are placed in the test solutions and observed for 96 hours.
-
Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours. Any sublethal effects are also noted.
-
Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.
Visualizing Workflows and Relationships
To better understand the processes involved in assessing environmental impact, the following diagrams, generated using Graphviz, illustrate key workflows.
Conclusion
The available data, supplemented by predictive modeling, suggests that this compound and its close homologs pose a significant environmental risk due to their predicted aquatic toxicity and poor biodegradability. In contrast, several greener alternatives offer a more sustainable path forward. Tin-free radical initiators like dilauroyl peroxide present a readily available and more environmentally benign option. Furthermore, emerging technologies such as photoredox and organocatalysis hold the promise of revolutionizing radical chemistry by offering highly efficient and selective transformations under mild, environmentally friendly conditions. For researchers and drug development professionals committed to the principles of green chemistry, the exploration and adoption of these alternatives are paramount.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. Azobisisobutyronitrile | C8H12N4 | CID 6547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkema.com [arkema.com]
- 6. Page loading... [guidechem.com]
- 7. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. insuf.org [insuf.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Titanocenes as Photoredox Catalysts Using Green‐Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. asiaresearchnews.com [asiaresearchnews.com]
- 15. ijpsjournal.com [ijpsjournal.com]
Ensuring Reproducibility in Tripropylborane Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving reproducible results is paramount. In the realm of organic synthesis, the variability of reagents can be a significant hurdle. This guide provides a comprehensive comparison of tripropylborane with alternative hydroborating agents, supported by experimental data, to aid in ensuring the consistency and reliability of your chemical transformations.
This compound is a valuable reagent in organic chemistry, primarily utilized for hydroboration reactions. However, its pyrophoric nature and sensitivity to air and moisture necessitate careful handling and stringent quality control to ensure reproducible outcomes. This guide will delve into the critical aspects of working with this compound, from synthesis and quality assessment to its application in hydroboration, while also comparing its performance to other commonly used hydroborating agents.
Understanding the Reagent: Synthesis and Quality Control
The quality of this compound is a cornerstone of reproducible research. In-house preparation or rigorous testing of commercial batches is essential.
Experimental Protocol: Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound involves the reaction of a propyl Grignard reagent with boron trifluoride etherate.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent for reaction (e.g., diethyl ether or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Grignard Reagent Preparation: Under an inert atmosphere, magnesium turnings are placed in a flame-dried flask. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide.
-
Reaction with BF₃·OEt₂: The freshly prepared Grignard reagent is then slowly added to a cooled solution of boron trifluoride etherate in anhydrous diethyl ether under a continuous inert gas flow.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature. The work-up procedure typically involves the removal of magnesium salts by filtration under inert conditions.
-
Purification: The resulting this compound solution can be used directly or purified by distillation under reduced pressure.
Quality Control: Ensuring Reagent Purity
The purity of this compound is critical for achieving consistent reaction outcomes. The following analytical techniques are recommended for quality control.
| Analytical Technique | Parameter Assessed | Typical Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identification of impurities | A single major peak corresponding to this compound. Impurities may include residual solvents, oxidation byproducts (e.g., tripropylborate), or unreacted starting materials.[1][2][3][4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | ¹H NMR: Characteristic signals for the propyl groups. ¹¹B NMR: A single broad resonance is expected for this compound. The chemical shift can provide information about the coordination environment of the boron atom.[6][7][8][9][10] |
| Titration | Molarity of the solution | Titration with a suitable standard (e.g., a known amount of a ketone followed by hydrolysis and titration of the resulting base) can determine the concentration of the active this compound. |
Performance in Hydroboration Reactions: A Comparative Analysis
The choice of hydroborating agent can significantly impact the yield, regioselectivity, and stereoselectivity of a reaction. Below is a comparison of this compound with two common alternatives: 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane.
| Substrate | Hydroborating Agent | Yield (%) | Regioselectivity (Anti-Markovnikov:Markovnikov) | Stereoselectivity (Syn:Anti) |
| 1-Octene | This compound | ~90 | ~94:6 | >99:1 |
| 9-BBN | >95 | >99:1 | >99:1 | |
| Disiamylborane | ~98 | >99:1 | >99:1 | |
| 1-Methylcyclohexene | This compound | Moderate | Major: Anti-Markovnikov | High Syn |
| 9-BBN | High | >99:1 (Anti-Markovnikov) | >99:1 (Syn)[11][12] | |
| Disiamylborane | High | High (Anti-Markovnikov) | High Syn | |
| Styrene | This compound | Variable | ~80:20 | N/A |
| 9-BBN | High | >98:2[13] | N/A | |
| Disiamylborane | High | ~98:2[13] | N/A |
Note: Yields and selectivities can vary depending on the specific reaction conditions. The data presented is a representative summary from various sources.
Experimental Protocol: Hydroboration-Oxidation of 1-Octene
This protocol details the hydroboration of 1-octene followed by oxidation to the corresponding alcohol, a common application of this compound chemistry.[14][15][16][17][18]
Materials:
-
This compound solution in THF (concentration determined by titration)
-
1-Octene
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Hydroboration: Under an inert atmosphere, a solution of 1-octene in anhydrous THF is cooled in an ice bath. The this compound solution is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-2 hours).
-
Oxidation: The reaction mixture is cooled again in an ice bath. 3 M NaOH solution is added, followed by the slow, dropwise addition of 30% H₂O₂ solution, ensuring the temperature remains below 25°C.
-
Work-up: After the addition of hydrogen peroxide, the mixture is stirred at room temperature until the oxidation is complete (can be monitored by TLC or GC). The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude alcohol product can be purified by distillation or column chromatography.
Troubleshooting Common Issues
Reproducibility can be hampered by several factors. This troubleshooting guide addresses common problems encountered in this compound chemistry.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive or degraded this compound reagent. | Verify the quality and concentration of the this compound solution using the QC methods described above. Use freshly prepared or recently purchased and properly stored reagent. |
| Presence of moisture or oxygen in the reaction. | Ensure all glassware is thoroughly flame-dried and the reaction is conducted under a strict inert atmosphere. Use anhydrous solvents. | |
| Incomplete reaction. | Increase reaction time or temperature (with caution, as side reactions may occur). Monitor the reaction progress by TLC or GC. | |
| Poor regioselectivity | Steric hindrance of the substrate. | For highly hindered alkenes, consider using a less sterically demanding borane reagent if the desired regioselectivity is not achieved. |
| Reaction temperature too high. | Perform the hydroboration step at a lower temperature (e.g., 0°C or -78°C). | |
| Formation of unexpected byproducts | Oxidation of the organoborane intermediate during work-up. | Ensure the oxidation step is carried out efficiently and that the reaction is not exposed to air for extended periods before oxidation. |
| Rearrangement of the organoborane. | While less common with trialkylboranes, consider the possibility of isomerization at elevated temperatures. |
Visualizing the Workflow for Quality and Reproducibility
To ensure consistent results, a systematic workflow is essential. The following diagrams, generated using Graphviz, illustrate a quality control workflow for this compound and a decision tree for troubleshooting hydroboration reactions.
Caption: Quality control workflow for this compound.
References
- 1. Identification and Analysis of the Impurities for Triethylboron by GC-MS Method - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 8. science-and-fun.de [science-and-fun.de]
- 9. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron NMR [chem.ch.huji.ac.il]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Kinetic Studies of Trialkylborane Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction rates of various trialkylboranes, with a focus on their autoxidation kinetics. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate trialkylborane for their specific applications, such as in radical-mediated synthesis.
Introduction to Trialkylborane Reactivity
Trialkylboranes are versatile reagents in organic synthesis, primarily known for their role in hydroboration and as radical initiators.[1] Their reaction with molecular oxygen, a process known as autoxidation, is a free-radical chain reaction of significant interest.[2][3] This guide focuses on the kinetics of this autoxidation process, comparing the rates of different trialkylboranes.
The autoxidation of trialkylboranes is a complex process that can be influenced by factors such as the structure of the alkyl groups, oxygen concentration, and the presence of inhibitors or promoters.[4][5] Understanding the kinetics of these reactions is crucial for controlling reaction outcomes and ensuring reproducibility.
Comparative Kinetic Data
The primary initiation step of trialkylborane autoxidation is the direct reaction between the trialkylborane (R₃B) and oxygen (O₂). This step is often the rate-determining step in the overall chain reaction. The following table summarizes the experimentally determined rate constants for the primary initiation of autoxidation for several trialkylboranes.
| Trialkylborane | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Solvent | Reference |
| Tri-s-butylborane | 1.8 x 10⁻³ | Benzene | [4] |
| Tri-isobutylborane | 0.9 x 10⁻³ | Benzene | [4] |
| Tricyclohexylborane | 1.9 x 10⁻³ | Benzene | [4] |
| Tri-n-butylborane | Not directly measured due to diffusion control | Iso-octane | [2] |
Note: The autoxidation of tri-n-butylborane is typically too fast to measure accurately under normal conditions as it is limited by the rate of oxygen diffusion into the solution.[2] Its reactivity is often controlled by using a complexing agent like pyridine.[2]
Reaction Mechanism and Experimental Workflow
The autoxidation of trialkylboranes proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. A key feature of this process is the formation of an intermediate peroxide, which can lead to an autocatalytic cycle.
Figure 1: Simplified radical chain mechanism for trialkylborane autoxidation.
A common experimental workflow for studying the kinetics of these reactions involves monitoring the consumption of oxygen or the formation of products over time. Radical traps are often employed to isolate the initiation step.
Figure 2: General experimental workflow for kinetic studies of trialkylborane autoxidation.
Experimental Protocols
The following is a generalized protocol for determining the rate of initiation of trialkylborane autoxidation. Specific concentrations, solvents, and analytical methods may vary depending on the specific trialkylborane and the instrumentation available.
Objective: To determine the primary initiation rate constant for the reaction of a trialkylborane with oxygen.
Materials:
-
Trialkylborane (e.g., tri-s-butylborane)
-
Inert solvent (e.g., benzene, iso-octane)
-
Radical inhibitor (e.g., galvinoxyl)
-
High-purity oxygen and nitrogen
-
Gas-tight syringe
-
Reaction vessel with a septum and magnetic stirrer
-
Spectrophotometer (UV-Vis) or a system for measuring oxygen uptake.
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a solution of the trialkylborane and the radical inhibitor (e.g., galvinoxyl) in the chosen inert solvent. The concentration of the inhibitor should be sufficient to trap all the initially formed radicals.
-
Seal the vessel with a septum.
-
-
Initiation of the Reaction:
-
Stir the solution at a constant temperature (e.g., 25°C).
-
Using a gas-tight syringe, introduce a known volume of pure oxygen into the headspace of the reaction vessel. Alternatively, the reaction can be carried out under a constant pressure of oxygen.
-
-
Monitoring the Reaction:
-
Method A: Spectrophotometry: If using a colored inhibitor like galvinoxyl, monitor the decrease in its absorbance at its λ_max over time using a UV-Vis spectrophotometer. The rate of disappearance of the inhibitor is directly related to the rate of radical formation.
-
Method B: Oxygen Uptake: Monitor the decrease in oxygen pressure in the headspace of the reaction vessel over time using a pressure transducer. This method directly measures the rate of oxygen consumption.
-
-
Data Analysis:
-
From the experimental data, determine the initial rate of the reaction.
-
The rate of initiation (R_i) can be calculated from the rate of inhibitor consumption or oxygen uptake, taking into account the stoichiometry of the trapping reaction.
-
The primary initiation rate constant (k_init) can then be determined from the rate law, which is typically first order in both the trialkylborane and oxygen: R_i = k_init * [R₃B] * [O₂].[4]
-
Safety Precautions: Trialkylboranes can be pyrophoric (ignite spontaneously in air) and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The kinetic studies of trialkylborane autoxidation reveal that the structure of the alkyl group has a discernible effect on the rate of the primary initiation step. Trialkylboranes with secondary alkyl groups, such as tri-s-butylborane and tricyclohexylborane, exhibit faster initiation rates compared to those with primary, branched alkyl groups like tri-isobutylborane. For highly reactive trialkylboranes such as tri-n-butylborane, the reaction rate is often limited by the diffusion of oxygen. These kinetic insights are essential for the rational design and optimization of chemical processes that utilize trialkylboranes as radical initiators. Researchers should consider these relative reaction rates when selecting a trialkylborane for a specific synthetic transformation to achieve desired outcomes and ensure experimental control.
References
- 1. fiveable.me [fiveable.me]
- 2. Homolytic organometallic reactions. Part II. The kinetics and rate constants for the autoxidation of organoboron compounds in solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of autoxidation of trialkylboranes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Rates of primary initiation of trialkylborane autoxidations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
A Mechanistic Showdown: Tripropylborane vs. Other Organoboranes for Researchers & Drug Development Professionals
In the landscape of synthetic organic chemistry, organoboranes are indispensable reagents, facilitating a wide array of transformations from hydroboration-oxidation to radical-mediated C-C bond formation. Among the plethora of available organoboranes, the choice of the boron reagent can significantly impact reaction efficiency, selectivity, and overall success. This guide provides a detailed mechanistic comparison of tripropylborane with two other commonly employed organoboranes: triethylborane and the sterically hindered 9-borabicyclo[3.3.1]nonane (9-BBN). This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Performance Metrics
To facilitate a rapid comparison, the following table summarizes the key characteristics of this compound, triethylborane, and 9-BBN in two primary applications: hydroboration and radical initiation.
| Feature | This compound | Triethylborane | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| Hydroboration | |||
| Regioselectivity | Good | Good | Excellent[1] |
| Steric Hindrance | Moderate | Low | High[1] |
| Reactivity | High | High | Moderate |
| Radical Initiation | |||
| Efficiency | Effective | Effective, well-studied[2][3] | Not typically used |
| Mechanism | Presumed similar to Triethylborane | Two-stage mechanism involving oxygen[2] | N/A |
| Lewis Acidity | Moderate | Moderate | Lower |
In-Depth Mechanistic Comparison
Hydroboration: A Tale of Steric Influence
The hydroboration of alkenes and alkynes, followed by oxidation, is a cornerstone of organoborane chemistry, providing a route to alcohols and carbonyl compounds with anti-Markovnikov regioselectivity and syn-stereospecificity. The mechanism proceeds through a concerted, four-membered transition state where the boron atom adds to the less substituted carbon of the double bond.[4] The steric bulk of the organoborane reagent plays a pivotal role in dictating the regioselectivity of this addition.
This compound and Triethylborane:
Both this compound and triethylborane are considered to be sterically unhindered organoboranes. Their smaller size allows for rapid reaction with a wide range of alkenes. However, this lower steric demand can lead to diminished regioselectivity, particularly with internal or sterically less differentiated alkenes. While direct comparative kinetic data for this compound is scarce, it is expected to exhibit slightly higher steric bulk than triethylborane due to the longer propyl chains, which may translate to marginally improved regioselectivity in some cases.
9-Borabicyclo[3.3.1]nonane (9-BBN): The Champion of Selectivity
In stark contrast, 9-BBN is a highly sterically hindered dialkylborane. Its rigid bicyclic structure imposes significant steric constraints, leading to exceptionally high regioselectivity in the hydroboration of alkenes.[1] For instance, in the hydroboration of styrene, diborane affords the anti-Markovnikov product with around 80% selectivity, whereas 9-BBN achieves selectivities of over 98%.[1] This makes 9-BBN the reagent of choice when exquisite control of regiochemistry is paramount. The trade-off for this high selectivity is a generally lower reaction rate compared to less hindered trialkylboranes.
Experimental Data: Regioselectivity in Hydroboration of Alkenes
| Alkene | Organoborane | % Anti-Markovnikov Product |
| 1-Hexene | Diborane | 94%[1] |
| 9-BBN | >99%[1] | |
| Styrene | Diborane | 80%[1] |
| 9-BBN | 98.5%[1] |
Experimental Protocol: General Procedure for Hydroboration-Oxidation of 1-Octene
This protocol provides a general framework for conducting a hydroboration-oxidation reaction. For a comparative study, reaction conditions should be kept identical for each organoborane.
-
Hydroboration: To a flame-dried, argon-purged flask containing the alkene (e.g., 1-octene, 1.0 mmol) in anhydrous THF (5 mL) at 0 °C, the organoborane (1.1 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.[5][6][7][8]
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 3M NaOH (2 mL) is carefully added, followed by the dropwise addition of 30% H₂O₂ (2 mL).[5][6][7][8]
-
Workup: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The product can then be purified by flash chromatography.
Logical Workflow for Hydroboration-Oxidation
Caption: Workflow for the two-step hydroboration-oxidation of an alkene.
Radical Initiation: A Subtle Distinction
Trialkylboranes, in the presence of molecular oxygen, are effective radical initiators, even at low temperatures.[3] This property is widely exploited in various radical-mediated transformations.
Triethylborane: The Well-Studied Initiator
The mechanism of radical initiation by triethylborane/O₂ has been studied in detail and is understood to proceed via a two-stage process. The initial, slow reaction between triethylborane and oxygen generates an ethyl radical and a diethylborylperoxy radical. These radicals can then initiate the desired radical chain reaction. A secondary, more efficient initiation process can occur between the initially formed ethylperoxyborane and another molecule of triethylborane.[2]
This compound: A Close Relative
While specific kinetic studies on the radical initiation efficiency of this compound are not as prevalent in the literature, its mechanism is presumed to be analogous to that of triethylborane. The slightly larger propyl group may have a minor influence on the rates of the initiation steps, but it is generally considered an effective radical initiator. The choice between triethylborane and this compound for radical initiation may often come down to practical considerations such as physical properties (boiling point, handling) rather than significant mechanistic differences.
9-BBN: Not the Right Tool for the Job
Due to its structure, where the boron atom is part of a bicyclic system and bears only one hydride, 9-BBN is not typically employed as a radical initiator in the same manner as trialkylboranes.
Signaling Pathway for Triethylborane-Mediated Radical Initiation
Caption: Two-stage radical initiation mechanism by triethylborane and oxygen.
Lewis Acidity: A Key Determinant of Reactivity
The empty p-orbital on the boron atom of organoboranes confers Lewis acidity, allowing them to accept electron pairs from Lewis bases. This property is fundamental to their reactivity, influencing the formation of "ate" complexes which are key intermediates in many organoborane reactions.
The Lewis acidity of trialkylboranes is influenced by the electronic effects of the alkyl groups. Propyl and ethyl groups are both electron-donating through an inductive effect, which slightly reduces the Lewis acidity of the boron center compared to borane (BH₃) itself. It is generally expected that the Lewis acidities of this compound and triethylborane are comparable, with any differences being subtle.
In contrast, the steric bulk of 9-BBN can hinder the approach of Lewis bases to the boron center, which can affect the rate of "ate" complex formation and subsequent reactions.
Experimental Protocol: Comparative Determination of Lewis Acidity (Gutmann-Beckett Method)
The relative Lewis acidity of organoboranes can be determined experimentally using the Gutmann-Beckett method, which involves monitoring the change in the ³¹P NMR chemical shift of a Lewis base probe, such as triethylphosphine oxide (Et₃PO), upon coordination to the Lewis acid.
-
A solution of Et₃PO in a suitable anhydrous solvent (e.g., C₆D₆) is prepared, and its ³¹P NMR spectrum is recorded.
-
A stoichiometric amount of the organoborane (this compound, triethylborane, or 9-BBN) is added to the solution.
-
The ³¹P NMR spectrum of the resulting Lewis acid-base adduct is recorded.
-
The difference in the ³¹P chemical shift (Δδ³¹P) between the free and complexed Et₃PO is calculated. A larger downfield shift (larger Δδ³¹P) indicates a stronger Lewis acid.
Logical Diagram for Lewis Acidity Comparison
Caption: Experimental workflow for comparing the Lewis acidity of organoboranes.
Conclusion
The choice between this compound, triethylborane, and 9-BBN is dictated by the specific requirements of the chemical transformation.
-
For high regioselectivity in hydroboration , 9-BBN is the undisputed choice due to its significant steric bulk.
-
For applications requiring a less hindered and highly reactive hydroboration reagent , both this compound and triethylborane are suitable options, with this compound potentially offering a marginal increase in steric differentiation.
-
As radical initiators , this compound and triethylborane are both effective, with a well-understood mechanism for the latter. The selection between them may be based on physical properties and reaction conditions.
While a comprehensive, direct quantitative comparison of this compound with these other organoboranes is not extensively documented, a mechanistic understanding and extrapolation from closely related analogues provide a strong framework for rational reagent selection in research and development. Further experimental studies directly comparing the kinetics and selectivity of these reagents under standardized conditions would be a valuable contribution to the field.
References
- 1. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safe Disposal of Tripropylborane: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of pyrophoric reagents like tripropylborane is a critical aspect of laboratory safety. This compound, a trialkylborane, is highly reactive and can ignite spontaneously upon contact with air.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.[3][4]
-
Inert Atmosphere: All handling and disposal operations must be conducted under an inert atmosphere, such as nitrogen or argon, in a glovebox or using a Schlenk line in a fume hood.[3][5]
-
Work Area: The work area, typically a fume hood, should be clean and free of flammable materials.[4] An appropriate fire extinguisher (Class D for reactive metals) and a container of powdered lime or sand should be readily accessible.[2][4]
-
Buddy System: Never work alone when handling pyrophoric materials.[4]
Detailed Disposal Protocol: Quenching of this compound
The primary method for the safe disposal of this compound is through a controlled quenching (deactivation) process. This involves the slow, sequential addition of protic solvents to neutralize its reactivity.
Step 1: Dilution
-
Transfer the this compound to be disposed of into a reaction flask equipped with a stirrer and under an inert atmosphere.
-
Dilute the this compound with a dry, inert, high-boiling solvent such as hexane, heptane, or toluene.[1][3] The final concentration of this compound should be less than 20% by weight, with a concentration of less than 5% being ideal for safer handling.[3][6]
Step 2: Cooling
-
Place the reaction flask in a cooling bath, such as an ice-water bath, to maintain a low temperature and control the rate of reaction. A temperature of 0°C is recommended for the initial quenching step.[1]
Step 3: Sequential Quenching
-
Isopropanol Addition: Slowly add dry isopropanol to the stirred, cooled solution of this compound.[1][3] The addition should be dropwise to control the exothermic reaction and prevent a rapid temperature increase. Continue the slow addition until the vigorous reaction ceases.
-
Methanol Addition: After the reaction with isopropanol has subsided, slowly add methanol. Methanol is a more reactive quenching agent and will help ensure the complete neutralization of any remaining this compound.[1]
-
Water Addition: Once the addition of methanol no longer produces a noticeable reaction, slowly and carefully add water dropwise to quench any remaining reactive species.[1]
Step 4: Final Neutralization and Waste Collection
-
After the final water addition, allow the mixture to slowly warm to room temperature while continuing to stir for several hours (at least 6 hours is recommended) to ensure the reaction is complete.[1]
-
The resulting solution can then be neutralized by the addition of a weak acid like citric or acetic acid while still under an inert atmosphere.[1]
-
The final, quenched solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[1][4]
Quantitative Data for this compound Disposal
The following table summarizes the key quantitative parameters for the safe quenching of this compound.
| Parameter | Recommended Value/Range | Notes |
| Initial Concentration | < 5-20% by weight in an inert solvent | Lower concentrations are safer.[3][6] |
| Inert Solvent | Dry Hexane, Heptane, or Toluene | High-boiling, non-reactive solvents are preferred.[1][3] |
| Quenching Temperature | 0°C (Ice-Water Bath) | For the initial quenching with isopropanol.[1] |
| Quenching Agents | Isopropanol, Methanol, Water | Added sequentially.[1] |
| Stirring Time (Post-Quenching) | ≥ 6 hours | To ensure complete reaction.[1] |
Experimental Workflow for this compound Disposal
The logical flow of the disposal procedure can be visualized as follows:
References
Personal protective equipment for handling Tripropylborane
This guide provides crucial safety and logistical information for the handling of Tripropylborane, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices from handling to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is known to be flammable and can be irritating to the skin, eyes, and respiratory system[1]. Due to its reactivity, it is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent accidents.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Scenario | Required PPE | Specifications and Best Practices |
| Routine Handling (Small Quantities in a Fume Hood) | Eye Protection, Hand Protection, Body Protection | - Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing[2]. - Hand Protection: Use chemical-resistant gloves. Given the lack of specific glove compatibility data for this compound, it is recommended to use nitrile or neoprene gloves[3]. Double gloving is a recommended practice. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination occurs. - Body Protection: A flame-retardant lab coat should be worn over clothing made of natural fibers like cotton. Avoid synthetic fabrics such as polyester[2]. The lab coat should be fully buttoned. |
| Handling Larger Quantities or Outside of a Fume Hood | All PPE from Routine Handling plus Respiratory Protection | - Respiratory Protection: If there is a potential for inhalation exposure, a NIOSH-approved respirator is required. The selection of the appropriate respirator and cartridge should be based on a formal risk assessment and be part of a comprehensive respiratory protection program that includes fit testing and training[4][5]. |
| Emergency (Spill Cleanup) | All PPE from previous scenarios, potentially with enhanced respiratory protection | - Enhanced Protection: Depending on the size and location of the spill, a higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), may be necessary[4]. |
Operational Plan: Safe Handling of this compound
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to the completion of a procedure.
Experimental Workflow for Handling this compound
Emergency Preparedness: Spill Response Plan
In the event of a this compound spill, a prompt and well-rehearsed response is crucial to mitigate the risks.
Immediate Actions for a this compound Spill:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Isolate the Area: Close the doors to the affected area to contain vapors.
-
Attend to Injured Persons: If anyone is exposed to the chemical, begin first aid procedures immediately and seek medical attention[6].
-
Assess the Spill: From a safe distance, determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency services.
Spill Cleanup Procedure:
-
Don Appropriate PPE: At a minimum, wear chemical splash goggles, a face shield, a flame-retardant lab coat, and double gloves (nitrile or neoprene)[2]. If there is an inhalation risk, use a NIOSH-approved respirator[4][5].
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to dike the spill and prevent it from spreading[2].
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Residue: Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled waste container[2].
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines[7].
Decision-Making for this compound Spill Response
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent residual hazards and ensure environmental safety.
Decontamination Procedures:
-
Equipment and Glassware: All equipment and glassware that have come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent, such as isopropanol, to quench any residual reagent, followed by a thorough washing with soap and water. All rinsate should be collected as hazardous waste.
-
Work Surfaces: At the end of each work session, the work area, including the fume hood sash and surfaces, should be wiped down with a cloth dampened with a decontaminating solution, followed by a clean water rinse.
Disposal Plan:
-
Waste Identification: All waste contaminated with this compound, including unreacted reagent, contaminated solvents, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste[7].
-
Waste Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Waste Containers: Use designated, leak-proof, and properly labeled containers for all this compound waste. The containers should be kept closed when not in use.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[7][8].
First Aid and Emergency Information
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[9][10]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][7][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration[8][12]. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In all cases of exposure, it is imperative to seek prompt medical evaluation. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. nrc.gov [nrc.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. oxfordma.us [oxfordma.us]
- 5. Chemical and Biological Waste Management Handbook - Chemical, Biological, Radiological and Nuclear Risk Mitigation [cbrn-risk-mitigation.network.europa.eu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Cross-border Movement of Hazardous Waste and Hazardous Recyclable Materials Regulations: Guide to hazardous waste and hazardous recyclable materials classification - Canada.ca [canada.ca]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. pacepartners.com [pacepartners.com]
- 10. fishersci.com [fishersci.com]
- 11. purdue.edu [purdue.edu]
- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
